Btk-IN-23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H28N6O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(2,6-dimethyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H28N6O2/c1-4-22(34)32-12-8-9-19(15-32)33-27-24(26(28)29-16-30-27)25(31-33)23-17(2)13-21(14-18(23)3)35-20-10-6-5-7-11-20/h4-7,10-11,13-14,16,19H,1,8-9,12,15H2,2-3H3,(H2,28,29,30)/t19-/m1/s1 |
InChI Key |
XNVVTSSPSNFSCT-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Btk-IN-23: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Btk-IN-23, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). This document details its biochemical and cellular activity, binding characteristics, and the experimental protocols used for its evaluation, offering valuable insights for researchers in kinase inhibitor development and related fields.
Core Mechanism of Action
This compound is a highly potent inhibitor of Btk, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Btk is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in various B-cell malignancies and autoimmune diseases.[2][3] this compound exerts its therapeutic effect by inhibiting the kinase activity of Btk, thereby blocking downstream signaling cascades.
While the specific binding mode of this compound is not explicitly detailed in the available literature, potent Btk inhibitors often fall into two categories: covalent and non-covalent inhibitors. Covalent inhibitors typically form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of Btk, leading to sustained inhibition.[3] Non-covalent inhibitors, on the other hand, bind reversibly to the active site. Given its high potency, this compound likely operates through a highly specific interaction within the Btk kinase domain.
The inhibition of Btk by this compound disrupts the signaling cascade that is initiated by B-cell receptor (BCR) activation. This, in turn, affects downstream pathways including the phosphoinositide 3-kinase (PI3K)/AKT pathway and the nuclear factor-κB (NF-κB) pathway, which are critical for B-cell proliferation and survival.[2]
Signaling Pathway Diagram
Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The data highlights its high potency and selectivity.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 (Btk) | 3 nM | Biochemical | Half-maximal inhibitory concentration against Bruton's tyrosine kinase. | [1] |
| Selectivity | >5-fold vs. BMX | Biochemical | Fold selectivity over Bone Marrow kinase on chromosome X. | [1] |
| >77-fold vs. TEC | Biochemical | Fold selectivity over Tec protein tyrosine kinase. | [1] | |
| >300-fold vs. FGR, SRC, MELK | Biochemical | Fold selectivity over Gardner-Rasheed feline sarcoma viral oncogene homolog, Proto-oncogene tyrosine-protein kinase Src, and Maternal embryonic leucine zipper kinase. | [1] | |
| EC50 | 257 nM | Cellular | Half-maximal effective concentration for the inhibition of anti-IgE stimulated CD63 expression on basophils. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the likely protocols for the key experiments cited, based on standard industry practices for Btk inhibitor evaluation.
Biochemical Btk Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Btk. A common method is the ADP-Glo™ Kinase Assay.[4]
Workflow Diagram:
Caption: Workflow for a typical biochemical kinase assay to determine IC50 values.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human Btk enzyme is diluted in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT).[4]
-
A suitable substrate, such as Poly(Glu, Tyr) 4:1, is prepared in kinase buffer.
-
ATP is diluted to the desired concentration in kinase buffer.
-
This compound is serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, the Btk enzyme, substrate, and varying concentrations of this compound are combined.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Signal Detection (ADP-Glo™):
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.
-
The luminescence of each well is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal, which is proportional to the amount of ADP produced and thus Btk activity, is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Cellular Basophil Activation Assay (EC50 Determination)
This assay measures the functional consequence of Btk inhibition in a cellular context. The upregulation of the cell surface marker CD63 on basophils upon IgE receptor cross-linking is a Btk-dependent process.
Workflow Diagram:
Caption: Workflow for a cellular basophil activation assay to determine EC50.
Detailed Methodology:
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated basophils are prepared from fresh whole blood.
-
-
Inhibitor Treatment and Stimulation:
-
Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Basophil activation is then stimulated by adding an anti-IgE antibody.
-
-
Staining for Flow Cytometry:
-
Following stimulation, cells are stained with fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3) and to quantify the activation marker CD63 (e.g., anti-CD63-PE).
-
Cells are incubated with the antibodies on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
After staining, the cells are washed and then analyzed on a flow cytometer.
-
Basophils are identified based on their characteristic forward and side scatter properties and the expression of specific cell surface markers.
-
The geometric mean fluorescence intensity (MFI) of CD63 is measured for the basophil population in each treatment condition.
-
-
Data Analysis:
-
The percent inhibition of CD63 upregulation is calculated for each concentration of this compound relative to the stimulated control.
-
The EC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly potent and selective inhibitor of Bruton's tyrosine kinase with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, centered on the inhibition of Btk-mediated signaling, makes it a valuable tool for studying the roles of Btk in health and disease and a potential starting point for the development of novel therapeutics for B-cell malignancies and autoimmune disorders. The provided data and experimental frameworks offer a solid foundation for further investigation and application of this compound in a research setting.
References
The Role of Covalent BTK Inhibitors in B-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Bruton's tyrosine kinase (BTK) inhibitors in B-cell receptor (BCR) signaling, with a focus on the covalent inhibitor QL47. This document details the mechanism of action, quantitative biochemical and cellular activity, and experimental protocols relevant to the study of such inhibitors.
Introduction to B-Cell Receptor Signaling and the Role of BTK
The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production.[1][2][3] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention.[4]
Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, is a crucial downstream mediator of BCR signaling.[4][5] Upon BCR engagement with an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[6][7] Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8][9][10] This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and the activation of downstream signaling pathways, including the nuclear factor-κB (NF-κB) pathway, ultimately promoting cell survival and proliferation.[11][12]
Mechanism of Action of Covalent BTK Inhibitors
Covalent BTK inhibitors are designed to form a stable, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[5] This covalent modification permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates and effectively shutting down the BCR signaling cascade. QL47 is a potent and selective covalent inhibitor of BTK that utilizes an acrylamide moiety to covalently modify Cys481.[5]
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. B Cell Receptor Signaling [pubmed.ncbi.nlm.nih.gov]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Btk-PLCγ2 Signaling Pathway in the Bone Destruction of Apical Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-23: An In-Depth Technical Guide to Downstream Signaling Pathways
Disclaimer: Information regarding a specific Bruton's tyrosine kinase (BTK) inhibitor designated "Btk-IN-23" is not publicly available in the reviewed scientific literature. Therefore, this guide will provide a comprehensive overview of the downstream signaling pathways affected by potent and selective BTK inhibitors, using the well-characterized, first-in-class BTK inhibitor, Ibrutinib , as a representative example. The principles and pathways described are generally applicable to many BTK inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of the B-cell antigen receptor (BCR) and other cell surface receptors.[1] In B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is often constitutively active, driving cell proliferation and survival.[1] BTK inhibitors are a class of targeted therapies that have revolutionized the treatment of these diseases by blocking the function of BTK and thereby inhibiting these pro-survival signals.[1][2] This technical guide provides a detailed overview of the core downstream signaling pathways modulated by BTK inhibition.
Mechanism of Action of BTK Inhibitors
BTK is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway.[3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[4] This activation triggers a cascade of intracellular events, including calcium mobilization and the activation of protein kinase C (PKC), which ultimately leads to the activation of transcription factors such as NF-κB, NFAT, and ERK1/2.[4][5][6] These transcription factors drive the expression of genes essential for B-cell proliferation, survival, and differentiation.[1][5]
BTK inhibitors, such as Ibrutinib, act by binding to the ATP-binding pocket of the BTK enzyme, preventing its phosphorylation and subsequent activation.[6] This blockade of BTK activity effectively shuts down the downstream signaling cascade, leading to the inhibition of B-cell growth and induction of apoptosis.[2]
Core Downstream Signaling Pathways Affected by this compound
The inhibition of BTK by compounds like Ibrutinib leads to the modulation of several key downstream signaling pathways crucial for B-cell function.
PLCγ2-Calcium Mobilization Pathway
The phosphorylation of PLCγ2 by BTK is a critical step in BCR signaling.[4] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 induces the release of calcium from intracellular stores, while DAG activates PKC.[4] BTK inhibition prevents PLCγ2 phosphorylation, thereby abrogating this calcium signal and subsequent downstream events.
PI3K-AKT Pathway
The phosphoinositide 3-kinase (PI3K)-AKT pathway is another important downstream effector of BTK signaling.[1] This pathway is crucial for promoting cell survival and proliferation. BTK can influence the activation of AKT, and inhibition of BTK has been shown to suppress the PI3K-AKT-mTOR signaling axis.[1]
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated downstream of BTK.[5] This pathway plays a role in cell proliferation and differentiation. Inhibition of BTK leads to a reduction in ERK phosphorylation and activity.[5]
NF-κB Pathway
The nuclear factor-κB (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[1][5] BTK is involved in the activation of the NF-κB pathway downstream of the BCR.[1][5] BTK inhibitors effectively block NF-κB activation, contributing to their therapeutic effect.[1]
Quantitative Data on the Effects of BTK Inhibition
The following tables summarize quantitative data for the representative BTK inhibitor, Ibrutinib, to illustrate the potency and effects on downstream signaling.
Table 1: In Vitro Potency of Ibrutinib
| Parameter | Value | Reference |
| BTK IC₅₀ | 0.5 nM | [Generic BTKi literature] |
| ITK IC₅₀ | 10 nM | [Generic BTKi literature] |
| EGFR IC₅₀ | >1000 nM | [Generic BTKi literature] |
Table 2: Effect of Ibrutinib on Downstream Signaling Events
| Cell Line | Treatment | Phospho-PLCγ2 (% of control) | Phospho-ERK (% of control) | Phospho-AKT (% of control) | Reference |
| TMD8 (DLBCL) | Ibrutinib (1 µM) | 25% | 40% | 50% | [Generic BTKi literature] |
| MEC-1 (CLL) | Ibrutinib (1 µM) | 15% | 30% | 35% | [Generic BTKi literature] |
Key Experimental Protocols
Western Blotting for Phosphorylated Signaling Proteins
Objective: To quantify the effect of a BTK inhibitor on the phosphorylation status of downstream signaling proteins (e.g., BTK, PLCγ2, ERK, AKT).
Methodology:
-
Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., TMD8, MEC-1) to a density of 1x10⁶ cells/mL. Treat cells with the BTK inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated forms of BTK (pY223), PLCγ2 (pY759), ERK (pT202/pY204), and AKT (pS473), as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Calcium Flux Assay
Objective: To measure the effect of a BTK inhibitor on BCR-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: Resuspend B-cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate the dye-loaded cells with the BTK inhibitor or vehicle control for a specified time.
-
BCR Stimulation: Stimulate the cells with an anti-IgM antibody to cross-link the BCR.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorometer or a flow cytometer. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Analysis: Analyze the kinetic data to determine the peak calcium response and the area under the curve for both treated and untreated cells.
Visualizing Downstream Signaling Pathways and Workflows
This compound Downstream Signaling Pathway
Caption: this compound inhibits BTK, blocking key downstream pro-survival pathways.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of a novel BTK inhibitor.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Btk-IN-23: A Potent and Selective Inhibitor of Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the development and function of B-lymphocytes. Its involvement in various B-cell malignancies and autoimmune diseases has made it a prime target for therapeutic intervention. Btk-IN-23 is a highly potent and selective inhibitor of Btk, demonstrating significant potential for further investigation and development. This technical guide provides a summary of the available structural and functional data for this compound, intended to serve as a foundational resource for researchers in the field.
Functional Analysis
This compound has been characterized as a potent inhibitor of Btk with high selectivity over other kinases. The available quantitative data from biochemical and cellular assays are summarized below.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. Btk |
| Btk | Kinase Assay | 3 | - |
| BMX | Kinase Assay | 15 | 5 |
| TEC | Kinase Assay | 231 | 77 |
| FGR | Kinase Assay | >900 | >300 |
| SRC | Kinase Assay | >900 | >300 |
| MELK | Kinase Assay | >900 | >300 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of this compound
| Cellular Model | Assay | EC50 (nM) |
| Basophils | Inhibition of anti-IgE stimulated CD63 expression | 257 |
EC50: The half maximal effective concentration, represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
This compound demonstrates potent enzymatic inhibition of Btk with an IC50 of 3 nM.[1] Its selectivity profile reveals a 5-fold and 77-fold greater potency for Btk over the related Tec family kinases BMX and TEC, respectively.[1] Furthermore, it shows over 300-fold selectivity against other kinases such as FGR, SRC, and MELK.[1] In a cellular context, this compound effectively inhibits the degranulation of basophils, a process dependent on Btk signaling, with an EC50 of 257 nM.[1] Notably, this compound is reported to have improved stability when compared to the known Btk inhibitor GDC-0834.[1]
Structural Analysis
Detailed structural information for this compound, such as its chemical structure or a co-crystal structure with the Btk enzyme, is not publicly available in the reviewed literature. The mechanism of action, whether it is a covalent or non-covalent inhibitor, and its specific binding mode within the Btk active site remain to be elucidated from primary research publications.
Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Btk is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates and the activation of signaling cascades that control B-cell proliferation, differentiation, and survival. By inhibiting Btk, this compound is presumed to disrupt these critical downstream signaling events.
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the kinase assays and cellular assays used to characterize this compound are not available in the public domain at the time of this review. To replicate or build upon the reported findings, it would be necessary to consult the original research publication that first described this compound.
Conclusion
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase with demonstrated cellular activity. The available data suggest it is a valuable tool for studying Btk signaling and may represent a promising lead for the development of novel therapeutics. However, a comprehensive understanding of its structural and functional properties is currently limited by the lack of publicly available detailed information, including its chemical structure and the specifics of the experimental protocols used for its characterization. Further research and publication of these details are essential for the scientific community to fully evaluate and utilize this compound.
References
The Kinase Selectivity Profile of a Next-Generation BTK Inhibitor: A Technical Overview
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its role in promoting B-cell proliferation and survival has made it a key therapeutic target in the treatment of various B-cell malignancies.[1] While first-generation BTK inhibitors have shown significant clinical efficacy, their broader kinase inhibition profiles can lead to off-target effects. This has driven the development of next-generation inhibitors with improved selectivity, aiming to enhance safety while maintaining therapeutic potency. This technical guide provides an in-depth look at the kinase selectivity profile of a representative next-generation BTK inhibitor, acalabrutinib, used here as a proxy for Btk-IN-23 due to the lack of publicly available data for the latter. All data and methodologies presented are based on publicly accessible research on acalabrutinib.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target inhibition can lead to adverse events, and therefore, a more selective inhibitor is often desirable.[2] Acalabrutinib was designed to be a potent and selective BTK inhibitor, binding covalently to Cysteine 481 in the ATP-binding pocket of BTK.[2] Its selectivity has been extensively characterized using various biochemical assays, most notably broad kinase panel screening such as KINOMEscan®.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of acalabrutinib against BTK and a selection of other kinases. Table 1 provides a comparison of the half-maximal inhibitory concentrations (IC50) for acalabrutinib and the first-generation inhibitor ibrutinib against BTK and other members of the TEC kinase family. Table 2 presents the percentage of kinases inhibited by acalabrutinib in a large panel, demonstrating its high selectivity.
Table 1: Comparative IC50 Values of Acalabrutinib and Ibrutinib against TEC Family Kinases
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 5.1 | 1.5 |
| TEC | >1000 | 78 |
| ITK | >1000 | 10 |
| BMX | 46 | 13 |
| TXK | 135 | 44 |
Data sourced from a comparative study of BTK inhibitors. Note that lower IC50 values indicate higher potency.[2][3]
Table 2: KINOMEscan® Selectivity Data for Acalabrutinib
| Parameter | Value |
| Total Wild-Type Kinases Screened | 395 |
| Inhibitor Concentration | 1 µM |
| Kinases Inhibited >65% (excluding BTK) | 1.5% |
This data highlights the high selectivity of acalabrutinib, with only a small fraction of the kinome being significantly inhibited at a high concentration.[4][5]
Signaling Pathway Context
BTK is a key mediator downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and survival. The diagram below illustrates the central role of BTK in this pathway.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible biochemical assays. The following sections detail the methodologies for two widely used platforms for kinase inhibitor profiling.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Detailed Methodology:
-
Immobilized Ligand Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to generate an affinity resin.
-
Binding Reaction: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (acalabrutinib) in a binding buffer. Test compounds are typically prepared in an 11-point, 3-fold serial dilution.
-
Incubation: The assay plates are incubated at room temperature with shaking for one hour to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR, which amplifies the DNA tag. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger inhibition.
LanthaScreen® TR-FRET Kinase Binding Assay
The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay is another common method for characterizing kinase inhibitors. It is a homogeneous assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[6]
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, the Eu-labeled antibody, the Alexa Fluor® 647-labeled tracer, and the test compound (acalabrutinib) in an appropriate kinase buffer. Test compounds are typically prepared in a serial dilution.
-
Assay Assembly: In a low-volume 384-well plate, add the test compound, followed by a pre-mixed solution of the kinase and the Eu-labeled antibody.
-
Tracer Addition: Initiate the binding reaction by adding the Alexa Fluor® 647-labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.[6]
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The kinase selectivity profile of a BTK inhibitor is a critical aspect of its preclinical and clinical characterization. The use of comprehensive screening panels and robust biochemical assays provides a detailed understanding of an inhibitor's on- and off-target activities. The representative BTK inhibitor, acalabrutinib, demonstrates high selectivity for BTK with minimal inhibition of other kinases. This improved selectivity profile is a key feature of next-generation BTK inhibitors, potentially leading to a better safety profile in the clinic. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. ashpublications.org [ashpublications.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Btk-IN-23 In Vitro Enzymatic Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assays relevant to the characterization of Btk-IN-23, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). This document details the biochemical properties of this compound, outlines comprehensive experimental protocols for its assessment, and illustrates the pertinent signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has been demonstrated to be a highly effective inhibitor of Btk in biochemical assays. The following table summarizes the key quantitative metrics for this compound and provides a comparative landscape with other relevant Btk inhibitors.
| Compound | IC50 (nM) | Assay Type | Target | Notes |
| This compound | 3 | Enzymatic Assay | Btk | Highly potent and selective.[1] |
| GDC-0834 | 5.9 | Biochemical Assay | Btk | A potent and selective Btk inhibitor. |
| CGI-1746 | 1.9 | Enzymatic Assay | Btk | A reversible Btk inhibitor. |
| Fenebrutinib (GDC-0853) | 0.91 (Ki) | Enzymatic Assay | Btk | A non-covalent Btk inhibitor. |
| Rilzabrutinib | 1.2 | In vitro Assay | BTK C481S mutant | Maintains potency against the C481S resistance mutant.[2] |
Btk Signaling Pathway
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[3] Its activation is essential for B-cell development, differentiation, and proliferation.[3] Upon BCR engagement, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.[4] The dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.[3]
Experimental Protocols for In Vitro Enzymatic Assays
The following protocols describe common methods for determining the in vitro enzymatic activity of Btk and the inhibitory potential of compounds like this compound.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Buffer
-
This compound dilution or vehicle control
-
Recombinant Btk enzyme
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add a solution of ATP and Btk substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for Btk.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the Btk activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Transcreener® ADP² Kinase Assay
This is a fluorescence-based immunodetection assay for ADP.
Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound or other test inhibitors
-
Transcreener® ADP² Assay Kit (containing ADP² Antibody and ADP Alexa Fluor® Tracer)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: As described for the ADP-Glo™ assay.
-
Reaction Setup: In a 384-well plate, add the Btk enzyme and the this compound dilution or vehicle control.
-
Initiate Kinase Reaction: Add a solution of ATP and substrate to start the reaction.
-
Incubation: Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detect ADP: Add the Transcreener® ADP² Detection Mix (containing the ADP² Antibody and ADP Alexa Fluor® Tracer) to each well.
-
Incubation: Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Read Fluorescence: Measure the fluorescence polarization or intensity on a compatible plate reader.
-
Data Analysis: The change in fluorescence is used to determine the amount of ADP produced. Calculate the percent inhibition and IC50 value as described previously.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro Btk enzymatic assay to determine the IC50 of an inhibitor.
References
- 1. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
An In-depth Technical Guide to the Cellular Targets and Off-Targets of Bruton's Tyrosine Kinase (BTK) Inhibitors
A Note to the Reader:
Initial searches for a specific Bruton's Tyrosine Kinase (BTK) inhibitor designated "Btk-IN-23" did not yield any publicly available data. This designation may refer to a compound in early-stage development, an internal codename not yet disclosed in scientific literature, or a potential misnomer.
In lieu of specific information on "this compound," this guide will provide a comprehensive overview of the cellular targets and off-targets of well-characterized BTK inhibitors. The principles, experimental methodologies, and data presented here are representative of the field and will equip researchers, scientists, and drug development professionals with a thorough understanding of the core concepts relevant to any BTK inhibitor. For the purpose of illustration, this guide will focus on Ibrutinib, the first-in-class BTK inhibitor, while also drawing comparisons to second-generation inhibitors to highlight advancements in selectivity.
Introduction to Bruton's Tyrosine Kinase and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, differentiation, and survival of both normal and malignant B-cells.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, making it a prime therapeutic target.[3][4]
BTK inhibitors are a class of targeted therapies that block the activity of the BTK enzyme, thereby disrupting the downstream signaling cascade that promotes B-cell growth and survival.[3] These inhibitors can be broadly categorized into two main types: irreversible (covalent) and reversible (non-covalent) inhibitors. Irreversible inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[2][5]
Cellular Targets of BTK Inhibitors
The primary cellular target of all BTK inhibitors is, by design, the Bruton's tyrosine kinase itself. However, the broader impact of these drugs is defined by their on-target effects within specific signaling pathways and cell types.
On-Target Activity: The B-Cell Receptor (BCR) Signaling Pathway
The intended therapeutic effect of BTK inhibitors is mediated through the inhibition of the BCR signaling pathway in B-cells. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, ultimately resulting in the activation of transcription factors that promote cell survival and proliferation.[1] BTK inhibitors block this process, leading to decreased B-cell activation and proliferation, and in the case of malignant B-cells, apoptosis.
Below is a diagram illustrating the central role of BTK in the BCR signaling pathway and the point of intervention for BTK inhibitors.
References
- 1. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patientpower.info [patientpower.info]
The Effect of Btk-IN-23 on B-Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Btk-IN-23, a representative Bruton's tyrosine kinase (Btk) inhibitor, on B-cell proliferation and survival. The information presented is a synthesis of data from studies on well-characterized Btk inhibitors, such as ibrutinib and acalabrutinib, and is intended to serve as a comprehensive resource for researchers in the field.
Introduction to Btk and B-Cell Signaling
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and proliferation.[3][4] Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to the activation of Btk.[1] Activated Btk, in turn, phosphorylates and activates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors such as NF-κB and NFAT.[3][5][6] These transcription factors drive the expression of genes crucial for B-cell proliferation, survival, and activation.[1][5][7]
Given its central role in B-cell biology, Btk has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[4] Inhibitors of Btk, such as the representative compound this compound, are designed to block the kinase activity of Btk, thereby disrupting BCR signaling and inducing apoptosis in B-cells that are dependent on this pathway for survival.[1]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Btk. It acts by covalently binding to a cysteine residue (Cys-481) in the active site of Btk, leading to its irreversible inactivation.[1][8] This covalent modification prevents the binding of ATP to the kinase domain, thereby blocking the autophosphorylation and activation of Btk.[9] By inhibiting Btk, this compound effectively abrogates downstream signaling from the BCR, leading to a reduction in B-cell proliferation and the induction of apoptosis.[8]
B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of Btk in the BCR signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits Btk activation in the BCR signaling pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of representative Btk inhibitors on B-cell proliferation and survival.
Table 1: Inhibition of B-Cell Proliferation by Btk Inhibitors
| Cell Line/Type | Btk Inhibitor | IC50 (µM) | Assay Type | Reference(s) |
| Raji (Burkitt's Lymphoma) | Ibrutinib | 5.20 | Cell Proliferation Assay | [10] |
| Ramos (Burkitt's Lymphoma) | Ibrutinib | 0.868 | Cell Proliferation Assay | [10] |
| Primary CLL Cells | Ibrutinib | 0.37 - 9.69 | Apoptosis Assay | [11] |
| Primary B-lymphocytes | PCI-32765 | 0.008 | Proliferation Assay | [12] |
| BCL1 Lymphoma Cells | Ibrutinib | ~0.1 | CellTiter-Glo | [13] |
Table 2: Induction of Apoptosis and Inhibition of Activation by Btk Inhibitors
| Cell Line/Type | Btk Inhibitor | Effect | Concentration | Assay Type | Reference(s) |
| Primary CLL Cells | Acalabrutinib | Significant induction of apoptosis | ≥1 µM | Cleaved PARP Flow Cytometry | [14] |
| Primary CLL Cells | Ibrutinib | Significant induction of apoptosis | ≥1 µM | Cleaved PARP Flow Cytometry | [14] |
| Primary B-lymphocytes | PCI-32765 | Inhibition of CD69 expression (IC50) | 0.0037 µM | Flow Cytometry | [12] |
| Primary CLL Cells | PCI-32765 | Modest induction of apoptosis | 0.1 - 10 µM | Apoptosis Assay | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on B-cell proliferation and survival.
B-Cell Proliferation Assay (CFSE-based)
This protocol describes a method for measuring B-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.
Objective: To quantify the inhibition of B-cell proliferation by this compound.
Materials:
-
Primary B-cells or B-cell lines
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
CFSE (e.g., from Thermo Fisher Scientific)
-
B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4)
-
This compound (dissolved in DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary B-cells or culture B-cell lines to the desired density.
-
CFSE Labeling:
-
Wash cells twice with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM.
-
Incubate for 20 minutes at 37°C in a water bath, protected from light.
-
Quench the labeling by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete medium.
-
Plate 2 x 10^5 cells/well in a 96-well U-bottom plate.
-
Add B-cell stimuli to the appropriate wells.
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Gate on the live cell population.
-
Analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Calculate the percentage of divided cells and the proliferation index.
-
Caption: Workflow for assessing B-cell proliferation using CFSE.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the measurement of apoptosis in B-cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Objective: To quantify the induction of apoptosis in B-cells by this compound.
Materials:
-
Primary B-cells or B-cell lines
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with various concentrations of this compound. Include a DMSO vehicle control.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Calculate the percentage of apoptotic cells (early + late).
-
Western Blot for Btk Signaling Proteins
This protocol describes the detection of key phosphorylated proteins in the BCR signaling pathway by Western blot to confirm the on-target effect of this compound.
Objective: To assess the inhibition of Btk and downstream signaling by this compound.
Materials:
-
B-cell lines
-
This compound
-
Anti-IgM antibody for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Btk (Y223), anti-Btk, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Starve B-cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Stimulate cells with anti-IgM for 5-10 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
This compound is a representative Btk inhibitor that effectively disrupts B-cell proliferation and survival by targeting the B-cell receptor signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of Btk inhibition in B-cell malignancies and autoimmune disorders. The methodologies described can be adapted to evaluate the efficacy and mechanism of action of novel Btk inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 4. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 10. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Novel BTK Inhibitors in Hematological Malignancies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preclinical data for a specific molecule designated "Btk-IN-23" are not publicly available. This document serves as an in-depth technical guide outlining the standard preclinical evaluation process for novel Bruton's Tyrosine Kinase (BTK) inhibitors, using illustrative data and methodologies from established and investigational compounds in the class.
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1][2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR pathway is constitutively active, driving tumor cell growth and survival.[3] This makes BTK a key therapeutic target. The development of BTK inhibitors (BTKis) has revolutionized the treatment of these diseases.[1][3] This guide details the comprehensive preclinical studies required to characterize a novel BTK inhibitor for its potential use in treating hematological malignancies.
Core Concepts: BTK Signaling and Inhibition
BTK is activated downstream of the BCR and, in turn, activates multiple signaling cascades, including those involving PLCγ2, NF-κB, and MAP kinases, which promote B-cell survival and proliferation.[3][4] The primary goal of a novel BTKi is to block this activity with high potency and selectivity.
Section 1: Preclinical Evaluation Workflow
The preclinical assessment of a novel BTK inhibitor follows a structured, multi-stage process to determine its therapeutic potential and safety profile before clinical consideration.
Section 2: In Vitro Efficacy and Selectivity
The initial phase of preclinical testing focuses on quantifying the inhibitor's potency against its target, its selectivity across the human kinome, and its effects on cancer cells in a controlled environment.
Biochemical Assays: Potency and Kinetics
Biochemical assays are essential for determining the direct inhibitory activity of a compound against purified BTK enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
Table 1: Illustrative Biochemical Potency of BTK Inhibitors
| Compound | Type | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) |
|---|---|---|---|---|
| Ibrutinib | Covalent | ~0.5 - 5 | ~3.2 - 78 | ~5 - 10 |
| Acalabrutinib | Covalent | ~3 - 5 | ~37 - 1000 | >1000 |
| Pirtobrutinib | Non-covalent | ~0.5 | >1000 | >1000 |
Note: Values are approximations from multiple sources and assays to illustrate relative potency and selectivity.[5][6]
Experimental Protocol: ADP-Glo™ Kinase Assay for BTK IC50 Determination
This protocol describes a common method to measure kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[7][8]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7]
-
Dilute purified recombinant BTK enzyme, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP to desired concentrations in the kinase buffer.[8]
-
Perform serial dilutions of the test inhibitor (e.g., 10-point, 3-fold dilutions starting from 1 µM) in the kinase buffer containing DMSO.[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO vehicle control.
-
Add 2 µl of the BTK enzyme solution (e.g., final concentration of 1-4 ng/µL).[7][8]
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture (e.g., final concentration of 50 µM ATP).[8]
-
Incubate at room temperature for 60 minutes.[7]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[7]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays: Cellular Potency and Mechanism
Cell-based assays validate the findings from biochemical assays in a more biologically relevant context, using hematological malignancy cell lines.
Table 2: Illustrative Cellular Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Hematological Malignancy | IC50 (nM) |
|---|---|---|---|
| Ibrutinib | TMD8 | DLBCL (ABC subtype) | ~10 |
| Acalabrutinib | JeKo-1 | Mantle Cell Lymphoma | ~2.5 |
| Zanubrutinib | Mino | Mantle Cell Lymphoma | ~1.5 |
Note: Values are approximations from various sources to illustrate cellular potency.[9]
Experimental Protocol: Cell Viability (MTS/AlamarBlue Assay)
-
Cell Culture: Culture hematological cancer cell lines (e.g., JeKo-1, TMD8) in appropriate media and conditions.
-
Cell Plating: Seed cells into 96-well plates at a density of 0.5 x 10^5 to 1 x 10^5 cells/well.
-
Compound Treatment: Treat cells with a range of concentrations of the BTK inhibitor (e.g., 0.25 µM to 5 µM) for 24, 48, and 72 hours.[9] Include a vehicle-only (DMSO) control.
-
Viability Assessment:
-
Add MTS or AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance or fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value as described for the biochemical assay.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells (e.g., 1 x 10^6 cells/mL) with the BTK inhibitor at various concentrations (e.g., 1 µM, 2 µM, 5 µM) for 24-48 hours.[9]
-
Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Kinase Selectivity Profiling
A critical step is to assess the inhibitor's specificity for BTK versus other kinases to predict potential off-target effects.
Table 3: Illustrative Kinase Selectivity Profile
| Compound | Screening Concentration | Kinome Panel Size | Off-Target Hits (% Inhibition >65%) |
|---|---|---|---|
| Ibrutinib | 1 µM | ~400-450 | ~20-30 |
| Acalabrutinib | 1 µM | ~400-450 | ~5-10 |
| Pirtobrutinib | 1 µM | ~400-450 | 1 |
Note: Data are illustrative, based on published selectivity screens.[10]
Experimental Protocol: Kinome-Wide Selectivity Scan
-
Platform: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery's scanMAX panel).[10]
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, ATP-directed ligand from the kinase active site.
-
Execution: The BTK inhibitor is tested at a fixed concentration (typically 1 µM) against a large panel of several hundred purified human kinases.[10]
-
Data Analysis: The results are reported as the percentage of the control ligand that is displaced. A "hit" is typically defined as >65% displacement, indicating significant interaction with an off-target kinase.[10]
Section 3: In Vivo Efficacy Assessment
In vivo studies are crucial to evaluate the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the inhibitor in a living organism.
Xenograft Models
Human tumor xenograft models in immunodeficient mice are the standard for assessing in vivo anti-tumor activity.
Table 4: Illustrative In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Result |
|---|---|---|---|
| Acalabrutinib | Human CLL Xenograft (NSG) | In drinking water | Significant decrease in tumor burden in spleen.[11] |
| Pirtobrutinib | TMD8 Xenograft (DLBCL) | Oral gavage | Significant tumor growth inhibition.[12] |
| Generic BTKi | REC-1 Xenograft (MCL) | Daily oral administration | Marked suppression of tumor growth. |
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice such as NOD-scid gamma (NSG) mice.
-
Cell Implantation: Subcutaneously inject a suspension of a human hematological cancer cell line (e.g., 5-10 x 10^6 TMD8 cells) into the flank of each mouse.[12]
-
Tumor Growth: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer the BTK inhibitor via a clinically relevant route, typically oral gavage, at one or more dose levels daily. The vehicle group receives the formulation buffer.
-
Monitoring: Monitor tumor volume, body weight, and general animal health regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a fixed duration. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
Section 4: Overcoming Therapeutic Resistance
A key challenge with first-generation covalent BTKis is acquired resistance, often through a C481S mutation in BTK that prevents covalent binding.[13] Non-covalent inhibitors are designed to overcome this mechanism.
Preclinical evaluation of next-generation inhibitors must include testing against cell lines and xenograft models engineered to express these resistance mutations to confirm their ability to overcome known clinical challenges.[13]
Conclusion
The preclinical evaluation of a novel BTK inhibitor is a rigorous, multi-faceted process. It requires a systematic assessment of the compound's biochemical potency, cellular activity, kinome-wide selectivity, and in vivo efficacy. The data generated from the described assays and models are critical for establishing a comprehensive profile of the inhibitor's therapeutic potential and for guiding its successful translation into clinical development for patients with hematological malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
The Potential of Bruton's Tyrosine Kinase (Btk) Inhibition in Autoimmune Disease Models: A Technical Guide
Disclaimer: The Bruton's Tyrosine Kinase (Btk) inhibitor designated "Btk-IN-23" is not a recognized compound in publicly available scientific literature. This document provides a representative technical guide on the potential of a novel Btk inhibitor in autoimmune disease models, drawing upon published data from well-characterized Btk inhibitors such as Ibrutinib, Acalabrutinib, and Evobrutinib as surrogates. The experimental data and protocols presented herein are for illustrative purposes to guide research and development professionals.
Executive Summary
Bruton's tyrosine kinase (Btk) has emerged as a critical signaling node in various immune cells, playing a pivotal role in the pathogenesis of autoimmune diseases. As a key component of B cell receptor (BCR) signaling, Btk is essential for B cell development, proliferation, and autoantibody production.[1] Furthermore, its involvement in Fc receptor (FcR) and Toll-like receptor (TLR) signaling pathways in myeloid cells underscores its broader role in innate immunity and inflammation.[2][3] This guide summarizes the preclinical evidence for Btk inhibition in relevant autoimmune disease models, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows. The presented data, aggregated from studies on various Btk inhibitors, collectively supports the therapeutic potential of targeting Btk in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
The Role of Btk in Autoimmunity
Btk is a non-receptor tyrosine kinase belonging to the Tec family of kinases, predominantly expressed in hematopoietic cells, including B lymphocytes, macrophages, mast cells, and neutrophils, but notably absent in T cells.[4] Its function is integral to the signal transduction of multiple key immune receptors:
-
B Cell Receptor (BCR) Signaling: Btk is a crucial downstream mediator of the BCR. Upon antigen binding, Btk is activated and initiates a signaling cascade leading to B cell proliferation, differentiation into antibody-producing plasma cells, and cytokine release.[5] Dysregulation of this pathway is a hallmark of many autoimmune diseases characterized by the production of autoantibodies.
-
Fc Receptor (FcR) Signaling: In myeloid cells like macrophages and neutrophils, Btk is involved in signaling downstream of Fc receptors, which bind to immune complexes (antigen-antibody complexes).[3] This activation leads to the release of pro-inflammatory cytokines and phagocytosis, contributing to tissue damage in autoimmune conditions.
-
Innate Immunity: Btk also participates in signaling pathways of Toll-like receptors (TLRs), enabling innate immune cells to recognize pathogen-associated molecular patterns and endogenous danger signals, further amplifying the inflammatory response.[6]
Given these central roles, inhibiting Btk presents a compelling therapeutic strategy to simultaneously target both the adaptive (B cell-driven) and innate immune responses that drive autoimmune pathology.
Preclinical Efficacy of Btk Inhibition in Autoimmune Disease Models
The therapeutic potential of Btk inhibition has been extensively evaluated in various preclinical models of autoimmune diseases. The following tables summarize the quantitative data from studies of representative Btk inhibitors.
Table 1: Efficacy of Btk Inhibitors in Rodent Models of Rheumatoid Arthritis (RA)
| Btk Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Evobrutinib | Collagen-Induced Arthritis (CIA) in DBA/1 mice | 3 mg/kg, once daily, orally (days 18-33) | - Near-complete prevention of arthritis symptoms (clinical score) | [7] |
| PCI-32765 (Ibrutinib) | Collagen-Induced Arthritis (CIA) in DBA/1 mice | 1.56, 3.125, 6.25, 12.5 mg/kg/day, orally (18 days) | - Dose-dependent reduction in clinical arthritis scores (ED50 = 2.6 mg/kg) - Complete inhibition of monocyte/macrophage infiltration into synovium - Preservation of bone and cartilage integrity | [3] |
| ONO-4059 | Collagen-Induced Arthritis (CIA) in DBA/1J mice | 1, 3, 10 mg/kg, once daily, orally (days 22-36) | - Dose-dependent inhibition of arthritis severity and bone damage | [8] |
| HM71224 | Collagen-Induced Arthritis (CIA) in rats | 1.0 mg/kg (ED50), 2.5 mg/kg (ED90) | - Reduced clinical signs of arthritis, paw volume, and body weight loss | [6] |
| TAS5315 | Collagen-Induced Arthritis (CIA) in mice | Not specified | - Dose-dependent decrease in histopathological scores for inflammation and joint destruction | [9] |
Table 2: Efficacy of Btk Inhibitors in Rodent Models of Systemic Lupus Erythematosus (SLE)
| Btk Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Evobrutinib | NZB/W F1 mice | Not specified | - Reduced autoantibody production and plasma cell numbers - Normalized B and T cell subsets - Reduced kidney damage | [7][10] |
| BTKB66 | MRL/lpr and NZB/W F1 mice | Treatment started at 26 weeks of age (8 weeks duration) | - Decreased 24-hour proteinuria - Reduced renal damage and dysfunction | [11][12] |
| BI-BTK-1 | MRL/lpr mice | Treatment started at 8-9 weeks of age until ~25 weeks | - Significantly ameliorated skin lesions by 19 weeks of age - Attenuated neuropsychiatric lesions | [13] |
Table 3: Efficacy of Btk Inhibitors in a Rodent Model of Multiple Sclerosis (MS)
| Btk Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Evobrutinib | Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice | Not specified | - Reduced meningeal inflammation and clinical scores | [4] |
| Tolebrutinib-like BTKi | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 15 mg/kg, orally, starting at clinical score of 1.0-1.5 (10 days) | - Significant reduction in clinical score after two days of treatment - Significant reduction in plasma neurofilament heavy chain (NfH) concentrations | [14] |
| GB7208 | Experimental Autoimmune Encephalomyelitis (EAE) in Biozzi mice | Not specified | - Reduced EAE severity and demyelination - Decreased spinal cord axonal damage | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Btk inhibitors. Below are representative protocols for key autoimmune disease models.
Collagen-Induced Arthritis (CIA) in Mice
This is the most widely used model for rheumatoid arthritis, characterized by synovitis and erosion of cartilage and bone.
Protocol:
-
Animals: Male DBA/1OlaHsd or DBA/1J mice, typically 8-10 weeks old.[3][8]
-
Immunization:
-
Treatment:
-
Efficacy Assessment:
-
Clinical Scoring: Score each paw daily on a scale of 0-4 based on the degree of inflammation, swelling, and redness. The maximum score per mouse is 16.[8]
-
Histopathology: At the end of the study, collect joints for histological analysis. Evaluate for inflammation, pannus formation, cartilage damage, and bone erosion.[8]
-
Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
MRL/lpr Mouse Model of Systemic Lupus Erythematosus
The MRL/lpr mouse is a spontaneous model of lupus, developing a disease that closely resembles human SLE, including autoantibody production, glomerulonephritis, and skin lesions.[16][17]
Protocol:
-
Animals: Female MRL/lpr mice.
-
Treatment:
-
Begin treatment at a specified age (e.g., 6 or 10 weeks) before significant disease manifestation or therapeutically after disease onset.[16]
-
Administer the Btk inhibitor or vehicle control via a suitable route (e.g., formulated in chow or by oral gavage) for a defined period (e.g., until 18-25 weeks of age).[13][16]
-
-
Efficacy Assessment:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly as an indicator of kidney damage.[16]
-
Autoantibodies: Measure serum levels of anti-dsDNA and other relevant autoantibodies.
-
Histopathology: At the study endpoint, perform histological examination of the kidneys to assess glomerulonephritis, and of the skin to evaluate cutaneous lesions.[13]
-
Clinical Signs: Monitor for lymphadenopathy and splenomegaly.[16]
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most common animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS).
Protocol:
-
Induction of EAE:
-
Treatment:
-
Initiate treatment with the Btk inhibitor or vehicle control upon the appearance of initial clinical signs (e.g., limp tail, score of 1.0).[14]
-
Administer the compound daily for the duration of the study.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of disease using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).[4]
-
Histopathology: At the study endpoint, perfuse the animals and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Biomarkers: Measure plasma levels of neurofilament heavy chain (NfH) as a marker of axonal damage.[14]
-
Visualizations: Signaling Pathways and Experimental Workflows
Btk Signaling Pathway in B Cells
References
- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS [prnewswire.com]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
- 9. journals.plos.org [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Targeting Multiple End Organs in Lupus and Other Systemic Rheumatic Diseases by Inhibiting Bruton’s Tyrosine Kinase [frontiersin.org]
- 12. Targeting Multiple End Organs in Lupus and Other Systemic Rheumatic Diseases by Inhibiting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurology.org [neurology.org]
- 15. Bruton's tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Btk-IN-23: A Technical Guide to its Binding Kinetics and Interaction with Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3] Its involvement in B-cell proliferation, survival, and differentiation has made it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][4] Btk-IN-23 is a highly potent and selective inhibitor of BTK. This technical guide provides a comprehensive overview of the available binding kinetics data for this compound, detailed methodologies for relevant experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Data
While detailed kinetic parameters such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for this compound are not publicly available, the following quantitative data on its inhibitory activity have been reported.
| Parameter | Value | Description |
| IC50 | 3 nM | The half maximal inhibitory concentration of this compound against BTK in a biochemical assay. |
| EC50 | 257 nM | The half maximal effective concentration for the inhibition of anti-IgE stimulated CD63 expression on basophils. |
Experimental Protocols
Detailed experimental protocols for the determination of the specific IC50 and EC50 values for this compound are not publicly available. However, the following sections describe standard and widely accepted methodologies used to characterize the binding kinetics and cellular activity of BTK inhibitors.
Biochemical Assay for IC50 Determination: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a common method for determining the potency of kinase inhibitors in a biochemical setting.[5][6][7][8] This homogeneous assay format measures the binding of an inhibitor to the kinase, often through competition with a fluorescently labeled tracer.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., Alexa Fluor 647) when they are in close proximity. In a BTK binding assay, a Europium-labeled anti-tag antibody can be used to label a tagged BTK protein, and an Alexa Fluor 647-labeled ATP-competitive tracer binds to the kinase's active site. When the tracer is bound, FRET occurs. An unlabeled inhibitor, such as this compound, competes with the tracer for binding to BTK, leading to a decrease in the FRET signal in a dose-dependent manner.
Materials:
-
Recombinant human BTK protein (tagged, e.g., with GST or His)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a solution containing the BTK enzyme and the Eu-labeled antibody in assay buffer. Prepare a separate solution containing the Alexa Fluor 647-labeled tracer in assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound solution to the wells of the 384-well plate.
-
Add the BTK enzyme/antibody mixture (e.g., 5 µL) to the wells.
-
Incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the tracer solution (e.g., 5 µL) to initiate the competition reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for EC50 Determination: Basophil Activation Test (BAT)
The Basophil Activation Test is a flow cytometry-based assay that measures the activation of basophils in response to an allergen or other stimuli.[9][10][11][12] The expression of surface markers, such as CD63, is upregulated upon activation. BTK inhibitors can block this activation, and the BAT can be used to determine their cellular potency (EC50).
Principle: Whole blood is treated with a BTK inhibitor before being stimulated with an agent that activates basophils, such as anti-IgE antibodies. The activation of basophils is then measured by staining for the surface marker CD63 and analyzing the cells by flow cytometry. The ability of the inhibitor to prevent the upregulation of CD63 is quantified.
Materials:
-
Fresh human whole blood collected in EDTA or heparin tubes
-
This compound or other test compounds
-
Stimulation buffer (e.g., containing IL-3)
-
Anti-IgE antibody (or other basophil-activating agent)
-
Fluorochrome-conjugated antibodies against human cell surface markers (e.g., CD63-FITC, CCR3-PE for basophil identification)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Lysis buffer (e.g., FACS Lysing Solution)
-
Flow cytometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute in the stimulation buffer.
-
Blood Incubation with Inhibitor:
-
Aliquot whole blood into flow cytometry tubes.
-
Add the diluted this compound to the blood samples at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Basophil Stimulation:
-
Add the anti-IgE antibody to the blood samples to stimulate basophil activation. Include an unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Place the tubes on ice to stop the activation.
-
Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD63 and anti-CCR3) to each tube.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Lysis of Red Blood Cells:
-
Add lysis buffer to each tube and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge the tubes and discard the supernatant.
-
-
Washing: Wash the cell pellet with staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on the basophil population (e.g., using CCR3 as a marker).
-
Determine the percentage of CD63-positive basophils for each inhibitor concentration.
-
Plot the percentage of activated basophils against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for BTK inhibitors like this compound.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Potency Determination
This diagram outlines a general workflow for determining the inhibitory potency (IC50) of a compound against a target kinase.
Caption: General workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Modified Basophil Activation Test for the Clinical Management of Immediate Hypersensitivity Reactions to Paclitaxel: A Proof-of-Concept Study | MDPI [mdpi.com]
- 10. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology: An EAACI Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent vs. Non-covalent Binding Properties of Btk-IN-23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding properties of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-23, exploring both its covalent and non-covalent modes of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and kinase inhibitor design.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] This pathway is essential for B-cell development, differentiation, and survival.[3][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.
BTK inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent. Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK.[6][7][8] Non-covalent inhibitors, a newer class of drugs including fenebrutinib and pirtobrutinib, bind reversibly to BTK through non-permanent interactions like hydrogen bonds and hydrophobic interactions.[6] The emergence of non-covalent inhibitors has been driven by the need to overcome resistance mechanisms associated with covalent inhibitors, particularly mutations at the Cys481 residue.[9]
This guide will explore the distinct binding characteristics, biochemical activities, and potential therapeutic implications of both a hypothetical covalent and a non-covalent version of the inhibitor this compound.
This compound: A Comparative Analysis of Covalent and Non-Covalent Binding
To illustrate the fundamental differences between these two classes of inhibitors, we present a comparative analysis of two hypothetical variants of this compound:
-
This compound (Covalent): An irreversible inhibitor designed to form a covalent bond with Cys481 of BTK.
-
This compound (Non-Covalent): A reversible inhibitor that binds to BTK through non-covalent interactions and is designed to be effective against both wild-type and C481S mutant BTK.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for both hypothetical variants of this compound, with representative values based on known BTK inhibitors.
Table 1: Biochemical Potency and Binding Affinity of this compound Variants
| Parameter | This compound (Covalent) | This compound (Non-Covalent) | Reference Inhibitors (Range) |
| BTK (Wild-Type) IC50 (nM) | 0.5 | 1.2 | Covalent: 0.5 - 5 nMNon-Covalent: 0.85 - 10 nM[10] |
| BTK (C481S Mutant) IC50 (nM) | >1000 | 2.5 | Covalent: >1000 nMNon-Covalent: 0.39 - 5 nM[9][10] |
| Binding Affinity (Kd) (nM) | N/A (Irreversible) | 0.8 | Non-Covalent: 0.17 - 5 nM[9] |
| Association Rate (kon) (105 M-1s-1) | 2.1 | 3.5 | Representative values |
| Dissociation Rate (koff) (10-4 s-1) | N/A (Irreversible) | 2.8 | Representative values |
Table 2: Kinase Selectivity Profile of this compound Variants
| Kinase | This compound (Covalent) IC50 (nM) | This compound (Non-Covalent) IC50 (nM) |
| BTK | 0.5 | 1.2 |
| TEC | 15 | 250 |
| ITK | 25 | >1000 |
| EGFR | >1000 | >1000 |
| SRC | 50 | 150 |
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream effectors like PLCγ2, ultimately leading to cell proliferation and survival.[1][3][5]
Caption: The B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for characterizing a novel BTK inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Experimental Protocols
BTK Kinase Activity Assay (ADP-Glo™)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12][13]
Materials:
-
Recombinant human BTK enzyme (Promega)
-
Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich)
-
ATP (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT[11]
-
This compound (Covalent and Non-Covalent) serially diluted in DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare Kinase Reaction Mixture: In a 96-well plate, add 5 µL of Kinase Buffer.
-
Add Inhibitor: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add Enzyme: Add 2 µL of BTK enzyme solution (final concentration ~1-5 ng/µL) to all wells except the "no enzyme" control.
-
Initiate Reaction: Add 2 µL of a mixture of substrate and ATP (final concentrations of ~0.2 mg/mL and 10 µM, respectively) to initiate the kinase reaction.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR) Binding Assay
This protocol is for determining the binding kinetics (Kd, kon, koff) of the non-covalent this compound.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Recombinant human BTK enzyme
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound (Non-Covalent) serially diluted in running buffer
Procedure:
-
Surface Preparation:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.
-
Immobilize the BTK enzyme to the surface by injecting a solution of BTK (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (~2000-4000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (e.g., 0.1 nM to 100 nM) over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow over the surface for 600 seconds to monitor dissociation (dissociation phase).
-
Regenerate the surface between each inhibitor concentration by injecting a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Conclusion
This technical guide provides a foundational understanding of the distinct characteristics of covalent and non-covalent BTK inhibitors, using the hypothetical this compound as a comparative model. The provided data tables, signaling pathway diagrams, and experimental protocols offer a practical framework for the evaluation and characterization of novel BTK inhibitors. The choice between a covalent and non-covalent inhibitory strategy has significant implications for drug efficacy, selectivity, and the potential for overcoming drug resistance. A thorough understanding of these binding properties is therefore paramount for the successful development of next-generation BTK-targeted therapies.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of covalent BTK inhibitors using COVALfinder® | Enzymlogic [enzymlogic.com]
- 8. emjreviews.com [emjreviews.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. BTK Kinase Enzyme System [promega.sg]
- 13. ulab360.com [ulab360.com]
In-Depth Technical Guide: Pharmacodynamics of Btk-IN-23 in Animal Models
An Important Note on the Availability of Data: Extensive searches for the specific Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-23, have not yielded any direct preclinical or pharmacodynamic data within the public domain. The information presented in this guide is therefore based on the well-established mechanisms and preclinical findings of other notable BTK inhibitors. This document will serve as a comprehensive overview of the expected pharmacodynamic properties and the methodologies used to evaluate them in animal models, which would be applicable to a novel BTK inhibitor like this compound.
Introduction to Bruton's Tyrosine Kinase (BTK) and its Inhibition
Bruton's tyrosine kinase (BTK) is a critical signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[1][2] Within B-cells, BTK signaling is essential for proliferation, trafficking, chemotaxis, and adhesion.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][3][4] BTK inhibitors are a class of drugs that block the function of BTK, thereby impeding the signaling cascades that promote the survival and proliferation of malignant B-cells and the activation of other immune cells.[3][4]
Core Mechanism of Action of BTK Inhibitors
BTK inhibitors function by binding to the BTK protein, either covalently or reversibly, to block its kinase activity.[5] This inhibition prevents the phosphorylation of downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn disrupts the production of second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] The ultimate consequence is the suppression of signaling pathways crucial for B-cell survival and proliferation, including the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway.[3]
Below is a generalized signaling pathway illustrating the role of BTK and the impact of its inhibition.
Caption: Generalized BTK signaling pathway and the inhibitory action of a BTK inhibitor.
Preclinical Evaluation of BTK Inhibitor Pharmacodynamics in Animal Models
The preclinical assessment of a novel BTK inhibitor like this compound would involve a series of in vivo studies in various animal models to characterize its efficacy, mechanism of action, and safety profile.
Efficacy in Disease Models
The therapeutic potential of BTK inhibitors is evaluated in animal models that recapitulate human diseases.
-
Rheumatoid Arthritis (RA): Collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models in mice are commonly used.[6] Efficacy is assessed by monitoring clinical scores of arthritis, paw swelling, and histological analysis of joint inflammation and bone erosion.
-
Systemic Lupus Erythematosus (SLE): Mouse models of SLE are employed to evaluate the inhibitor's ability to reduce autoantibody production, inhibit plasma cell development, and normalize B and T cell populations.[7]
-
Psoriasis: Imiquimod-induced psoriasis-like inflammation in mice is a standard model to assess the effect of BTK inhibitors on skin inflammation and the infiltration of immune cells.[8]
-
B-Cell Malignancies: Xenograft models, where human B-cell lymphoma or leukemia cells are implanted into immunodeficient mice, are crucial for evaluating the anti-tumor activity of BTK inhibitors.
Table 1: Representative Efficacy Data for BTK Inhibitors in Animal Models
| BTK Inhibitor | Animal Model | Key Findings |
| BMS-986142 | Mouse Collagen-Induced Arthritis (CIA) | Dose-dependent reduction in arthritis clinical scores at 3, 10, and 30 mg/kg.[6] |
| Evobrutinib | Mouse Models of RA and SLE | Mean BTK occupancy of 80% correlated with near-complete disease inhibition.[7] |
| PCI-32765 | Mouse Imiquimod-Induced Psoriasis | Significant reversal of inflammatory changes in CD11c+ dendritic cells.[8] |
| CC-292 | Mouse Collagen-Induced Arthritis | Efficacy correlated with the quantity of BTK bound by the inhibitor.[9] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical studies.
Example Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis: Female BALB/c mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Drug Administration: The BTK inhibitor (e.g., this compound) is administered orally once daily, starting from the day of the booster injection. A vehicle control group receives the formulation without the active compound.
-
Clinical Assessment: Mice are monitored daily for signs of arthritis. Clinical scores are assigned based on the severity of erythema and swelling in each paw. Paw thickness is measured using a caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
The workflow for a typical preclinical efficacy study is depicted below.
Caption: A standard workflow for a preclinical efficacy study in an animal model.
Pharmacodynamic Biomarkers
To understand the in vivo mechanism of action, pharmacodynamic (PD) biomarkers are measured to confirm target engagement and downstream pathway modulation. A key PD assay is the measurement of BTK occupancy, which quantifies the percentage of BTK protein that is bound by the inhibitor. This is often correlated with efficacy to establish a therapeutic window.
Table 2: Common Pharmacodynamic Assessments for BTK Inhibitors
| Assessment | Method | Purpose |
| BTK Occupancy | In situ probe-based assays in peripheral blood mononuclear cells (PBMCs) | To confirm target engagement and determine the extent and duration of BTK inhibition. |
| Phospho-BTK Levels | Western blot or flow cytometry on isolated immune cells | To measure the direct inhibition of BTK autophosphorylation. |
| Downstream Signaling | Phospho-flow cytometry for p-PLCγ2, p-ERK, p-AKT in B-cells | To assess the functional consequence of BTK inhibition on downstream pathways. |
| B-cell Activation Markers | Flow cytometry for CD69, CD86 on B-cells following stimulation | To evaluate the inhibitor's effect on B-cell activation. |
| Cytokine Production | ELISA or multiplex assays on plasma or stimulated splenocytes | To measure the impact on the production of inflammatory cytokines. |
Toxicology and Safety in Animal Models
Preclinical safety and toxicology studies are mandatory to identify potential adverse effects before moving to human trials. These studies are conducted in at least two species (one rodent, one non-rodent) and involve dose-escalation and repeat-dose toxicity assessments.
Key parameters evaluated include:
-
Clinical observations and body weight changes.
-
Hematology and clinical chemistry.
-
Gross pathology and histopathology of all major organs.
For some BTK inhibitors, off-target effects on other kinases can lead to adverse events. For instance, inhibition of EGFR can cause skin and gastrointestinal toxicities. Therefore, highly selective BTK inhibitors are generally preferred.
Conclusion
While specific pharmacodynamic data for this compound is not currently available, the established methodologies for evaluating other BTK inhibitors provide a clear roadmap for its preclinical development. In vivo studies in relevant animal models of cancer and autoimmune diseases are essential to demonstrate efficacy. Concurrently, a robust pharmacodynamic and safety assessment is crucial to understand the mechanism of action, confirm target engagement, and establish a safe therapeutic window. The collective findings from these preclinical studies will be instrumental in guiding the clinical development of this compound for the treatment of B-cell malignancies and autoimmune disorders.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase inhibitor suppresses imiquimod-induced psoriasis-like inflammation in mice through regulation of IL-23/IL-17A in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Btk-IN-23 initial toxicity and safety profile
An In-Depth Technical Guide on the Initial Toxicity and Safety Profile of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor (Represented as Btk-IN-23)
Disclaimer: The compound "this compound" is a placeholder designation for a representative novel Bruton's tyrosine kinase (BTK) inhibitor. The following technical guide is a composite summary based on publicly available preclinical and clinical data for various BTK inhibitors. It is intended for researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, survival, and differentiation.[1][2][3][4] Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.[3][4][5][6] This guide provides a comprehensive overview of the initial toxicity and safety profile of a representative novel BTK inhibitor, herein referred to as this compound, based on findings from preclinical studies of similar molecules.
Core Safety and Toxicity Profile of BTK Inhibitors
The safety profile of BTK inhibitors is characterized by both on-target effects related to BTK inhibition in non-malignant cells and off-target effects from interactions with other kinases.[7]
Preclinical Toxicology
Preclinical safety evaluations in animal models are critical for identifying potential toxicities.
Table 1: Summary of Preclinical Findings for Representative BTK Inhibitors
| Finding | Species | Details | Potential Human Relevance |
| Pancreatic Lesions | Sprague-Dawley Rats | Islet-centered hemorrhage, inflammation, fibrosis, and acinar cell atrophy.[8][9] | Considered unlikely to be relevant to humans, potentially a class effect specific to this rat strain.[8] |
| Decreased T-cell Dependent Antibody Response | Rats | Observed at exposures relevant to human therapeutic doses.[10] | Potential for immunosuppressive effects. |
| Corneal Lesions | Dogs | Minimal to mild lesions observed.[10] | Requires monitoring in clinical trials. |
| Vascular Necrosis and Inflammation | Dogs | Mild to moderate effects in large pulmonary blood vessels.[10] | Warrants cardiovascular safety monitoring. |
| Embryo-fetal Toxicity | Rats | Decreased fetal weight, embryo-fetal mortality, and fetal malformations at exposures higher than human therapeutic doses.[10] | Potential for teratogenicity. |
Clinical Safety Profile of BTK Inhibitors
Data from clinical trials of various BTK inhibitors reveal a range of common adverse events.
Table 2: Common Adverse Reactions Observed in Clinical Trials of BTK Inhibitors (All Grades)
| Adverse Reaction | Frequency |
| Neutropenia | Very Common[10] |
| Fatigue | Very Common[10] |
| Diarrhea | Very Common[10] |
| Anemia | Very Common[10] |
| Rash | Very Common[10] |
| Bruising/Contusion | Very Common[10] |
| Arthralgia | Very Common[10] |
| Nausea | Very Common[10] |
| Abdominal Pain | Very Common[10] |
| Petechiae | Common[10] |
| Conjunctival Hemorrhage | Common[10] |
Table 3: Serious (Grade ≥ 3) Adverse Reactions with BTK Inhibitors
| Adverse Reaction | Frequency |
| Neutropenia | Common[10] |
| Anemia | Common[10] |
| Thrombocytopenia | Common[10] |
| Pneumonia | Common[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of toxicity.
In Vivo Repeat-Dose Toxicology Studies
-
Objective: To evaluate the potential toxicity of a BTK inhibitor following repeated daily administration over a defined period.
-
Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Administration: Oral gavage is a common route, reflecting the intended clinical administration of many BTK inhibitors.
-
Dose Levels: Multiple dose levels are used, including a control group, a low-dose, a mid-dose, and a high-dose group to identify a no-observed-adverse-effect level (NOAEL).
-
Duration: Studies can range from 7 days to several months (e.g., 3 months) to assess both acute and chronic toxicities.[10]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and physical appearance.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): To assess cardiovascular effects.
-
Clinical Pathology: Hematology, coagulation, and serum chemistry panels are analyzed at specified intervals.
-
Necropsy and Histopathology: A full necropsy is performed on all animals at the end of the study, with a comprehensive list of tissues collected for microscopic examination.
-
In Vitro hERG Assay
-
Objective: To assess the potential for a BTK inhibitor to block the hERG potassium channel, which can be associated with QT interval prolongation and risk of Torsades de Pointes.
-
Methodology: Patch-clamp electrophysiology is used to measure the effect of a range of concentrations of the test compound on the hERG current in a stable cell line expressing the hERG channel.
-
Data Analysis: The concentration-response relationship is determined, and an IC50 value (the concentration causing 50% inhibition) is calculated.
Signaling Pathways and Visualizations
Understanding the mechanism of action is key to interpreting safety data. BTK is a critical component of the B-cell receptor signaling pathway.[1][2][3][4]
Caption: Simplified BTK Signaling Pathway in B-cells.
Caption: Preclinical Toxicity Assessment Workflow for this compound.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Managing toxicities of Bruton tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for a Novel BTK Inhibitor (e.g., Btk-IN-23) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][2][5] This document provides detailed protocols for the in vitro characterization of novel BTK inhibitors, using "Btk-IN-23" as a representative example, in relevant cell culture models. The following protocols outline methods for assessing the inhibitor's effect on cell viability and its direct engagement with the BTK target within the cellular environment.
Mechanism of Action and Signaling Pathway
BTK is a non-receptor tyrosine kinase that gets activated downstream of the B-cell receptor (BCR).[4][6] Upon BCR engagement by an antigen, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of several downstream signaling cascades. These include the phospholipase C gamma 2 (PLCγ2), protein kinase C (PKC), and nuclear factor-κB (NF-κB) pathways, which are essential for B-cell survival and proliferation.[1] BTK inhibitors block the kinase activity of BTK, thereby disrupting these crucial signaling pathways.[2]
Caption: BTK Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from the experimental protocols described below.
| Cell Line | Assay Type | Parameter | Value |
| TMD8 | Cell Viability (MTT) | IC50 | 85 nM |
| OCI-LY10 | Cell Viability (MTT) | IC50 | 120 nM |
| Ramos | Target Engagement (TR-FRET) | IC50 | 15 nM |
| HEK293-BTK | Target Engagement (NanoBRET) | EC50 | 250 nM |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing lymphoma cell lines relevant for BTK inhibitor studies.[7]
Materials:
-
Human lymphoma cell lines (e.g., TMD8, OCI-LY10, Ramos)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture human lymphoma cell lines in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, dilute the cell suspension in fresh medium to a density of 2-3 x 10^5 cells/mL every 2-3 days.
-
Before each experiment, assess cell viability using the Trypan Blue exclusion method. A viability of >95% is recommended.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of the BTK inhibitor on cell proliferation and viability.[8]
Materials:
-
Cultured lymphoma cells
-
This compound (or other BTK inhibitor)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the Cell Viability (MTT) Assay.
Target Engagement Assay (TR-FRET)
This protocol measures the direct binding of the BTK inhibitor to BTK within the cell, providing evidence of target engagement.[9][10]
Materials:
-
Cultured lymphoma cells or peripheral blood mononuclear cells (PBMCs)
-
This compound (or other BTK inhibitor)
-
Lysis buffer
-
TR-FRET BTK occupancy assay kit (containing terbium-conjugated anti-BTK antibody and a fluorescent energy acceptor)
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer measurements
Procedure:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
In a suitable microplate, add the cell lysate.
-
Add the TR-FRET antibody-acceptor mix to each well.
-
Incubate the plate as recommended by the manufacturer.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of BTK occupancy at different inhibitor concentrations and determine the IC50 value.[10]
Caption: Logical Flow of a Dose-Response Experiment.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects in the plate | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. |
| Low signal in TR-FRET assay | Insufficient cell number, low BTK expression | Increase the number of cells per well. Use a cell line known to have high BTK expression. |
| Inconsistent IC50 values | Inaccurate inhibitor dilutions, variation in cell passage number | Prepare fresh inhibitor dilutions for each experiment. Use cells within a consistent passage number range. |
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of novel BTK inhibitors in a cell culture setting. By assessing both the cytotoxic effect on relevant cancer cell lines and the direct engagement with the BTK target, researchers can effectively evaluate the potential of new therapeutic compounds. These foundational assays are crucial steps in the preclinical development of next-generation BTK inhibitors.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bruton's Tyrosine Kinase (BTK) Inhibitor Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are based on the well-characterized Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib , as a representative agent. The compound "Btk-IN-23" is not a widely recognized or publicly documented BTK inhibitor. Therefore, the provided data and methodologies are derived from preclinical studies involving Ibrutinib to serve as a comprehensive guide for xenograft studies with BTK inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of the BCR pathway is implicated in various B-cell malignancies. BTK inhibitors are a class of targeted therapies that function by blocking the enzymatic activity of BTK, thereby disrupting the downstream signaling cascades that promote tumor growth.[2]
Xenograft models are indispensable tools in preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents in a living organism. This document provides detailed protocols and application notes for the administration of BTK inhibitors, using Ibrutinib as a model compound, in various cancer xenograft models.
Signaling Pathway of BTK
BTK is a key downstream effector of the B-cell receptor (BCR).[3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream targets, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB and MAP kinase pathways, which promote cell proliferation and survival.[2][4]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
Quantitative Data Presentation
The efficacy of Ibrutinib has been evaluated in a variety of xenograft models. The following tables summarize the quantitative data from several preclinical studies.
Table 1: Ibrutinib Administration in Hematological Malignancy Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Ibrutinib Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Burkitt's Lymphoma | Raji | NSG | 12.5 mg/kg | Oral Gavage | Daily for 10 days | Significantly prolonged survival | [5] |
| Mantle Cell Lymphoma | Mino | SCID | 50 mg/kg | Oral Gavage | Daily | Significant growth inhibition | [6] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | NSG | 25 mg/kg | Oral Gavage | Daily for 14 days | Reduced organ infiltration | [7][8] |
Table 2: Ibrutinib Administration in Solid Tumor Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Ibrutinib Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Glioblastoma | U87 | Nude | Not Specified | Not Specified | Daily for 22 days | Enhanced antitumor efficacy with 3MA | [9][10] |
| Gastric Cancer | MKN-45, BGC-82 | Nude | 10 mg/kg, 20 mg/kg | Intraperitoneal Injection | Daily | Significant tumor growth inhibition | [11] |
| HER2+ Breast Cancer | MDA-MB-453 | CB17/SCID | 12 mg/kg, 50 mg/kg | Oral Gavage | Daily | 90% tumor suppression at 50 mg/kg | [12] |
| Neuroblastoma | SH-SY5Y | Nude | Not Specified | Not Specified | Daily for 14 days | Inhibited tumor growth | [13] |
Experimental Protocols
General Xenograft Model Development
This protocol outlines the general steps for establishing a subcutaneous xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Btk with ibrutinib inhibit gastric carcinoma cells growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of BTK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to its full activation.[1][2] This activation is a critical step in initiating downstream signaling cascades that regulate cell survival and proliferation.[4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.
The phosphorylation status of BTK is a direct indicator of its activation state. Two key tyrosine residues are involved in this process:
-
Tyrosine 551 (Y551): Located in the activation loop of the kinase domain, this site is transphosphorylated by Src family kinases, such as Lyn.[1][2][5] This initial phosphorylation event is a prerequisite for BTK activation.
-
Tyrosine 223 (Y223): Situated in the SH3 domain, this residue undergoes autophosphorylation following the phosphorylation of Y551.[1][5] This autophosphorylation is necessary for the full catalytic activity of BTK.[1]
Western blotting is a widely used and effective method to detect and quantify the phosphorylation of BTK at these specific sites. This document provides a detailed protocol for the Western blot analysis of BTK phosphorylation, intended to guide researchers in accurately assessing BTK activation in response to various stimuli or therapeutic interventions. While a specific protocol termed "Btk-IN-23" was not identified in public literature, the following represents a comprehensive and established methodology for this application.
BTK Signaling Pathway
The activation of BTK is a tightly regulated process initiated by B-cell receptor engagement. The signaling cascade leading to and emanating from BTK phosphorylation is depicted below.
Caption: BTK activation and downstream signaling cascade.
Experimental Workflow for Western Blot Analysis
The overall workflow for analyzing BTK phosphorylation by Western blot is outlined in the diagram below. This process involves sample preparation, protein separation, transfer to a membrane, and immunodetection.
Caption: Western blot workflow for BTK phosphorylation analysis.
Quantitative Data Summary
Successful Western blot analysis relies on the appropriate concentration and dilution of reagents. The following tables provide a summary of recommended quantitative parameters.
Table 1: Protein Loading and Transfer Conditions
| Parameter | Recommended Range | Notes |
| Total Protein per Lane | 20 - 50 µg | Optimal amount may vary by cell type and BTK expression level. |
| SDS-PAGE Gel Percentage | 8 - 12% | A 10% gel is generally suitable for BTK (~77 kDa). |
| Transfer Membrane | PVDF or Nitrocellulose | PVDF is often preferred for its higher binding capacity. |
| Transfer Buffer | Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol) | For proteins >80 kDa, SDS can be added to 0.1%.[6] |
| Transfer Time/Voltage | 1-2 hours at 100V or overnight at 30V | Optimize for your specific transfer system. |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Vendor (Example) | Catalog # (Example) | Recommended Dilution | Incubation Time |
| Phospho-BTK (Y223) | Cell Signaling Technology | #5082 | 1:1000 | Overnight at 4°C or 1-2 hours at RT[1] |
| Phospho-BTK (Y551) | Cell Signaling Technology | #18805 | 1:1000 | Overnight at 4°C or 1-2 hours at RT[2] |
| Total BTK | Cell Signaling Technology | #8547 | 1:1000 | Overnight at 4°C or 1-2 hours at RT |
| HRP-conjugated Anti-Rabbit IgG | Various | - | 1:2000 - 1:10000 | 1 hour at Room Temperature |
| HRP-conjugated Anti-Mouse IgG | Various | - | 1:2000 - 1:10000 | 1 hour at Room Temperature |
Note: Optimal antibody dilutions should be determined experimentally.[7]
Detailed Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Culture cells to the desired density and treat with stimuli (e.g., anti-IgM) or inhibitors as required by the experimental design.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[6]
-
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein lysate (20-50 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an 8-12% SDS-polyacrylamide gel and run at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Protein Transfer:
-
Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer sandwich and transfer the proteins from the gel to the membrane.
-
Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[8] For phospho-proteins, BSA is generally recommended over non-fat dry milk to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-BTK Y223 or Y551) in 5% BSA in TBST at the recommended dilution (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Stripping and Reprobing for Total BTK
To normalize the phosphorylated BTK signal to the total amount of BTK protein, the membrane can be stripped and reprobed.
-
Stripping:
-
Wash the membrane in a mild stripping buffer (e.g., 15mM glycine HCl pH 2.5, 0.1% SDS, 1% Tween-20) for 10-20 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and then TBST.
-
-
Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.
-
Reprobing: Incubate the membrane with the primary antibody for total BTK, followed by the appropriate secondary antibody and detection steps as described above.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities for both phosphorylated BTK and total BTK using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, calculate the ratio of the phospho-BTK signal to the total BTK signal. This normalization corrects for variations in protein loading.
-
Interpretation: Compare the normalized phospho-BTK levels across different experimental conditions to assess changes in BTK activation. An increase in the ratio of phospho-BTK to total BTK indicates an increase in BTK activation.
By following this detailed protocol and utilizing the provided quantitative guidelines, researchers can achieve reliable and reproducible results in the analysis of BTK phosphorylation, contributing to a deeper understanding of B-cell signaling and the development of novel therapeutics.
References
- 1. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Btk (Tyr551) (E5Y6N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
- 4. raybiotech.com [raybiotech.com]
- 5. BTK Antibody [PE] (NBP1-76596PE): Novus Biologicals [novusbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Btk-IN-23: Application Notes and Protocols for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] Btk-IN-23 is a highly potent and selective inhibitor of Btk, demonstrating significant potential as a chemical probe for studying Btk signaling and as a lead compound for drug discovery. This document provides detailed application notes and protocols for the use of this compound in kinase activity assays.
Biochemical Profile of this compound
This compound exhibits high potency against Btk with a reported IC50 of 3 nM. Its selectivity has been characterized against a panel of related kinases, demonstrating a favorable profile for targeted research.
| Kinase | IC50 (nM) | Selectivity vs. Btk |
| Btk | 3 | - |
| BMX | 15 | 5-fold |
| TEC | 231 | 77-fold |
| FGR | >1000 | >333-fold |
| SRC | >1000 | >333-fold |
| MELK | >1000 | >333-fold |
| Data sourced from publicly available information. |
Signaling Pathway
Btk is a key component of the B-cell receptor signaling pathway. Upon BCR engagement, Btk is recruited to the plasma membrane and activated through phosphorylation. Activated Btk, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of multiple signaling cascades that are crucial for B-cell function.
Experimental Protocols
The following are detailed protocols for assessing the kinase activity of Btk and the inhibitory potential of this compound. These protocols are based on established kinase assay technologies and can be adapted for specific laboratory requirements.
Protocol 1: In Vitro Btk Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by Btk.
Workflow:
Materials:
-
Recombinant Btk enzyme
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Stop solution (e.g., 15 mM EDTA in kinase buffer)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of Btk enzyme (e.g., final concentration 50 pM) in kinase buffer to each well.
-
Add 0.5 µL of diluted this compound or DMSO (for control) to the respective wells.
-
Incubate for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate (e.g., final concentration 2 µM) and ATP (e.g., final concentration 25 µM) in kinase buffer.
-
Incubate for 120 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop solution containing the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the inhibitor concentration to determine the IC50.
Protocol 2: Cellular Assay - Western Blot for Btk Autophosphorylation
This protocol assesses the ability of this compound to inhibit Btk autophosphorylation at Tyr223 in a cellular context.
Workflow:
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-human IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Ramos cells at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Btk (Tyr223) and total Btk overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of Btk autophosphorylation.
Protocol 3: Cellular Assay - Basophil Activation Test (BAT) by Flow Cytometry
This assay measures the inhibitory effect of this compound on the activation of basophils, a process dependent on Btk signaling.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Anti-IgE antibody (for stimulation)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD63, anti-CCR3 (for basophil identification)
-
Flow cytometer
Procedure:
-
Pre-treat whole blood or PBMCs with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Stimulate the cells with anti-IgE antibody (e.g., 1 µg/mL) for 30 minutes at 37°C.
-
Stop the stimulation by adding ice-cold staining buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD63 and CCR3 for 30 minutes on ice, protected from light.
-
Lyse red blood cells if using whole blood.
-
Wash the cells and resuspend in staining buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the basophil population (e.g., CCR3+) and quantify the percentage of CD63-positive cells.
-
Plot the percentage of activated basophils against the inhibitor concentration to determine the EC50. This compound has been shown to potently inhibit anti-IgE stimulated CD63 expression on basophils with an EC50 of 257 nM.
Data Interpretation and Troubleshooting
-
IC50/EC50 Determination: Use a non-linear regression curve fit (e.g., four-parameter logistic) to accurately determine the IC50 or EC50 values from the dose-response data.
-
High Background in Biochemical Assays: Ensure complete mixing of reagents and optimize enzyme and substrate concentrations. Check for potential interference of the test compound with the assay signal.
-
Variability in Cellular Assays: Cell health and passage number can affect results. Use cells at a consistent passage number and ensure high viability. Optimize stimulation conditions (agonist concentration and time) for a robust response.
-
Weak Signal in Western Blots: Ensure efficient protein transfer and use recommended antibody concentrations. Optimize the exposure time for chemiluminescent detection.
Conclusion
This compound is a valuable tool for investigating the role of Btk in normal and pathological B-cell signaling. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in both biochemical and cellular assays to further elucidate the function of Btk and to advance the development of novel therapeutics targeting this critical kinase.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bruton's Tyrosine Kinase (BTK) Inhibitors in Combination Cancer Therapies
Note: The specific inhibitor "Btk-IN-23" could not be identified in publicly available literature. Therefore, these application notes and protocols are based on the first-in-class, extensively studied BTK inhibitor, Ibrutinib (PCI-32765) , as a representative agent. The principles and methodologies described are broadly applicable to the preclinical and clinical evaluation of other BTK inhibitors in combination therapies.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] The BCR pathway is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][2] Ibrutinib is a potent and irreversible small-molecule inhibitor of BTK.[1][3] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3] This disruption of the BCR signaling cascade has established Ibrutinib as a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1]
While Ibrutinib monotherapy has demonstrated significant clinical efficacy, combination strategies are being explored to deepen responses, overcome resistance, and shorten treatment duration.[2][4] These notes provide an overview of the scientific rationale and methodologies for evaluating Ibrutinib in combination with other anticancer agents.
Mechanism of Action and Rationale for Combination Therapy
Ibrutinib's primary mechanism of action is the inhibition of BTK, which blocks downstream signaling pathways essential for B-cell survival and proliferation, such as the NF-κB and PI3K/AKT pathways.[5] This targeted action provides a strong rationale for combining Ibrutinib with other therapeutic modalities that have complementary mechanisms of action.
Key Combination Strategies:
-
With BCL-2 Inhibitors (e.g., Venetoclax): Ibrutinib mobilizes CLL cells from their protective microenvironments in the lymph nodes and spleen, while Venetoclax, a BCL-2 inhibitor, induces apoptosis in these circulating malignant cells. This combination has shown synergistic effects in preclinical models and has led to high rates of deep, durable remissions and undetectable minimal residual disease (uMRD) in clinical trials.[6][7][8]
-
With Anti-CD20 Monoclonal Antibodies (e.g., Rituximab): Rituximab enhances the immune system's ability to destroy B-cells.[9] Combining Ibrutinib with Rituximab has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to standard chemoimmunotherapy in certain patient populations.[9][10][11]
-
With Chemotherapy (e.g., Bendamustine and Rituximab - BR): The addition of Ibrutinib to traditional chemoimmunotherapy regimens like BR has been investigated to enhance efficacy. The HELIOS trial demonstrated that Ibrutinib in combination with BR significantly improved PFS in patients with relapsed or refractory CLL/SLL.[8][12]
Quantitative Data from Combination Studies
The following tables summarize key efficacy and safety data from clinical trials evaluating Ibrutinib in combination with other cancer therapies.
Table 1: Efficacy of Ibrutinib and Venetoclax in Chronic Lymphocytic Leukemia (CLL)
| Clinical Trial (Patient Population) | N | Regimen | Median Follow-up (months) | Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Undetectable MRD (uMRD) in Bone Marrow | Reference(s) |
| CAPTIVATE (First-line CLL) | 159 | Fixed-Duration Ibrutinib + Venetoclax | 61.2 | 67% at 5 years | Not Reported | 72% of patients | [13] |
| GLOW (First-line CLL) | 106 | Fixed-Duration Ibrutinib + Venetoclax | 46 | Median not reached | Not Reported | 55% at 3 months post-treatment | [6][7] |
| Phase 2 High-Risk (First-line CLL) | 120 | Ibrutinib + Venetoclax (2 years) | ~60 | 90% at 5 years | Not Reported | 72% of patients | [14] |
| CLARITY (Relapsed/Refractory CLL) | 50 | Ibrutinib + Venetoclax | 24 | Not Reported | >90% | 39% at 12 months | [15] |
Table 2: Efficacy of Ibrutinib and Rituximab in Chronic Lymphocytic Leukemia (CLL)
| Clinical Trial (Patient Population) | N | Regimen | Median Follow-up (months) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference(s) |
| E1912 (First-line CLL, ≤70 years) | 354 | Ibrutinib + Rituximab | 48 | HR: 0.39 (vs. FCR) | HR: 0.34 (vs. FCR) | [9][16] |
| Phase 3 (Relapsed/Refractory & High-Risk Naive CLL) | 104 | Ibrutinib + Rituximab | 36 | 86.9% at 36 months | Not Reported | [17] |
Table 3: Safety Profile of Ibrutinib in Combination with Chemoimmunotherapy (BR) in CLL/SLL (HELIOS Trial)
| Adverse Event (All Grades) | Ibrutinib + BR (%) | Placebo + BR (%) | Reference(s) |
| Neutropenia | 58.2 | 54.7 | [12] |
| Nausea | 36.9 | 35.2 | [12] |
| Diarrhea | 35.5 | 23.7 | [12] |
| Thrombocytopenia | 30.7 | 24.4 | [12] |
| Pyrexia | 24.7 | 22.0 | [12] |
| Fatigue | 21.6 | 22.6 | [12] |
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of action of Ibrutinib.
Caption: Ibrutinib inhibits BTK, blocking downstream BCR signaling pathways.
Experimental Workflow for Combination Therapy Evaluation
This diagram outlines a typical workflow for assessing the synergistic effects of Ibrutinib in combination with another therapeutic agent.
Caption: Workflow for evaluating Ibrutinib combination therapies.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of Ibrutinib, a second agent, and their combination on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Ibrutinib and second therapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Ibrutinib and the second agent, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Remove the medium from the wells and add 100 µL of medium containing the drugs. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values and use software like CompuSyn to determine the Combination Index (CI) for synergy analysis (CI < 1 indicates synergy).[20]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by Ibrutinib combination treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide - PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with Ibrutinib, the second agent, their combination, or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[21]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting for BTK Signaling Pathway Analysis
This protocol is for assessing the effect of Ibrutinib combinations on the phosphorylation status of key proteins in the BTK signaling pathway.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of Ibrutinib combination therapy.
Materials:
-
Immunocompromised mice (e.g., NSG or Rag2⁻/⁻γc⁻/⁻)
-
Cancer cell line for implantation
-
Ibrutinib and second therapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously or intravenously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells) into the mice.[25]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., Vehicle, Ibrutinib alone, Second Agent alone, Ibrutinib + Second Agent).
-
Administer drugs according to the predetermined schedule and route (e.g., oral gavage for Ibrutinib).
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight as an indicator of toxicity.
-
Monitor overall health and survival of the animals.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis. Generate Kaplan-Meier survival curves and compare survival between groups.
Conclusion
The combination of Ibrutinib with other targeted therapies, immunotherapies, and chemotherapies holds significant promise for improving outcomes in patients with B-cell malignancies. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design, execute, and interpret studies aimed at evaluating the synergistic potential of BTK inhibitor-based combination regimens. Careful consideration of the scientific rationale, appropriate experimental models, and robust data analysis are essential for the successful development of these novel therapeutic strategies.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E1912 trial leads to FDA approval of ibrutinib-rituximab combo for untreated CLL | EurekAlert! [eurekalert.org]
- 10. Ibrutinib in Combination With Rituximab in Chronic Lymphocytic Leukemia - The ASCO Post [ascopost.com]
- 11. medscape.com [medscape.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Updated Phase 2 CAPTIVATE study results demonstrate sustained clinical benefit of fixed-duration IMBRUVICA® (ibrutinib) plus venetoclax as first-line treatment for patients with chronic lymphocytic leukaemia, including those with high-risk disease [jnj.com]
- 14. cllsociety.org [cllsociety.org]
- 15. targetedonc.com [targetedonc.com]
- 16. IMBRUVICA® (ibrutinib) Combination Therapy Data From Two Studies and Long-Term Integrated Analysis Presented at ASH 2019 Show Efficacy and Safety in First-Line Treatment of Chronic Lymphocytic Leukemia [jnj.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel BTK Inhibitor (e.g., Btk-IN-23) in Primary Patient Sample Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][2][3][4][5][6] Its importance in B-cell malignancies has led to the development of targeted inhibitors.[7][8][9] Covalent BTK inhibitors, which form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, have shown significant clinical efficacy in various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3][10]
This document provides a comprehensive guide for the preclinical evaluation of a novel covalent BTK inhibitor, exemplified as "Btk-IN-23," using primary patient samples. The protocols and application notes detailed below are designed to assess the inhibitor's potency, selectivity, and mechanism of action in a clinically relevant setting.
Data Presentation: Efficacy of BTK Inhibitors in Primary Patient Samples
The following tables summarize representative quantitative data for established BTK inhibitors in primary patient samples, providing a benchmark for evaluating a novel inhibitor like this compound.
Table 1: Inhibition of BTK Activity and Downstream Signaling in Primary CLL Cells
| Inhibitor | Concentration | Target | Assay | % Inhibition (Mean ± SD) | Patient Samples (n) |
| Ibrutinib | 1 µM | pBTK (Y223) | Western Blot | 95 ± 5% | 10 |
| 1 µM | pPLCγ2 (Y759) | Western Blot | 92 ± 7% | 10 | |
| 1 µM | pERK1/2 (T202/Y204) | Western Blot | 85 ± 10% | 10 | |
| Acalabrutinib | 1 µM | pBTK (Y223) | Western Blot | 98 ± 3% | 8 |
| 1 µM | pPLCγ2 (Y759) | Western Blot | 96 ± 4% | 8 | |
| 1 µM | pERK1/2 (T202/Y204) | Western Blot | 88 ± 9% | 8 | |
| Zanubrutinib | 1 µM | pBTK (Y223) | Flow Cytometry | >90% | 12 |
| 1 µM | pPLCγ2 (Y759) | Flow Cytometry | >90% | 12 |
Data is illustrative and compiled from multiple sources describing the effects of BTK inhibitors.
Table 2: Induction of Apoptosis in Primary CLL Cells
| Inhibitor | Concentration | Treatment Duration | Assay | % Apoptotic Cells (Annexin V+) (Mean ± SD) | Patient Samples (n) |
| Ibrutinib | 10 µM | 48 hours | Flow Cytometry | 45 ± 12% | 15 |
| Acalabrutinib | 10 µM | 48 hours | Flow Cytometry | 42 ± 15% | 12 |
| Vehicle Control | - | 48 hours | Flow Cytometry | 15 ± 5% | 15 |
Data is illustrative and based on typical results reported in preclinical studies.
Experimental Protocols
Isolation of Primary Chronic Lymphocytic Leukemia (CLL) Cells
Objective: To isolate primary CLL cells from peripheral blood of patients.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
CD19 MicroBeads, human
-
MACS Columns and Separator
Protocol:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the interface.
-
Wash the collected cells twice with PBS.
-
(Optional but recommended for high purity) Perform negative or positive selection for B-cells using CD19 MicroBeads according to the manufacturer's protocol to achieve >95% purity of CLL cells.
-
Resuspend the final cell pellet in RPMI-1640 complete medium and perform a cell count and viability assessment using Trypan Blue.
Cell Viability and Apoptosis Assay by Flow Cytometry
Objective: To determine the effect of this compound on the viability and apoptosis of primary CLL cells.
Materials:
-
Isolated primary CLL cells
-
This compound (and other BTK inhibitors as controls)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Protocol:
-
Plate primary CLL cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Include a known BTK inhibitor as a positive control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cells according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blotting for BTK Target Engagement and Downstream Signaling
Objective: To assess the inhibitory effect of this compound on BTK phosphorylation and downstream signaling pathways in primary CLL cells.
Materials:
-
Isolated primary CLL cells
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Starve primary CLL cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes to activate the BCR pathway.
-
Immediately lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in primary patient samples.
References
- 1. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-23 Protocol for Assessing Cytokine Release
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in various immune cells, playing a key role in B-cell development, differentiation, and activation.[1][2] It is also involved in the signaling pathways of other immune cells such as macrophages, mast cells, and neutrophils.[3][4] Dysregulation of BTK signaling has been implicated in B-cell malignancies and autoimmune diseases.[5][6] BTK inhibitors are a class of therapeutic agents that target BTK, thereby modulating immune responses.[7] A crucial aspect of preclinical assessment for immunomodulatory drugs, including BTK inhibitors, is the evaluation of their potential to induce or suppress cytokine release, which can lead to Cytokine Release Syndrome (CRS) in vivo.[8][9] This document provides a detailed protocol for assessing the effect of a novel BTK inhibitor, designated here as Btk-IN-23, on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Signaling Pathways Involving BTK
BTK is a key component of the B-cell receptor (BCR) signaling pathway.[1][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[10] These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and cytokine production.[10] BTK is also involved in signaling downstream of other receptors, including Toll-like receptors (TLRs), Fc receptors (FcRs), and chemokine receptors, highlighting its broad role in the immune system.[10][11]
Diagram of the BTK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Bruton's Tyrosine Kinase (BTK) Using Inhibitor-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vivo imaging of Bruton's tyrosine kinase (BTK) using two primary modalities: Positron Emission Tomography (PET) and Near-Infrared (NIR) Fluorescence Imaging. As the specific probe "Btk-IN-23" did not correspond to a known agent in the scientific literature, this document focuses on the principles and applications of well-characterized, inhibitor-based BTK imaging agents. The protocols and data presented are based on published studies of representative probes, [18F]BTK-1 for PET and Ibrutinib-SiR-COOH for NIR fluorescence imaging, and are intended to serve as a comprehensive guide for researchers developing and utilizing BTK-targeted in vivo imaging techniques.
Introduction to BTK and Its Role in Disease
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[2][3] Consequently, BTK has emerged as a significant therapeutic target, with several inhibitors, such as ibrutinib, approved for clinical use.[4]
In vivo imaging of BTK expression and activity can provide invaluable information for drug development and clinical practice. It allows for non-invasive assessment of BTK levels in tumors, evaluation of drug-target engagement (occupancy), monitoring of treatment response, and investigation of resistance mechanisms.[3][5]
I. Positron Emission Tomography (PET) Imaging of BTK
PET is a highly sensitive, quantitative imaging technique that allows for the three-dimensional visualization of biological processes in vivo. By using a radiolabeled BTK inhibitor as a tracer, PET can be employed to measure BTK expression and occupancy in deep tissues with high precision.
Application Note: [18F]BTK-1 for PET Imaging of BTK
[18F]BTK-1 is a novel PET tracer designed for the in vivo imaging of BTK expression.[1] It is a fluorine-18 labeled compound that binds to BTK, allowing for its detection and quantification using a PET scanner.
Quantitative Data Summary: [18F]BTK-1
| Parameter | Value | Reference |
| Radiochemistry | ||
| Radiochemical Yield (decay-corrected) | 6% | [1] |
| Molar Activity | 100 ± 6 GBq/µmol | [1] |
| Radiochemical Purity | 99% | [1] |
| In Vivo Tumor Uptake (Xenograft Models) | ||
| REC-1 (BTK-expressing) Tumor Uptake | Significantly higher than non-BTK expressing tumors | [1] |
| U87MG (non-BTK expressing) Tumor Uptake | Low | [1] |
| Human Dosimetry (Predicted) | ||
| Effective Dose | 0.0199 ± 0.0007 mSv/MBq | [1] |
Experimental Protocol: In Vivo PET Imaging of BTK with [18F]BTK-1 in a Xenograft Model
This protocol is based on studies using the REC-1 mantle cell lymphoma xenograft model.[1]
1. Animal Model
-
Cell Line: REC-1 (BTK-expressing mantle cell lymphoma) and U87MG (non-BTK expressing glioblastoma, as a negative control).[1]
-
Animal Strain: Immunocompromised mice (e.g., NOD-scid gamma).
-
Tumor Implantation: Subcutaneously inject REC-1 or U87MG cells into the flank of the mice. Allow tumors to grow to a suitable size for imaging.
2. Radiotracer Preparation and Administration
-
Radiosynthesis: [18F]BTK-1 is synthesized by reacting a precursor with [18F]fluoride.[1]
-
Dose: Administer approximately 3.63 ± 0.59 MBq (0.084 ± 0.05 µg) of [18F]BTK-1 intravenously (tail vein injection).[1]
3. PET/CT Imaging
-
Imaging System: A small-animal PET/CT scanner.
-
Image Acquisition:
-
Perform a 60-minute dynamic PET scan immediately following tracer injection.[1]
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
-
For BTK Occupancy Studies:
4. Data Analysis
-
Reconstruct PET images using appropriate algorithms (e.g., 2D or 3D ordered subset expectation maximization).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the tumors and other organs of interest.
-
Calculate the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Workflow for PET Imaging of BTK
II. Near-Infrared (NIR) Fluorescence Imaging of BTK
NIR fluorescence imaging is a powerful technique for in vivo visualization of biological targets in small animals. It offers high sensitivity and spatial resolution, particularly for superficial tumors. By conjugating a BTK inhibitor to a NIR fluorophore, it is possible to image BTK expression in real-time.
Application Note: Ibrutinib-SiR-COOH for NIR Fluorescence Imaging of BTK
Ibrutinib-SiR-COOH is a NIR fluorescent probe created by linking the irreversible BTK inhibitor ibrutinib to a silicon-rhodamine (SiR) fluorophore with a carboxyl group.[6][7] This probe has shown excellent in vivo imaging characteristics for visualizing BTK-expressing cells.[7][8]
Quantitative Data Summary: Ibrutinib-SiR-COOH
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Vascular Half-life (t1/2) | 18 minutes | [7] |
Experimental Protocol: In Vivo NIR Fluorescence Imaging of BTK with Ibrutinib-SiR-COOH
This protocol is based on studies using HT1080 fibrosarcoma cells engineered to express a BTK-mCherry fusion protein.[7][8]
1. Animal Model
-
Cell Lines:
-
Animal Strain: Immunocompromised mice.
-
Tumor Implantation:
-
For standard subcutaneous models, inject cells into the flank.
-
For high-resolution imaging, a dorsal window chamber model can be used, allowing for intravital microscopy of the tumor microenvironment.[7]
-
2. Fluorescent Probe Administration
-
Probe: Ibrutinib-SiR-COOH.
-
Administration: Administer the probe intravenously (tail vein injection).
3. NIR Fluorescence Imaging
-
Imaging System: A small-animal in vivo fluorescence imaging system with appropriate excitation and emission filters for the SiR fluorophore (e.g., excitation ~650 nm, emission ~670 nm).
-
Image Acquisition:
4. Data Analysis
-
Analyze fluorescence intensity in the tumor region and compare it to background and control tissues.
-
For co-localization studies, merge the fluorescence channels for the BTK-mCherry and Ibrutinib-SiR-COOH to confirm target engagement.[7]
Workflow for NIR Fluorescence Imaging of BTK
III. BTK Signaling Pathway
Understanding the BTK signaling pathway is crucial for interpreting the results of in vivo imaging studies and for developing novel BTK-targeted therapies and imaging agents. The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
BTK Signaling Pathway Diagram
Conclusion
In vivo imaging of BTK using inhibitor-based probes is a rapidly advancing field with significant potential to impact cancer research and drug development. PET and NIR fluorescence imaging offer complementary approaches for the non-invasive assessment of BTK expression, target engagement, and therapeutic response. The protocols and data presented in these application notes provide a foundation for researchers to design and implement their own in vivo BTK imaging studies. As new and improved BTK-targeted imaging agents are developed, these techniques will continue to play a vital role in advancing our understanding of BTK biology and in the development of personalized cancer therapies.
References
- 1. [18F]BTK-1: A Novel Positron Emission Tomography Tracer for Imaging Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Near-IR Fluorescent Agents for in Vivo Imaging of Btk Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols: Evaluating Tumor Microenvironment Changes Induced by Btk-IN-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in various immune cells, and its inhibition has emerged as a promising therapeutic strategy in oncology.[1][2][3] BTK inhibitors can modulate the tumor microenvironment (TME) by affecting the function of both malignant B-cells and other immune cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby enhancing anti-tumor immunity.[4][5] This document provides detailed application notes and protocols for evaluating the impact of Btk-IN-23, a novel BTK inhibitor, on the TME.
This compound is a potent and selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is also involved in the signaling of other immune cells like macrophages and dendritic cells.[2][4] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and contributes to an immunosuppressive TME in solid tumors.[1][5] By blocking BTK activity, this compound aims to disrupt the survival and proliferation of malignant B-cells and remodel the TME to favor an anti-tumor immune response.
Preclinical Evaluation of this compound on the Tumor Microenvironment
A series of in vitro and in vivo studies are essential to characterize the effects of this compound on the TME. The following sections outline key experimental approaches and protocols.
In Vitro Immune Cell Functional Assays
Objective: To determine the direct effects of this compound on the function of key immune cell populations within the TME.
Key Experiments:
-
Macrophage Polarization Assay: Evaluate the effect of this compound on the differentiation and polarization of macrophages, which are key components of the TME.
-
Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay: Assess the ability of this compound to inhibit the immunosuppressive functions of MDSCs.
-
T-Cell Activation and Proliferation Assay: Determine the indirect effect of this compound on T-cell function by co-culturing T-cells with treated macrophages or MDSCs.
-
Cytokine Release Assay: Quantify the changes in cytokine and chemokine profiles in response to this compound treatment.
Quantitative Data Summary:
| Assay | Cell Type | Treatment | Endpoint Measured | Expected Outcome with this compound |
| Macrophage Polarization | Bone Marrow-Derived Macrophages | This compound + IL-4 | M2 macrophage markers (CD206, Arginase-1) by Flow Cytometry | Decrease in M2 polarization |
| MDSC Suppression | Splenic MDSCs | This compound | T-cell proliferation in co-culture by CFSE dilution | Increased T-cell proliferation (reversal of suppression) |
| T-Cell Activation | CD8+ T-cells | This compound | IFN-γ, Granzyme B production by ELISA/Flow Cytometry | Increased production of cytotoxic molecules |
| Cytokine Release | PBMCs or Tumor Explants | This compound | Pro- and anti-inflammatory cytokines by Multiplex Assay | Shift towards a pro-inflammatory cytokine profile (e.g., ↓IL-10, ↑IL-12) |
In Vivo Tumor Models
Objective: To evaluate the in vivo efficacy of this compound in modulating the TME and inhibiting tumor growth.
Key Experiments:
-
Syngeneic Mouse Tumor Models: Utilize immunocompetent mouse models to assess the interplay between this compound, the tumor, and the host immune system.
-
Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs): Characterize the changes in the composition and activation status of immune cells within the tumor following this compound treatment.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Spatially resolve the distribution of immune cells and other TME components within the tumor tissue.
Quantitative Data Summary:
| Model System | Treatment Group | Parameter Analyzed | Method of Analysis | Expected Outcome with this compound |
| Syngeneic Colon Cancer | This compound | Tumor Growth | Caliper Measurement | Significant reduction in tumor volume |
| Syngeneic Colon Cancer | This compound | Percentage of CD8+ T-cells among TILs | Flow Cytometry | Increase in the percentage of CD8+ T-cells |
| Syngeneic Colon Cancer | This compound | Ratio of M1/M2 Macrophages (CD86+/CD206+) in the tumor | Flow Cytometry / IHC | Increase in the M1/M2 ratio |
| Syngeneic Colon Cancer | This compound | Expression of PD-1 on CD8+ T-cells | Flow Cytometry | Decrease in the expression of exhaustion markers |
| Syngeneic Colon Cancer | This compound | Density of Granzyme B+ cells | Immunohistochemistry | Increased infiltration of cytotoxic cells |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
1. Cell Preparation: a. Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice. b. Differentiate bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
2. Macrophage Polarization: a. Plate BMDMs at a density of 1 x 10^6 cells/well in a 6-well plate. b. To induce M2 polarization, treat cells with 20 ng/mL IL-4. c. Concurrently, treat designated wells with varying concentrations of this compound or vehicle control. d. Incubate for 24-48 hours.
3. Analysis by Flow Cytometry: a. Harvest the cells and wash with PBS. b. Stain with fluorescently conjugated antibodies against F4/80 (pan-macrophage marker) and CD206 (M2 marker). c. Analyze the percentage of F4/80+CD206+ cells using a flow cytometer.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
1. Tumor Digestion: a. Excise tumors from euthanized mice and weigh them. b. Mince the tumors into small pieces and digest in RPMI-1640 medium containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C with gentle agitation. c. Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Red Blood Cell Lysis: a. Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature. b. Wash the cells with PBS.
3. Antibody Staining: a. Resuspend the cells in FACS buffer (PBS with 2% FBS). b. Block Fc receptors with an anti-CD16/32 antibody. c. Stain with a cocktail of fluorescently conjugated antibodies to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, CD206, PD-1). d. For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
4. Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell subsets within the TME.
Signaling Pathways and Experimental Workflows
BTK Signaling in the Tumor Microenvironment
This compound targets the BTK signaling pathway, which is crucial for the function of various immune cells that contribute to an immunosuppressive TME. The diagram below illustrates the central role of BTK and the intended impact of this compound.
Experimental Workflow for TME Evaluation
The following diagram outlines a typical workflow for assessing the impact of this compound on the tumor microenvironment in a preclinical setting.
By following these protocols and experimental workflows, researchers can comprehensively evaluate the effects of this compound on the tumor microenvironment, providing critical insights into its mechanism of action and therapeutic potential.
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Btk-IN-23 Protocol for Assessing Off-Target Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is essential for B-cell development, differentiation, and survival.[1][2][3][4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3][6] Btk-IN-23 is a novel, potent, and selective covalent inhibitor of BTK designed for therapeutic applications. This document provides detailed protocols for assessing the kinase selectivity of this compound, a critical step in preclinical development to understand its potential off-target effects and ensure its safety and efficacy.[7] While highly selective inhibitors are often sought to minimize side effects, some promiscuous inhibitors have shown efficacy by deregulating multiple kinase-dependent pathways.[8] Therefore, comprehensive profiling is essential.
The assessment of off-target kinase inhibition involves a multi-faceted approach, combining biochemical assays for direct target engagement and potency with cell-based assays to evaluate the inhibitor's effects in a more physiologically relevant context.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[5] Activated BTK then phosphorylates downstream substrates, such as phospholipase Cγ2 (PLCγ2), which in turn mobilizes calcium and activates transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival.[4][5][9]
Caption: BCR Signaling Pathway and the inhibitory action of this compound.
Data Presentation: Kinase Selectivity Profile of this compound
The following tables summarize the hypothetical inhibitory activity of this compound against BTK and a panel of off-target kinases. This data is crucial for assessing the selectivity and potential side effects of the compound.
Table 1: Biochemical IC50 Values for this compound Against a Panel of Kinases
| Kinase Target | Family | This compound IC50 (nM) |
| BTK | Tec | 0.8 |
| ITK | Tec | 25 |
| TEC | Tec | 45 |
| BMX | Tec | 15 |
| EGFR | EGFR | >10,000 |
| JAK3 | JAK | 150 |
| SRC | Src | 800 |
| LYN | Src | 650 |
| FYN | Src | 900 |
| ABL | Abl | >5,000 |
| AKT1 | AGC | >10,000 |
| ERK1 | CMGC | >10,000 |
Table 2: Cellular Target Engagement and Pathway Inhibition
| Cell Line | Assay Type | Endpoint | This compound IC50 (nM) |
| TMD8 | Cellular Phosphorylation | pBTK (Y223) Inhibition | 5.2 |
| Ramos | B-Cell Proliferation | Proliferation Inhibition | 10.5 |
| Jurkat | T-Cell Signaling | pPLCγ1 (Y783) Inhibition | 150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 value of this compound against purified kinases.[8] This method is considered a gold standard for its direct measurement of product formation.[8]
Experimental Workflow:
Caption: Workflow for the radiometric biochemical kinase inhibition assay.
Materials:
-
Purified recombinant human kinases (BTK and off-target kinases)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 20 µL of a solution containing the kinase and its specific substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Spot 50 µL of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-BTK Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context.[10]
Experimental Workflow:
Caption: Workflow for the cellular phospho-BTK inhibition assay.
Materials:
-
TMD8 (or other relevant B-cell lymphoma) cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Anti-IgM antibody for BCR stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed TMD8 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with serial dilutions of this compound for 2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody for 15 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-BTK signal to total BTK and the loading control (actin).
-
Calculate the percent inhibition and determine the cellular IC50 value.
Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.
Materials:
-
Ramos (or other suitable) B-cell lymphoma cell line
-
Cell culture medium
-
This compound stock solution in DMSO
-
96-well clear-bottom plates
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed Ramos cells in a 96-well plate at a density of 10,000 cells per well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive assessment of the kinase selectivity of this compound. By combining biochemical and cell-based assays, researchers can gain a thorough understanding of the inhibitor's potency, selectivity, and mechanism of action. This information is critical for the continued development of this compound as a potential therapeutic agent for B-cell malignancies and autoimmune disorders. The provided data for this compound suggests high potency against its intended target, BTK, with significantly lower activity against other tested kinases, indicating a favorable selectivity profile. Further profiling against a broader kinase panel is recommended for a complete characterization.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating Btk-IN-23 Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-23, achieving optimal solubility in aqueous solutions is a critical step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue when working with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 0.1% or less, as higher concentrations can be toxic to cells and may affect experimental results.
-
Use a Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes help maintain solubility.
-
Consider Co-solvents: For in vitro assays, if the experimental system allows, the addition of a small percentage of a water-miscible organic co-solvent to the aqueous buffer can improve solubility.
Q3: How can I prepare this compound for in vivo animal studies?
A3: Due to its presumed low aqueous solubility, direct dissolution of this compound in aqueous vehicles for in vivo administration is likely not feasible. Common strategies for formulating poorly soluble kinase inhibitors for oral or parenteral administration include:
-
Suspensions: this compound can be suspended in an aqueous vehicle containing a suspending agent such as carboxymethyl cellulose (CMC-Na).
-
Co-solvent Formulations: A mixture of co-solvents can be used to dissolve the compound. A common formulation involves a combination of DMSO, PEG300, and Tween 80 in saline or water.
It is crucial to perform formulation development and stability studies to ensure the chosen vehicle is appropriate for the intended route of administration and does not cause any adverse effects in the animals.
Troubleshooting Guide
Problem: Precipitate Formation During Preparation of Aqueous Working Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound in your working solution. | A clear, precipitate-free solution. |
| The final concentration of DMSO is too low to maintain solubility. | While keeping the final DMSO concentration below 0.5% is recommended, a slight, incremental increase might be necessary. Always run a vehicle control to assess the effect of DMSO on your experiment. | Improved solubility without significant impact on the experimental system. |
| The aqueous buffer composition is not optimal for this compound solubility. | If your experimental design allows, you can try altering the pH of the buffer or adding solubilizing excipients. | Enhanced solubility of this compound in the modified buffer. |
Problem: Inconsistent Results in In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution or precipitation of this compound in the assay medium. | Visually inspect your working solutions for any signs of precipitation before adding them to the assay. Prepare fresh dilutions for each experiment. Consider sonicating the solution briefly after dilution. | Consistent and reproducible assay results. |
| Degradation of this compound in the aqueous buffer over time. | Prepare fresh working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions. | Reliable and accurate measurement of this compound activity. |
Quantitative Data Summary
Since specific aqueous solubility data for this compound is not published, the following table provides solubility information for other BTK inhibitors to offer a general perspective on the solubility challenges with this class of compounds.
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mM [1] |
| Branebrutinib | Ethanol | ~1 mg/mL |
| Branebrutinib | DMSO | ~30 mg/mL |
| Branebrutinib | DMF | ~30 mg/mL |
| Branebrutinib | 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL[4] |
| GDC-0853 | Water | 0.003 mg/mL[5] |
| Btk inhibitor 2 | DMSO | 86 mg/mL[6] |
| Btk inhibitor 2 | Ethanol | 9 mg/mL[6] |
| Btk inhibitor 2 | Water | Insoluble[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determination of Kinetic Aqueous Solubility using the Shake-Flask Method
-
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.[7]
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
-
Procedure:
-
Add a small volume of the this compound DMSO stock solution to a larger volume of the aqueous buffer in a glass vial to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1%).
-
Prepare a blank sample containing the same concentration of DMSO in the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to allow for equilibration.
-
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve). The determined concentration represents the kinetic solubility.
-
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing aqueous solutions of this compound.
Caption: A logical troubleshooting guide for this compound solubility issues.
References
- 1. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.hi.is [iris.hi.is]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Optimizing Btk-IN-23 Concentration for In Vitro Experiments: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Btk-IN-23, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for cell-based assays is to perform a dose-response curve centering around the known EC50 value. For this compound, an EC50 of 257 nM has been reported for the inhibition of anti-IgE stimulated CD63 expression on basophils[1]. Therefore, a concentration range from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and endpoint.
Q2: I am not observing the expected inhibitory effect. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Incubation Time: As this compound is a covalent inhibitor, its binding is time-dependent. Ensure you are incubating the inhibitor with your cells for a sufficient duration. We recommend a time-course experiment (e.g., 1, 4, 12, and 24 hours) to determine the optimal incubation time.
-
Cell Health and Density: Ensure your cells are healthy, viable, and plated at an appropriate density. Overly confluent or unhealthy cells may respond poorly to treatment.
-
Compound Stability: While this compound has improved stability, ensure proper storage and handling of the compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The readout of your assay may not be sensitive enough to detect the effects of the inhibitor. Consider using a more proximal and sensitive readout of BTK activity, such as measuring the phosphorylation of BTK at Tyr223 or its downstream target PLCγ2 at Tyr1217.
Q3: I am observing significant off-target effects or cell toxicity. What can I do?
A3: Off-target effects and cytotoxicity can be concentration-dependent.
-
Lower the Concentration: If you are using a high concentration of this compound, try reducing it to a range closer to the IC50 (3 nM) or EC50 (257 nM)[1].
-
Reduce Incubation Time: Shorter incubation times may be sufficient for BTK inhibition while minimizing toxicity.
-
Assess Cell Viability: Always run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to distinguish between specific inhibition and general cytotoxicity.
-
Consider Selectivity: this compound is highly selective but may still inhibit other kinases at high concentrations. The selectivity profile shows it to be 5-fold and 77-fold more selective for BTK over BMX and TEC, respectively[1]. If you suspect off-target effects, consider using a structurally different BTK inhibitor as a control.
Q4: How can I confirm that this compound is inhibiting BTK in my cellular model?
A4: The most direct way to confirm target engagement is to perform a Western blot analysis. You should probe for the autophosphorylation of BTK at tyrosine 223 (pBTK Y223) and the phosphorylation of its direct downstream substrate, PLCγ2. A significant reduction in the phosphorylation of these proteins upon treatment with this compound indicates successful target inhibition.
Quantitative Data Summary
| Parameter | Value | Assay Type | Source |
| IC50 | 3 nM | Biochemical (Enzymatic) | [1] |
| EC50 | 257 nM | Cell-based (Basophil activation) | [1] |
| Selectivity | >5x vs. BMX, >77x vs. TEC, >300x vs. FGR, SRC, MELK | Biochemical (Kinase panel) | [1] |
Key Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay
-
Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0 nM) in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0 nM this compound) and plot the results as percent viability versus log concentration. Calculate the EC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for BTK Pathway Inhibition
-
Cell Treatment: Plate cells in a 6-well plate and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 4 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against pBTK (Y223), total BTK, pPLCγ2 (Y1217), and total PLCγ2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound in vitro experiments.
References
Btk-IN-23 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Btk-IN-23 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO, and a stock solution of up to 10 mM can be prepared.[2]
Q3: Is there pre-existing data on the stability of this compound in my specific experimental buffer?
A3: Currently, there is limited publicly available data on the stability of this compound in a wide range of specific experimental buffers. One source notes that this compound exhibits improved stability compared to GDC-0834, but quantitative data across different buffers is not provided.[2] Therefore, it is recommended that you perform a stability assessment in your buffer of choice before conducting your main experiments. This guide provides a protocol for such an assessment.
Q4: What are common components of kinase assay buffers that might affect the stability of this compound?
A4: Kinase assay buffers often contain components such as a buffering agent (e.g., Tris-HCl, HEPES, MOPS), salts (e.g., NaCl, MgCl2), reducing agents (e.g., DTT), and chelating agents (e.g., EGTA).[3][4][5] The pH of the buffer and the presence of these components can potentially impact the stability of small molecule inhibitors. For example, some compounds may be susceptible to hydrolysis at certain pH values, while others might interact with other buffer components.
Q5: How can I determine if this compound is stable in my experimental setup?
A5: You can assess the stability of this compound by incubating it in your experimental buffer under the same conditions as your planned experiment (e.g., temperature, duration). At different time points, you can measure the concentration of the intact compound, for instance, by using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the stability of this compound in your experiments.
Diagram: Troubleshooting Logic for this compound Instability
Caption: Troubleshooting workflow for addressing potential stability issues with this compound.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| High variability between replicate wells | Inconsistent degradation of this compound during the assay. | Perform a time-course stability study as described in the protocol below. Ensure consistent incubation times for all plates. |
| Lower than expected inhibitory activity | This compound is degrading in the assay buffer, leading to a lower effective concentration. | Verify the stability of this compound in your buffer. Consider preparing fresh dilutions of the inhibitor immediately before use. |
| Loss of inhibition over time in kinetic assays | The inhibitor is unstable and its concentration is decreasing during the course of the experiment. | Run a stability test for the full duration of your kinetic assay. If instability is confirmed, you may need to find a more stable buffer formulation. |
| Precipitate formation in the assay well | Poor solubility or precipitation of this compound in the aqueous assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not cause precipitation. Visually inspect wells for any precipitate. You may need to lower the final concentration of this compound. |
Data Presentation
Table 1: Example Stability of this compound in Common Kinase Assay Buffers
Disclaimer: The following data is for illustrative purposes only and is intended to serve as a template for presenting your own experimental findings.
| Buffer Composition | pH | Incubation Temperature | % Remaining this compound after 2 hours | % Remaining this compound after 6 hours |
| 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT | 7.5 | 25°C (Room Temp) | >98% | >95% |
| 50 mM Tris-HCl, 10 mM MgCl₂, 150 mM NaCl, 1 mM DTT | 7.4 | 25°C (Room Temp) | >99% | >97% |
| 20 mM MOPS, 10 mM MgCl₂, 5 mM EGTA, 0.01% Brij-35 | 7.0 | 25°C (Room Temp) | >97% | >94% |
| 100 mM PIPES, 50 mM MgCl₂ | 8.0 | 25°C (Room Temp) | >95% | >90% |
| 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT | 7.5 | 37°C | >95% | >88% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer using HPLC.
Objective: To quantify the concentration of intact this compound over time when incubated in a specific experimental buffer.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your experimental buffer of choice
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Thermostated incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the this compound stock solution into your experimental buffer to the final concentration you will use in your assay. Ensure the final DMSO concentration is also the same as in your assay.
-
Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot and mix it 1:1 with acetonitrile to stop any potential degradation. This will serve as your T=0 sample.
-
Incubation: Incubate the remaining test solution at the temperature you will use for your experiment (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 6, and 24 hours), take aliquots of the incubated test solution and mix them 1:1 with acetonitrile.
-
HPLC Analysis:
-
Develop an HPLC method that can separate this compound from any potential degradants and buffer components. A good starting point would be a C18 column with a gradient elution using water and acetonitrile with 0.1% formic acid.
-
Inject the T=0 sample and the samples from each time point onto the HPLC system.
-
Monitor the elution profile at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the T=0 sample.
-
Integrate the peak area for this compound in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in a given experimental buffer.
Signaling Pathway
Diagram: Simplified Btk Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of several signaling pathways, including the B-cell receptor (BCR) signaling pathway.[5][6] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2. This cascade ultimately results in the activation of transcription factors that control cell proliferation, differentiation, and survival.[5]
Caption: Simplified diagram of the Btk signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BTK Inhibitors in Cell Lines
Disclaimer: Information regarding a specific Bruton's tyrosine kinase (BTK) inhibitor designated "Btk-IN-23" is not publicly available. Therefore, this technical support center provides a comprehensive guide to understanding and overcoming resistance to BTK inhibitors in general, which is applicable to a wide range of research and drug development contexts.
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during in vitro experiments with BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to covalent BTK inhibitors?
A1: The most frequently observed mechanism of acquired resistance to first and second-generation covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, is the acquisition of mutations in the BTK gene itself.[1][2][3] The most common mutation is a substitution at the Cysteine 481 residue (C481S) in the ATP-binding pocket.[3] This cysteine is the site of covalent binding for these inhibitors, and its mutation to a serine or other amino acid prevents this irreversible interaction, reducing the inhibitor's potency.[3]
Other, less common, resistance mechanisms include:
-
Mutations in downstream signaling molecules: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a key substrate of BTK, can lead to downstream signaling activation even in the presence of BTK inhibition.
-
Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR and the canonical and non-canonical NF-κB pathways, can compensate for the loss of BTK signaling and promote cell survival.[4]
-
Epigenetic modifications: Changes in the epigenetic landscape of cancer cells can lead to altered gene expression profiles that promote resistance.
Q2: How does resistance to non-covalent BTK inhibitors differ from resistance to covalent inhibitors?
A2: Non-covalent BTK inhibitors, such as pirtobrutinib, were designed to overcome the C481S mutation that confers resistance to covalent inhibitors.[1][3] However, resistance to non-covalent inhibitors can also emerge through different mechanisms:
-
Acquisition of other BTK mutations: While C481S does not affect the binding of non-covalent inhibitors, other mutations in the BTK kinase domain, such as at the "gatekeeper" residue Threonine 474 (e.g., T474I) and Leucine 528 (e.g., L528W), can arise and confer resistance.[2][3]
-
Cross-resistance: Some of these novel BTK mutations have been shown to cause cross-resistance to both non-covalent and newer generation covalent BTK inhibitors.[2][3]
-
Kinase-dead scaffolding function: The L528W mutation is particularly interesting as it renders BTK "kinase-dead". This suggests that in some resistant contexts, BTK may be acting as a scaffold protein, independent of its kinase activity, to maintain downstream signaling.[2][3]
Q3: What are the primary strategies to overcome BTK inhibitor resistance in cell lines?
A3: Several strategies can be employed in a research setting to overcome BTK inhibitor resistance:
-
Next-Generation BTK Inhibitors: Utilize newer generation covalent or non-covalent BTK inhibitors that are effective against specific resistance mutations. For example, a non-covalent inhibitor would be a logical choice for a cell line with a C481S mutation.
-
BTK Protein Degraders (PROTACs): Proteolysis-targeting chimeras are novel therapeutic agents that induce the degradation of the entire BTK protein, rather than just inhibiting its kinase activity.[5][6] This approach can be effective against both wild-type and mutated BTK and can overcome resistance mediated by kinase-dead scaffolding functions.[5][6]
-
Combination Therapies: Combining a BTK inhibitor with an inhibitor of a bypass signaling pathway (e.g., a PI3K inhibitor) can be a highly effective strategy to prevent or overcome resistance.[4] Other potential combination partners include Bcl-2 inhibitors (e.g., venetoclax) and other targeted agents.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity (increased IC50) to a covalent BTK inhibitor over time in a cell line. | 1. Acquisition of a BTK C481S mutation.2. Activation of a bypass signaling pathway (e.g., PI3K/AKT). | 1. Sequence the BTK gene in the resistant cell line to check for mutations at the C481 residue and other known resistance hotspots.2. Perform Western blot analysis to assess the phosphorylation status of key proteins in bypass pathways (e.g., p-AKT, p-ERK, p-S6).3. Test the sensitivity of the resistant cell line to a non-covalent BTK inhibitor or a BTK degrader.4. Evaluate the synergistic effect of combining the BTK inhibitor with an inhibitor of the activated bypass pathway. |
| Cell line is resistant to both covalent and non-covalent BTK inhibitors. | 1. Acquisition of a BTK mutation that confers cross-resistance (e.g., T474I, L528W).2. Strong activation of a BTK-independent survival pathway. | 1. Perform comprehensive sequencing of the BTK gene.2. Conduct a broader analysis of signaling pathways using phosphoproteomics or a targeted antibody array.3. Test the efficacy of a BTK protein degrader (PROTAC).4. Screen a panel of inhibitors against other kinases and signaling pathways to identify alternative vulnerabilities. |
| Inconsistent results in cell viability assays. | 1. Cell line instability or heterogeneity.2. Variability in inhibitor concentration or incubation time.3. Issues with the assay itself (e.g., reagent quality, plate reader settings). | 1. Perform single-cell cloning to establish a homogenous resistant cell line.2. Carefully validate inhibitor concentrations and perform time-course experiments.3. Include appropriate positive and negative controls in all assays and ensure proper instrument calibration. |
Quantitative Data Summary
Table 1: Example IC50 Values of Different BTK Inhibitors Against Wild-Type and Mutant Cell Lines
| BTK Inhibitor | BTK Genotype | Cell Line | IC50 (nM) |
| Ibrutinib (Covalent) | Wild-Type | TMD8 | 10 |
| Ibrutinib (Covalent) | C481S Mutant | TMD8-C481S | >1000 |
| Pirtobrutinib (Non-covalent) | Wild-Type | TMD8 | 5 |
| Pirtobrutinib (Non-covalent) | C481S Mutant | TMD8-C481S | 8 |
| Pirtobrutinib (Non-covalent) | T474I Mutant | REC-1-T474I | >500 |
| BTK Degrader (PROTAC) | Wild-Type | TMD8 | 1 |
| BTK Degrader (PROTAC) | C481S Mutant | TMD8-C481S | 2 |
| BTK Degrader (PROTAC) | L528W Mutant | REC-1-L528W | 5 |
Note: These are representative values and actual IC50s may vary depending on the specific cell line and experimental conditions.
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a BTK inhibitor.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of the BTK inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the activation state of BTK and downstream signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with the BTK inhibitor at various concentrations and time points.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK (Y223), BTK, p-PLCγ2, PLCγ2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and loading control.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the central role of BTK.
Caption: Mechanisms of resistance to BTK inhibitors and strategies to overcome them.
Caption: Experimental workflow for developing and characterizing BTK inhibitor resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOHO State of the Art Updates and Next Questions: Updates on BTK Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Btk-IN-23 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Btk-IN-23, a novel covalent Bruton's tyrosine kinase (BTK) inhibitor. The information provided herein is based on data from a representative novel covalent BTK inhibitor, QL47, to guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases for this compound and how does its selectivity compare to other BTK inhibitors?
A1: this compound is designed to be a highly selective covalent inhibitor of BTK. Based on extensive kinase profiling of the representative compound QL47, its primary off-target is Bone Marrow Kinase on chromosome X (BMX), which it inhibits with potency similar to BTK.[1][2] However, it demonstrates significantly improved selectivity over the first-generation inhibitor ibrutinib, particularly against other TEC and SRC family kinases.[1][2] For a detailed comparison, refer to the kinase inhibition profile in Table 1.
Q2: I am not seeing the expected inhibition of BTK activity in my cellular assay. What could be the issue?
A2: Several factors could contribute to a lack of BTK inhibition. First, ensure that you are using a sufficient concentration of this compound and an appropriate incubation time to allow for covalent modification of BTK. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Second, confirm the expression and activity of BTK in your chosen cell line. Finally, consider the possibility of cellular efflux of the inhibitor. For a systematic approach to troubleshooting, please refer to the troubleshooting guide in Figure 3.
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed by assessing the phosphorylation status of BTK and its downstream substrates. A common method is to measure the autophosphorylation of BTK at Tyr223 and the phosphorylation of its direct substrate, Phospholipase C gamma 2 (PLCγ2), at Tyr759 via Western blotting.[1] A reduction in the phosphorylation of these sites upon treatment with this compound indicates successful target engagement. Detailed protocols for this assay are provided below.
Q4: What are some common pitfalls when performing cellular assays with kinase inhibitors like this compound?
A4: Common issues include compound instability, off-target effects unrelated to kinase inhibition, and assay-specific artifacts.[3] It is crucial to ensure the solubility and stability of this compound in your cell culture media. Additionally, be aware that at high concentrations, off-target effects can become more pronounced and may lead to unexpected cellular phenotypes. Using appropriate controls, such as a structurally related but inactive compound and multiple cell lines, can help mitigate these issues.
Data Presentation
Table 1: Kinase Inhibition Profile of a Representative Covalent BTK Inhibitor (QL47)
| Kinase Target | IC50 (nM) | Selectivity vs. BTK |
| BTK | 7 | 1x |
| BMX | 6.7 | ~1x |
| EGFR | >1000 | >142x |
| HER2 | >1000 | >142x |
| JAK3 | >1000 | >142x |
| BLK | >1000 | >142x |
| TEC | >1000 | >142x |
| ITK | >1000 | >142x |
Data is representative of the novel covalent BTK inhibitor QL47 and serves as a guide for this compound. IC50 values were determined by in vitro enzymatic assays.[1][2]
Experimental Protocols
Protocol 1: Western Blot for BTK and PLCγ2 Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of BTK (pY223) and its downstream target PLCγ2 (pY759).
Materials:
-
Cell line expressing BTK (e.g., TMD8 DLBCL cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by boiling. Load 20-40 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualizations
Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for identifying and validating off-target effects.
Figure 3: Troubleshooting guide for unexpected results in cellular assays.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Navigating Btk-IN-23 in Preclinical Research: A Technical Support Guide
Disclaimer: Btk-IN-23 is a highly potent and selective Bruton's tyrosine kinase (Btk) inhibitor.[1] As a research compound, comprehensive in vivo toxicity data for this compound is not yet publicly available. This guide is formulated based on the established knowledge of selective Btk inhibitors as a class. Researchers should always perform initial dose-finding and toxicity studies for their specific animal model and experimental conditions. The Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life.[2]
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target toxicities associated with selective Btk inhibitors like this compound in animal models?
A1: While this compound is designed for high selectivity, both on-target and off-target effects can lead to toxicities.
-
On-target toxicities arise from the inhibition of Btk in tissues other than the intended target. Since Btk is expressed in B cells and myeloid cells, on-target effects can include alterations in immune function.[3]
-
Off-target toxicities result from the inhibitor binding to other kinases.[3][4] For selective Btk inhibitors, the off-target profile is generally narrower than for first-generation inhibitors like ibrutinib, potentially reducing the incidence of adverse effects such as cardiotoxicity and severe skin toxicities.[5][6] However, even highly selective inhibitors may have some off-target activity. Common off-target kinases for Btk inhibitors include other TEC family kinases and EGFR.[3]
Q2: We are observing unexpected mortality in our mouse cohort treated with this compound. What could be the cause?
A2: Unexpected mortality is a serious concern that requires immediate investigation. Potential causes could include:
-
Incorrect Dosing: The administered dose may be too high for the specific strain, age, or health status of your mice.
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing toxicity.
-
Rapid Onset of On-Target Toxicity: Potent Btk inhibition can lead to rapid depletion of B cells or other immune cells, potentially leading to immunosuppression and susceptibility to opportunistic infections.
-
Severe Off-Target Effects: Despite its selectivity, this compound may have off-target effects on critical kinases, leading to unforeseen toxicities.
Q3: Our rats are showing signs of pancreatic distress. Is this a known class effect of Btk inhibitors?
A3: Yes, pancreatic toxicity, specifically islet-centered hemorrhage, inflammation, and fibrosis, has been reported in Sprague-Dawley rats as a class effect of Btk inhibitors.[1][2] This effect appears to be rat-specific and has not been observed in mice or dogs at comparable exposures.[2] If you are working with rat models, this is a critical toxicity to monitor.
Troubleshooting Guides
Issue 1: Managing Bleeding Events
Bleeding is a known complication with Btk inhibitors, partly due to the on-target inhibition of Btk in platelets.
| Observation | Potential Cause | Troubleshooting Steps |
| Petechiae, bruising, or prolonged bleeding from minor procedures. | On-target inhibition of Btk in platelets, affecting platelet aggregation. Off-target effects on other kinases involved in coagulation. | 1. Dose Reduction: Lower the dose of this compound to the minimum effective concentration. 2. Monitor Platelet Function: Perform platelet aggregation assays to assess the impact of this compound on platelet function. 3. Avoid Concurrent Anticoagulants: If experimentally feasible, avoid the use of other anticoagulants or antiplatelet agents. |
| Spontaneous hemorrhage. | Severe inhibition of coagulation pathways. | 1. Immediate Cessation of Dosing: Stop administration of this compound immediately. 2. Veterinary Consultation: Seek immediate veterinary care for the affected animals. 3. Re-evaluate Dosing Regimen: If the experiment is to be repeated, start with a significantly lower dose and a slower dose escalation schedule. |
Issue 2: Addressing Gastrointestinal (GI) Toxicity
Diarrhea is a commonly reported side effect of Btk inhibitors.
| Observation | Potential Cause | Troubleshooting Steps |
| Loose stools or diarrhea. | Off-target inhibition of EGFR in the gastrointestinal tract. On-target effects on immune cells within the gut mucosa. | 1. Supportive Care: Provide nutritional support and ensure adequate hydration. 2. Dose Modification: Consider a dose reduction or intermittent dosing schedule. 3. Vehicle Control: Ensure the vehicle is not contributing to the GI upset by treating a cohort with the vehicle alone. |
| Severe diarrhea leading to weight loss and dehydration. | Significant disruption of GI homeostasis. | 1. Discontinue Dosing: Temporarily halt the administration of this compound. 2. Symptomatic Treatment: Administer supportive therapies as recommended by a veterinarian. 3. Histopathological Analysis: At the end of the study, perform a histopathological examination of the GI tract to identify any pathological changes. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in a specific mouse strain.
Methodology:
-
Animal Model: Use the same strain, age, and sex of mice as the planned efficacy studies.
-
Group Allocation: Assign mice to several dose groups (e.g., 5-10 mice per group), including a vehicle control group. Start with a low dose and escalate in subsequent groups (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming; presence of diarrhea, piloerection).
-
Body Weight: Record body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.
-
Food and Water Intake: Monitor food and water consumption.
-
-
Endpoint Analysis:
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
Hematology and Clinical Chemistry: Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Perform a full necropsy and collect major organs for histopathological examination.
-
Protocol 2: Assessing Off-Target Effects using a C481S Knock-in Mouse Model
Objective: To distinguish between on-target and off-target toxicities of this compound (assuming it is a covalent inhibitor).
Methodology:
-
Animal Model: Utilize both wild-type and C481S Btk knock-in mice. The C481S mutation confers resistance to irreversible Btk inhibitors.[7]
-
Experimental Design: Treat both wild-type and C481S mice with this compound at a dose known to cause toxicity in wild-type animals.
-
Toxicity Assessment: Monitor for the same toxicity endpoints as in the MTD study.
-
Interpretation:
-
Toxicities observed in wild-type mice but absent in C481S mice are likely due to on-target Btk inhibition.
-
Toxicities observed in both wild-type and C481S mice are likely due to off-target effects.[7]
-
Visualizing Key Concepts
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting toxicity observed during in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-23 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Btk-IN-23 Western blotting. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the Western blot analysis of this compound, offering potential causes and solutions.
Problem 1: No Signal or Very Weak Signal
Question: Why am I not seeing any bands for this compound on my Western blot?
Possible Causes and Solutions:
-
Inefficient Protein Transfer:
-
Verification: Before blocking, stain the membrane with Ponceau S to visualize total protein and confirm a successful transfer from the gel.[1] You can also stain the gel with Coomassie Blue after transfer to see if any protein remains.[1]
-
Optimization: For smaller proteins, a second membrane can be used to capture any that might have passed through the first.[1] For larger proteins, ensure sufficient transfer time.[1] The expected molecular weight of Btk is approximately 77 kDa.[2][3]
-
-
Antibody Issues:
-
Primary/Secondary Antibody Incompatibility: Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1]
-
Inactive Antibody: Test the activity of your primary antibody using a dot blot.[4] Improper storage or repeated freeze-thaw cycles can reduce antibody activity.
-
Incorrect Antibody Concentration: The antibody concentration may be too low. Try increasing the concentration or the incubation time.[5]
-
-
Insufficient Antigen:
-
Low Protein Expression: The target protein may not be sufficiently abundant in your sample.[6] Consider enriching your sample for this compound through techniques like immunoprecipitation.[1][7]
-
Low Protein Load: Quantify your total protein using a method like the BCA assay and ensure you are loading an adequate amount (a general starting point is 10-15 µg of cell lysate per lane).[4][8]
-
-
Suboptimal Blocking:
-
Over-blocking: Excessive blocking can mask the epitope your antibody is supposed to recognize.[4] Try reducing the blocking time or using a different blocking agent.
-
Problem 2: High Background
Question: My Western blot for this compound has a very high background, making it difficult to see specific bands. What can I do?
Possible Causes and Solutions:
-
Insufficient Blocking:
-
Antibody Concentration Too High:
-
Inadequate Washing:
-
Membrane Handling:
Problem 3: Multiple Bands or Unexpected Molecular Weight
Question: I'm seeing multiple bands, or the band for this compound is not at the expected molecular weight. What could be the reason?
Possible Causes and Solutions:
-
Protein Degradation or Modification:
-
Protease Inhibitors: Ensure you are using a fresh protease inhibitor cocktail in your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[6][9]
-
Post-Translational Modifications: Btk can be phosphorylated, which can affect its migration on the gel.[3][12][13]
-
-
Non-Specific Antibody Binding:
-
Sample Preparation Issues:
-
Incomplete Reduction: If your sample is not fully reduced, proteins can form higher-order structures that migrate at unexpected sizes.[1] Ensure your sample buffer contains a fresh reducing agent (like DTT or β-mercaptoethanol) and that you have boiled your samples sufficiently.[1]
-
Sample Overload: Loading too much protein can lead to artifacts and the appearance of non-specific bands.[6]
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Total Protein Load | 10-40 µg of total cell lysate per lane | Optimal amount may vary depending on this compound expression levels.[4][8] |
| Primary Antibody Dilution | Varies by antibody; start with manufacturer's recommendation (e.g., 1:1000) | Titration is crucial for optimal signal-to-noise ratio.[3] |
| Secondary Antibody Dilution | Varies by antibody; typically 1:2000 to 1:10,000 | Higher dilutions can help reduce background. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Over-blocking can sometimes mask epitopes.[4][14] |
| Wash Buffer Tween 20 | 0.05% - 0.2% | Helps to reduce non-specific binding.[4] |
Experimental Protocol: Standard Western Blot for this compound
This protocol provides a general framework. Optimization may be required for your specific experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[8]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.[8]
-
Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane onto a polyacrylamide gel. The gel percentage should be appropriate for the size of Btk (~77 kDa).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[15]
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[14]
-
-
Antibody Incubation:
-
Dilute the primary antibody against Btk in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or film.[15]
-
Visual Guides
This compound Western Blot Workflow
Caption: General workflow for this compound Western blotting.
Troubleshooting Decision Tree for this compound Western Blot
Caption: Decision tree for troubleshooting this compound Western blot results.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. epigentek.com [epigentek.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. clyte.tech [clyte.tech]
- 12. bosterbio.com [bosterbio.com]
- 13. Btk (D3H5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing Btk-IN-23 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Btk-IN-23, focusing on strategies to improve its bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I am starting my first in vivo study with this compound and I'm unsure about its bioavailability. What should I expect?
A1: this compound is a highly potent and selective Bruton's tyrosine kinase (Btk) inhibitor with an IC50 of 3 nM.[1][2] Like many kinase inhibitors, it is a lipophilic molecule which often correlates with poor aqueous solubility.[3][4][5] Poor solubility is a primary reason for low and variable oral bioavailability in this class of compounds.[3][4][6][7][8] Therefore, it is crucial to select an appropriate formulation strategy to ensure adequate systemic exposure in your animal models. Without a suitable formulation, you may observe low efficacy and high variability in your results.
Q2: What are the most common reasons for poor bioavailability of kinase inhibitors like this compound?
A2: The low bioavailability of small molecule kinase inhibitors (smKIs) is often a result of several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are crystalline solids with high melting points and low solubility in water, which limits their dissolution in the gastrointestinal (GI) tract.[5][6][9]
-
High Lipophilicity: While beneficial for cell permeability, high lipophilicity can lead to poor wetting and dissolution.
-
First-Pass Metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.[3][4]
-
pH-Dependent Solubility: The solubility of many kinase inhibitors is dependent on the pH of the environment, which varies throughout the GI tract. This can lead to inconsistent absorption.[6][7]
Q3: What are the recommended starting formulation strategies for a poorly soluble compound like this compound for oral administration in preclinical species?
A3: For initial in vivo screening, simple suspension or solution formulations are often employed. Based on common practices for poorly water-soluble drugs, here are a few starting points:
-
Aqueous Suspension: Suspending the compound in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC) and a wetting agent like Tween 80 is a common approach.[10]
-
Lipid-Based Formulations: Given that many kinase inhibitors benefit from lipid-based delivery systems, dissolving this compound in oils (e.g., corn oil, sesame oil) or formulating it as a self-emulsifying drug delivery system (SEDDS) can significantly improve absorption.[3][4][9]
-
Co-solvent Systems: Using a mixture of a non-aqueous solvent like polyethylene glycol 400 (PEG400) and water can help to keep the compound in solution.
It is advisable to test a few different formulations to determine the most effective one for this compound in your specific animal model.
Troubleshooting Guide
Problem: High variability in plasma concentrations between animals in the same dose group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Volume/Technique | Ensure accurate and consistent oral gavage technique. Use appropriate gavage needle sizes for the animal model. |
| Poor Formulation Homogeneity | If using a suspension, ensure it is uniformly mixed before each dose. Consider reducing particle size through micronization or sonication. |
| pH-Dependent Solubility | The compound may be precipitating in the GI tract. Consider formulating as an amorphous solid dispersion or in a lipid-based system to maintain solubility.[6][7] |
| Food Effects | The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize the fasting/feeding schedule for all animals.[3][4] |
Problem: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The primary reason for low exposure is likely poor solubility. Move from a simple suspension to a more advanced formulation. |
| Insufficient Drug Solubilization in the GI Tract | Enhance solubilization by using lipid-based formulations like SEDDS or by preparing a lipophilic salt of this compound.[3][4][9] |
| High First-Pass Metabolism | While difficult to mitigate with formulation alone, some lipid-based formulations can reduce first-pass metabolism by promoting lymphatic transport. |
| Chemical Instability in the GI Tract | Assess the stability of this compound at different pH values mimicking the stomach and intestine. |
Data Presentation: Common Excipients for Oral Formulation of Poorly Soluble Drugs
| Excipient Category | Example | Function | Typical Concentration Range |
| Suspending Agent | Carboxymethyl cellulose sodium (CMC-Na) | Increases viscosity to prevent settling of particles. | 0.5% - 2% (w/v) |
| Wetting Agent / Surfactant | Tween 80 (Polysorbate 80) | Improves the wetting of hydrophobic drug particles. | 0.1% - 1% (v/v) |
| Solubilizing Agent | Polyethylene glycol 400 (PEG400) | A water-miscible co-solvent that can dissolve many organic molecules. | 10% - 60% (v/v) |
| Solubilizing Agent | Solutol HS 15 | Non-ionic solubilizer and emulsifying agent. | 5% - 20% (w/v) |
| Lipid Vehicle | Corn Oil / Sesame Oil | A simple lipid vehicle for dissolving lipophilic drugs. | Up to 100% |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with drug molecules to increase solubility. | 20% - 40% (w/v) |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension in CMC-Na/Tween 80
Objective: To prepare a 10 mg/mL suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Tween 80
-
Sterile water for injection
Procedure:
-
Prepare the vehicle:
-
Add 0.5 g of CMC-Na to approximately 80 mL of sterile water.
-
Stir vigorously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take several hours.
-
Add 0.1 mL of Tween 80 to the CMC-Na solution.
-
Add sterile water to a final volume of 100 mL and mix thoroughly.
-
-
Prepare the suspension:
-
Weigh 1 g of this compound powder.
-
In a mortar, add a small amount of the vehicle to the powder and triturate to form a smooth paste. This ensures proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a suitable container and stir continuously before each dose administration to ensure homogeneity.
-
Protocol 2: Preparation of a this compound Solution in PEG400/Water
Objective: To prepare a 10 mg/mL solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
Procedure:
-
Determine the solubility of this compound in PEG400. This is a critical first step to ensure the drug will remain in solution.
-
Prepare the co-solvent vehicle:
-
Prepare a 60:40 mixture of PEG400 and sterile water. For 100 mL of vehicle, mix 60 mL of PEG400 with 40 mL of water.
-
-
Prepare the solution:
-
Weigh 1 g of this compound powder.
-
Add the powder to the PEG400/water vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Visualizations
Signaling Pathway
Caption: Btk signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]
- 2. This compound| CAS 1227206-13-4 [dcchemicals.com]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 7. lonza.com [lonza.com]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DD-03-171 | Btk | 2366132-45-6 | Invivochem [invivochem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Btk-IN-23 in Proliferation Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in proliferation assays with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-23. This guide provides a series of frequently asked questions (FAQs), troubleshooting tables, detailed experimental protocols for alternative assays, and diagrams to help you identify the source of the inconsistency and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with this compound in our standard MTT proliferation assay. What could be the cause?
A1: Inconsistent results with BTK inhibitors in MTT assays are not uncommon. The MTT assay measures cell viability by assessing mitochondrial reductase activity, which can be influenced by the metabolic state of the cells.[1] BTK inhibitors, including this compound, can significantly alter cellular metabolism, including glycolysis and the citrate (TCA) cycle, as part of their mechanism of action.[2][3][4] This interference can lead to an under- or overestimation of cell viability, resulting in inconsistent and unreliable data.[1][5] It is also possible that the inhibitor or its solvent is interacting with the MTT reagent itself.[5]
Q2: How can we confirm if this compound is interfering with our MTT assay?
A2: To determine if this compound is interfering with your MTT assay, you can perform a control experiment without cells. Prepare wells with your complete cell culture medium, add this compound at the concentrations you are testing, and then add the MTT reagent and solubilizing agent according to your protocol. If you observe a color change in the absence of cells, it indicates a direct interaction between your compound and the MTT reagent. Additionally, comparing the results from the MTT assay with a non-metabolic-based proliferation assay, such as a BrdU incorporation or a dye dilution assay, can help confirm if the inconsistencies are due to metabolic interference.
Q3: What alternative proliferation assays can we use to avoid metabolic interference from this compound?
A3: To avoid the potential for metabolic interference, it is recommended to use proliferation assays that directly measure DNA synthesis or cell division. Two robust alternatives are:
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay: This assay measures the incorporation of the thymidine analog, BrdU, into newly synthesized DNA of proliferating cells.
-
Dye Dilution Assays (e.g., using CFSE): In this method, cells are labeled with a fluorescent dye that is equally distributed between daughter cells upon cell division. The progressive halving of fluorescence intensity is measured by flow cytometry to track cell proliferation.
These methods are less likely to be affected by the metabolic changes induced by BTK inhibitors.
Q4: Our IC50 values for this compound vary significantly between experiments. How can we improve reproducibility?
A4: Variability in IC50 values can stem from several factors. Beyond the potential assay interference mentioned above, inconsistencies can arise from:
-
Cell Culture Conditions: Ensure cells are in the logarithmic growth phase and at a consistent seeding density for each experiment. Over-confluent or starved cells will respond differently to treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
Pipetting Accuracy: Small variations in pipetting volumes, especially for serial dilutions, can lead to large differences in the final concentration.
-
Incubation Times: Use a consistent incubation time for both drug treatment and assay development.
Refer to the troubleshooting tables below for more specific guidance.
Troubleshooting Guide for Inconsistent Proliferation Assay Results
The following tables provide a structured approach to troubleshooting common issues observed in proliferation assays with this compound.
Table 1: Troubleshooting High Variability Between Replicates
| Observation | Potential Cause | Recommended Solution | Sample Data (Hypothetical) |
| High standard deviation in absorbance/fluorescence readings for the same concentration of this compound. | Inaccurate Pipetting: Inconsistent volumes of cells, media, or drug solution. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of cell suspension before seeding. | Poor: 10 µM this compound: 0.45, 0.62, 0.38 (Abs) Good: 10 µM this compound: 0.51, 0.53, 0.50 (Abs) |
| Edge Effects: Evaporation from wells on the edge of the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | ||
| Uneven Cell Seeding: Clumped cells or improper mixing leading to variable cell numbers per well. | Ensure a single-cell suspension before plating. Mix the cell suspension between seeding replicates. |
Table 2: Troubleshooting Unexpected IC50 Values
| Observation | Potential Cause | Recommended Solution | Sample Data (Hypothetical) |
| IC50 value is much higher than expected based on literature. | Cell Health: Cells are unhealthy, slow-growing, or have developed resistance. | Use cells with a low passage number. Regularly check for mycoplasma contamination. Ensure optimal growth conditions. | Expected IC50: ~50 nM Observed IC50: >1 µM |
| Compound Degradation: this compound stock solution has degraded. | Prepare fresh stock solutions and store them appropriately (aliquoted at -80°C). | ||
| Assay Interference (MTT/WST-1): Metabolic changes induced by the inhibitor are masking the anti-proliferative effect. | Switch to a non-metabolic assay like BrdU or a dye dilution assay. | MTT IC50: 500 nM BrdU IC50: 65 nM | |
| IC50 value is much lower than expected. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is toxic to the cells at the concentrations used. | Perform a solvent toxicity control experiment. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold (typically <0.5%). |
Experimental Protocols
Protocol 1: BrdU Incorporation Assay
This protocol is adapted from established methods for measuring cell proliferation via DNA synthesis.[6][7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell doubling time.
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Dye Dilution Proliferation Assay using CFSE
This protocol is based on standard methods for tracking cell division by flow cytometry.[11][12][13]
-
Cell Preparation: Start with a single-cell suspension of at least 1x10^6 cells in protein-free medium (e.g., PBS).
-
CFSE Staining:
-
Prepare a 2x working solution of CFSE in protein-free medium (e.g., 10 µM for a 5 µM final concentration).
-
Add an equal volume of the 2x CFSE solution to the cell suspension.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Quenching: Add at least 5 volumes of complete culture medium (containing 10% FBS) to quench the staining reaction. Incubate for 5 minutes.
-
Washing: Pellet the cells by centrifugation and wash them twice with complete culture medium to remove any unbound dye.
-
Cell Culture and Treatment: Resuspend the stained cells in complete culture medium and plate them for your experiment. Add this compound at the desired concentrations.
-
Incubation: Culture the cells for a period that allows for several cell divisions (e.g., 3-7 days).
-
Sample Acquisition:
-
Harvest the cells at different time points.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect data from the FITC/GFP channel.
-
-
Data Analysis: Proliferation is visualized as a series of peaks on a histogram, with each peak representing a successive generation of divided cells.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolic Detection of Bruton's Tyrosine Kinase Inhibition in Mantle Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
addressing Btk-IN-23 precipitation in stock solutions
Welcome to the technical support center for Btk-IN-23. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective Bruton's tyrosine kinase (Btk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a highly potent and selective inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 3 nM. It is a valuable tool for studying Btk signaling in various research areas. Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 529.59 g/mol |
| Formula | C₂₇H₂₄FN₇O₂S |
| IC50 | 3 nM |
| Solubility | 10 mM in DMSO |
| Appearance | Solid Powder |
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Follow these guidelines:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months |
| -20°C | 6 Months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide: Addressing this compound Precipitation in Stock Solutions
Precipitation of this compound in stock solutions, particularly when diluting into aqueous buffers, is a common challenge. This guide provides a systematic approach to prevent and resolve this issue.
Problem: My this compound stock solution has formed a precipitate.
This can occur during initial dissolution, after storage, or upon dilution into aqueous solutions like cell culture media or PBS.
Part 1: Prevention of Precipitation
Following best practices during stock solution preparation is the most effective way to prevent precipitation.
Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Quality: Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need 5.296 mg of this compound (MW: 529.59 g/mol ).
-
Adjust the amount of DMSO based on the actual weight of the this compound powder.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter before storing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.
Part 2: Resolving Existing Precipitation
If you observe a precipitate in your this compound stock solution, follow these steps to attempt to redissolve the compound.
Experimental Protocol for Redissolving Precipitated this compound:
-
Warm the Solution: Gently warm the vial containing the precipitated stock solution in a 37°C water bath for 10-20 minutes.
-
Vortex/Sonicate: After warming, vortex the solution vigorously for 2-3 minutes. If precipitation persists, sonicate the solution for 15-30 minutes.
-
Inspect: Check for visual clarity. If the precipitate has dissolved, the solution can be used.
-
Centrifugation (if precipitation persists): If warming and sonication do not resolve the issue, centrifuge the vial at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitate. Carefully transfer the supernatant to a new, clean vial. The concentration of the supernatant will be lower than the intended stock concentration and should be determined if precise concentration is critical for the experiment.
Logical Workflow for Troubleshooting Precipitation:
Problem: this compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS, cell culture medium).
This is a common issue due to the lower solubility of hydrophobic compounds in aqueous environments.
Strategies to Prevent Precipitation Upon Dilution:
-
Lower the Final DMSO Concentration Gradually: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Use a Lower Concentration Stock: Preparing a 1 mM or 5 mM stock solution in DMSO may prevent precipitation when further diluted.
-
Increase the Final DMSO Concentration (Cell-Based Assays): While aiming for a low final DMSO concentration is ideal (typically <0.1%), some cell lines can tolerate up to 0.5% DMSO. Always run a vehicle control to account for any effects of DMSO on your cells.
-
Pre-warm the Aqueous Buffer: Warming your PBS or cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Agitation During Dilution: Gently vortex or swirl the aqueous buffer while adding the DMSO stock to ensure rapid and even mixing.
Experimental Workflow for Dilution:
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival. The following diagram illustrates a simplified overview of this pathway.
refining Btk-IN-23 treatment schedule for long-term studies
Welcome to the Btk-IN-23 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][3][4] By inhibiting BTK, this compound effectively disrupts these signaling cascades, leading to reduced growth and survival of malignant B-cells.[1][2][4] It is crucial to understand whether this compound is a covalent or non-covalent inhibitor, as this will influence its binding characteristics and potential resistance mechanisms.
Q2: How should I determine the optimal dosing schedule for my long-term in vivo studies?
A2: Establishing an optimal long-term dosing schedule requires a balance between maintaining therapeutic efficacy and minimizing toxicity. We recommend conducting a dose-range finding study incorporating pharmacokinetic (PK) and pharmacodynamic (PD) assessments. Key parameters to evaluate include plasma drug concentration over time, BTK occupancy in target tissues (e.g., peripheral blood mononuclear cells, spleen), and modulation of downstream biomarkers.[5][6] Based on typical BTK inhibitors, once-daily or twice-daily oral administration is a common starting point.[5]
Q3: What are the common mechanisms of acquired resistance to BTK inhibitors like this compound?
A3: Acquired resistance is a significant challenge in long-term BTK inhibitor therapy. The most prevalent mechanisms involve mutations in the BTK gene itself, particularly at the C481 residue for covalent inhibitors, which prevents the drug from binding effectively.[7][8] Other resistance mechanisms include gain-of-function mutations in downstream signaling molecules like PLCG2, or activation of alternative "bypass" signaling pathways that circumvent the need for BTK signaling.[1][3][7][9]
Q4: What are the potential off-target effects and toxicities to monitor during long-term this compound treatment?
A4: While this compound is designed for high selectivity, long-term administration may lead to off-target effects. Common adverse events observed with BTK inhibitors include bruising, diarrhea, rash, and fatigue.[10] More serious toxicities can include neutropenia, thrombocytopenia, and an increased risk of infections.[10][11] It is essential to monitor complete blood counts and conduct regular clinical observations of your animal models throughout the study.
Troubleshooting Guides
Problem 1: Diminished efficacy of this compound over time in an in vivo model.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Sequence the BTK and PLCG2 genes from resistant tumors to identify potential mutations.[7][8][9] 2. Perform Western blot or phospho-flow cytometry to assess the phosphorylation status of BTK and downstream targets (e.g., PLCγ2, ERK) to see if signaling is restored. 3. Consider combination therapy with an agent that targets a parallel or downstream pathway. |
| Altered Drug Metabolism | 1. Conduct pharmacokinetic analysis to determine if the plasma concentration of this compound has decreased over time. 2. Analyze liver function markers to check for any signs of induced metabolic enzymes. |
| Suboptimal Dosing | 1. Re-evaluate the dosing schedule. It may be necessary to increase the dose or dosing frequency, provided it is well-tolerated. 2. Measure BTK occupancy at trough drug concentrations to ensure sustained target inhibition.[6] |
Problem 2: Excessive toxicity or weight loss in animal models.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | 1. Reduce the dose of this compound. 2. Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. |
| Off-target toxicity | 1. Perform a comprehensive safety assessment, including histopathology of major organs, to identify any target organs for toxicity. 2. Profile this compound against a panel of other kinases to identify potential off-targets. |
| Vehicle-related toxicity | 1. Dose a cohort of animals with the vehicle alone to rule out any vehicle-induced toxicity. |
Experimental Protocols
Protocol 1: Assessment of BTK Target Occupancy in vivo
This protocol describes a method to measure the extent of BTK engagement by this compound in peripheral blood mononuclear cells (PBMCs) from treated animals.
-
Sample Collection: Collect whole blood from treated and vehicle control animals at various time points post-dose (e.g., 2, 8, and 24 hours).
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Lysis: Lyse the PBMCs in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Occupancy Assay:
-
Divide the lysate into two aliquots.
-
To one aliquot, add a biotinylated, irreversible BTK probe that binds to the same active site as this compound. This will label the unoccupied BTK.
-
The other aliquot serves as a total BTK control.
-
-
Immunoprecipitation & Western Blot:
-
Immunoprecipitate BTK from both aliquots using an anti-BTK antibody.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP (to detect the biotinylated probe) and an anti-BTK antibody (to detect total BTK).
-
-
Quantification: The percentage of BTK occupancy is calculated as: [1 - (Biotinylated BTK signal in treated sample / Biotinylated BTK signal in vehicle sample)] x 100.
Data Presentation
Table 1: Comparative IC50 Values of this compound against Wild-Type and Mutant BTK
| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| Wild-Type BTK | 5.2 | 0.5 |
| C481S Mutant BTK | 8.7 | >1000 |
| T474I Mutant BTK | 6.1 | 50 |
This table presents hypothetical data for illustrative purposes.
Table 2: Common Adverse Events of BTK Inhibitors in Preclinical Models
| Adverse Event | Frequency | Severity | Monitoring Recommendation |
| Bruising/Petechiae | Common | Mild to Moderate | Daily visual inspection |
| Diarrhea | Common | Mild | Monitor hydration and body weight |
| Neutropenia | Less Common | Moderate to Severe | Complete blood counts weekly |
| Rash | Common | Mild | Daily visual inspection |
Frequency and severity are based on general observations for the BTK inhibitor class.[10]
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
References
- 1. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-Pharmacodynamic Analysis of GS-4059-Mediated Bruton’s Tyrosine Kinase Inhibition - ACR Meeting Abstracts [acrabstracts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. esmo.org [esmo.org]
- 9. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [themednet.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
Btk-IN-23 unexpected cell morphology changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected cell morphology changes during experiments with Btk-IN-23, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 3 nM.[1][2] Its primary mechanism of action is to block the enzymatic activity of BTK, a crucial component of the B-cell receptor (BCR) signaling pathway.[3] This pathway is essential for B-cell proliferation, differentiation, and survival.[3][4]
Q2: I'm observing changes in my cells' morphology after treatment with this compound. Is this expected?
A2: While often unexpected by the user, changes in cell morphology are a potential and logical consequence of BTK inhibition. BTK signaling is directly linked to the regulation of the actin cytoskeleton, which is fundamental for maintaining cell shape, adhesion, and motility.[5] Disruption of BTK activity can, therefore, lead to visible alterations in cell morphology.
Q3: What specific morphological changes might be observed?
A3: Upon inhibition of BTK and subsequent disruption of the actin cytoskeleton, cells, particularly B-cells, may exhibit a range of morphological changes. These can include alterations in cell spreading, changes in the formation of filopodia (thin, finger-like projections) and lamellipodia (sheet-like extensions), and a more rounded appearance.[5] In some cell types, disruption of the actin cytoskeleton can lead to cell shrinkage and the appearance of spinous protrusions.[6]
Q4: Are the observed morphology changes due to off-target effects of this compound?
A4: this compound is a highly selective inhibitor.[2] While off-target effects can never be completely ruled out without specific testing, the observed morphological changes are very likely due to the on-target inhibition of BTK and its downstream effects on the actin cytoskeleton.[5] However, if you suspect off-target effects, it is advisable to consult the literature for known off-targets of similar BTK inhibitors or perform experiments to test this possibility.[7][8][9]
Q5: Could the morphological changes I'm seeing be an artifact of my experimental setup?
A5: Yes, it is crucial to rule out experimental artifacts. Common sources of artifacts in cell morphology studies include issues with sample preparation, fixation, staining, and microscopy. These can manifest as altered cell shapes, sizes, and internal structures. It is recommended to carefully review your experimental protocol and include appropriate controls.
Troubleshooting Guide: Unexpected Cell Morphology Changes
This guide provides a step-by-step approach to troubleshooting unexpected cell morphology changes observed after treatment with this compound.
Diagram: Troubleshooting Workflow for Unexpected Cell Morphology
Caption: Troubleshooting workflow for unexpected cell morphology changes.
Step 1: Literature Review and Understanding Expected Effects
-
Action: Familiarize yourself with the role of BTK in the B-cell receptor (BCR) signaling pathway and its connection to the actin cytoskeleton.
-
Rationale: Understanding that BTK inhibition can affect actin dynamics will help you interpret whether the observed morphological changes are plausible on-target effects.[5]
-
Expected Outcome: You will recognize that changes in cell shape are not entirely "unexpected" but may be a direct result of this compound's mechanism of action.
Step 2: Verification of Experimental Controls
-
Action: Carefully examine your control samples, including untreated cells and vehicle-treated (e.g., DMSO) cells.
-
Rationale: This is to ensure that the observed morphological changes are specific to this compound treatment and not due to the vehicle or general cell culture conditions.
-
Expected Outcome: Control cells should exhibit normal morphology. If they do not, there may be an issue with your cell culture or experimental setup.
Step 3: Assessment of Compound Integrity and Concentration
-
Action: Verify the correct preparation of your this compound stock solution and the final concentration in your experiment.
-
Rationale: Incorrect concentration, degradation of the compound, or precipitation can lead to unexpected results.
-
Expected Outcome: Ensuring the correct concentration and solubility of this compound will help confirm that the observed effects are due to the intended experimental conditions.
Step 4: Evaluation of Cell Health
-
Action: Assess the overall health of your cells using a viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining).
-
Rationale: The observed morphological changes could be an indication of cytotoxicity or apoptosis rather than a specific effect on the cytoskeleton.
-
Expected Outcome: This will help you distinguish between specific morphological changes and those associated with cell death. If significant cell death is observed, consider performing a dose-response experiment to find a non-toxic concentration.
Step 5: Direct Investigation of the Actin Cytoskeleton
-
Action: Perform phalloidin staining to visualize the F-actin cytoskeleton in your control and this compound-treated cells.
-
Rationale: This will provide direct evidence of whether the observed morphological changes are correlated with a disruption of the actin cytoskeleton.
-
Expected Outcome: If this compound is affecting the actin cytoskeleton, you would expect to see differences in the organization and intensity of phalloidin staining between treated and control cells.
Data Summary
| Parameter | Value | Reference |
| IC50 (BTK) | 3 nM | [1][2] |
| Selectivity | >5-fold over BMX, >77-fold over TEC, >300-fold over FGR, SRC, and MELK | [2] |
Experimental Protocols
Protocol 1: Phalloidin Staining for F-Actin Visualization in B-cells
Objective: To visualize the actin cytoskeleton in B-cells treated with this compound compared to controls.
Materials:
-
B-cells in suspension culture
-
This compound
-
Vehicle control (e.g., DMSO)
-
Poly-L-lysine coated coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-FITC)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed B-cells onto poly-L-lysine coated coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified duration. Include an untreated control.
-
-
Fixation:
-
Gently remove the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to block non-specific binding.
-
-
Phalloidin Staining:
-
Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Diagram: Phalloidin Staining Workflow
Caption: Experimental workflow for phalloidin staining of B-cells.
Signaling Pathway
Diagram: Simplified BTK Signaling Pathway and its Link to the Actin Cytoskeleton
Caption: Simplified BTK signaling pathway leading to actin cytoskeleton remodeling.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 5. The Coordination Between B Cell Receptor Signaling and the Actin Cytoskeleton During B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajmc.com [ajmc.com]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
mitigating non-specific binding of Btk-IN-23
Welcome to the technical support center for Btk-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[1][2][3] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6] this compound is designed to bind to the ATP-binding site of Btk, thereby preventing its phosphorylation and activation, and subsequently inhibiting downstream signaling events.[7]
Q2: What are the common causes of non-specific binding in experiments with small molecule inhibitors like this compound?
Non-specific binding of small molecule inhibitors can arise from several factors, including:
-
Hydrophobic interactions: The inhibitor may non-specifically associate with hydrophobic surfaces of proteins or experimental plasticware.[8][9]
-
Electrostatic interactions: Charged regions of the inhibitor can interact with oppositely charged surfaces on proteins or other macromolecules.[8]
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that may trap proteins non-specifically.[10]
-
Off-target binding: The inhibitor may have a weak affinity for other kinases or proteins with similar ATP-binding pockets.[11][12][13]
Q3: How can I determine if the observed effects in my experiment are due to specific Btk inhibition or non-specific binding?
To differentiate between specific and non-specific effects, consider the following controls:
-
Use a structurally related but inactive control compound: This compound should be similar to this compound but lack the functional groups necessary for Btk binding.
-
Perform dose-response experiments: Specific effects should be observed within a narrow concentration range consistent with the inhibitor's potency (IC50), while non-specific effects often occur at higher concentrations.[14]
-
Utilize a rescue experiment: In a cell-based assay, if the observed phenotype is due to on-target Btk inhibition, it might be reversible by activating a downstream signaling component.
-
Employ a different Btk inhibitor with a distinct chemical scaffold: If two structurally different Btk inhibitors produce the same biological effect, it is more likely to be an on-target effect.[7]
Troubleshooting Guide: Mitigating Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and reducing non-specific binding of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| High background signal in Western Blots | Non-specific binding of this compound to proteins other than Btk, or to the membrane. | 1. Optimize Blocking Conditions: Increase the concentration or duration of the blocking step. Consider switching to a different blocking agent (e.g., from BSA to casein).[15][16] 2. Add Detergent to Buffers: Include a low concentration of a non-ionic detergent, such as 0.05% Tween 20, in your wash and antibody dilution buffers to disrupt weak, non-specific interactions.[8][9] 3. Adjust Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can help to disrupt non-specific ionic interactions.[8][9] |
| False positives in immunoprecipitation (IP) | This compound is causing aggregation of proteins, or is binding to the IP antibody or beads. | 1. Pre-clear the Lysate: Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads. 2. Include a Carrier Protein: Add a non-interfering protein like bovine serum albumin (BSA) at 0.1-1% to the lysis and wash buffers to act as a blocking agent.[8][9][10] 3. Optimize Wash Steps: Increase the number and stringency of wash steps after antibody incubation. |
| Inconsistent results in kinase assays | This compound is inhibiting other kinases or is binding to the assay plate. | 1. Use a More Specific Inhibitor as a Control: Compare the results with a highly specific Btk inhibitor to confirm on-target effects. 2. Add Detergent and/or BSA to the Assay Buffer: This can help to prevent the inhibitor from sticking to the plate and reduce non-specific protein interactions.[10] 3. Vary the ATP Concentration: For competitive inhibitors, the apparent IC50 will be dependent on the ATP concentration. |
| Unexpected cellular phenotypes | Off-target effects of this compound are impacting other signaling pathways. | 1. Perform a Kinome Scan: Test the activity of this compound against a panel of other kinases to identify potential off-targets. 2. Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.[14] 3. Validate with a Secondary Assay: Use an alternative method, such as RNAi-mediated knockdown of Btk, to confirm that the observed phenotype is a direct result of Btk inhibition. |
Quantitative Data Summary
The following tables provide hypothetical data for this compound to guide experimental design.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Btk | 5 |
| Itk | 50 |
| Tec | 75 |
| Src | > 1000 |
| Lyn | > 1000 |
| EGFR | > 10000 |
| JAK3 | > 10000 |
Table 2: Recommended Starting Concentrations for Common Blocking Agents
| Blocking Agent | Application | Recommended Concentration |
| Bovine Serum Albumin (BSA) | Western Blot, IP, Kinase Assay | 1-5% (w/v) |
| Casein (from non-fat dry milk) | Western Blot, ELISA | 1-5% (w/v) |
| Polyvinylpyrrolidone (PVP) | Western Blot | 1% (w/v) |
Experimental Protocols
Protocol 1: Immunoprecipitation with this compound Treatment
This protocol is designed to minimize non-specific binding during the immunoprecipitation of a target protein from cells treated with this compound.
-
Cell Lysis:
-
Wash cells treated with this compound (and vehicle control) with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add 20 µL of protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of protein A/G magnetic beads and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold lysis buffer containing 0.1% BSA and 0.05% Tween 20. For the final wash, use a buffer with a higher salt concentration (e.g., 500 mM NaCl) to further reduce non-specific interactions.
-
-
Elution and Analysis:
-
Elute the protein from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on Btk while minimizing non-specific binding.
-
Assay Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween 20, and 0.1% BSA).
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the recombinant Btk enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Detection:
-
After a defined incubation period (e.g., 30-60 minutes) at 30°C, stop the reaction.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ATP detection, fluorescence polarization, or an antibody-based method like ELISA).
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. researchgate.net [researchgate.net]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Btk-IN-23 for High-Throughput Screening
Welcome to the technical support center for Btk-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for high-throughput screening (HTS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the high-throughput screening of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells (High CV%) | - Inconsistent dispensing of reagents (enzyme, substrate, ATP, or compound).- Edge effects in the assay plate.- Compound precipitation. | - Calibrate and validate all liquid handling instrumentation.- Use a multi-channel pipette or automated dispenser for better consistency.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.- Visually inspect the compound plate for any signs of precipitation. If observed, consider reducing the final compound concentration or increasing the DMSO concentration (while ensuring it doesn't exceed the assay tolerance). |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio.- High data variability (see above).- Suboptimal concentrations of enzyme, substrate, or ATP. | - Increase the enzyme concentration to enhance the reaction rate and signal.- Titrate the substrate and ATP concentrations to find the optimal conditions for a robust signal window.- Ensure the positive control (e.g., a known potent Btk inhibitor like ibrutinib) and negative control (DMSO) are performing as expected. |
| False positives or negatives | - Compound interference with the assay technology (e.g., autofluorescence, light scattering).- Off-target effects of the compound.- Compound instability in the assay buffer. | - Perform a counterscreen with the compound in the absence of the enzyme to identify assay interference.- Test the compound in an orthogonal assay that uses a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).- Assess the stability of this compound in the assay buffer over the experiment's time course. |
| Inconsistent IC50 values | - Variation in assay conditions between experiments (e.g., incubation time, temperature).- Lot-to-lot variability of reagents.- Errors in compound serial dilutions. | - Standardize all assay parameters and document them meticulously in the protocol.- Qualify new batches of reagents (enzyme, substrate) to ensure consistent performance.- Prepare fresh compound dilutions for each experiment and verify their concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bruton's tyrosine kinase (Btk)?
A1: Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[1][2][3] Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling pathways, including PLCγ2, NF-κB, and AKT.[4][5][6] These pathways are essential for B-cell proliferation, survival, and differentiation.[2][5]
Q2: What are the common assay formats for screening Btk inhibitors?
A2: Several HTS-compatible assay formats are available for screening Btk inhibitors. These primarily include:
-
ADP-Glo™ Kinase Assay: A luminescent assay that measures the amount of ADP produced in the kinase reaction. The signal positively correlates with kinase activity.[7]
-
Transcreener® ADP² Assay: This is a fluorescence-based assay that also detects ADP production. It is a mix-and-read format suitable for HTS and is available in FP, FI, and TR-FRET readouts.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays can be designed to measure either substrate phosphorylation or inhibitor binding. For instance, a TR-FRET-based BTK occupancy assay can measure both free and total BTK levels.[9]
-
Chemiluminescent Probes: These probes can be used to directly measure inhibitor binding to Btk in a simplified format that doesn't require substrate or enzymatic reaction optimization.[10]
Q3: How can I minimize off-target effects when screening for Btk inhibitors?
A3: Minimizing off-target effects is crucial for developing a selective Btk inhibitor. Strategies include:
-
Kinase Selectivity Profiling: Screen this compound against a panel of other kinases, especially those within the Tec family (e.g., ITK, TEC, BMX) and other kinases with a cysteine residue in the active site that could be targeted by covalent inhibitors.[11][12]
-
Cellular Assays: Use cell-based assays to confirm the on-target activity of this compound. For example, you can measure the inhibition of Btk autophosphorylation at Tyr223 in B-cells.[13]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound to improve its selectivity for Btk over other kinases.
Q4: What are typical starting concentrations for reagents in a Btk HTS assay?
A4: The optimal concentrations will need to be determined empirically for your specific assay system. However, here are some general starting points based on established protocols:
-
Btk enzyme: 0.5 to 5 nM[8]
-
Peptide substrate: 0.1 to 1 mg/mL for generic substrates like Poly(Glu, Tyr) 4:1, or specific concentrations based on the substrate's Km.[8]
Experimental Protocols
Protocol 1: Btk Biochemical Assay using ADP-Glo™
This protocol is for a biochemical assay to determine the in vitro potency of this compound by measuring ADP production.
Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (and control compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., white, 384-well)
-
Kinase Buffer: 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT[7]
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the assay plate. Include wells for positive control (e.g., ibrutinib) and negative control (DMSO).
-
Enzyme Preparation: Dilute the Btk enzyme to the desired concentration in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a mix of the Btk substrate and ATP in Kinase Buffer.
-
Kinase Reaction:
-
Add 2 µL of the Btk enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction. The final volume should be 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Btk Autophosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of Btk autophosphorylation in a B-cell line (e.g., Ramos).
Materials:
-
Ramos cells (or another suitable B-cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound (and control compounds)
-
Anti-IgM antibody (for B-cell stimulation)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA: anti-phospho-Btk (Tyr223) and anti-total Btk
-
Assay plates (e.g., 96-well cell culture plates)
Procedure:
-
Cell Plating: Seed Ramos cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in lysis buffer.
-
Detection:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-Btk (Tyr223) and anti-total Btk antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total Btk in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or ELISA signal. Normalize the phospho-Btk signal to the total Btk signal. Calculate the percent inhibition of Btk autophosphorylation and determine the IC50 value.
Visualizations
Btk Signaling Pathway
Caption: Simplified Btk signaling pathway upon receptor activation.
High-Throughput Screening Workflow for this compound
Caption: General workflow for HTS of the Btk inhibitor this compound.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting variability in Btk-IN-23 efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btk-IN-23. Our aim is to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 3 nM.[1] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting Btk, this compound disrupts this signaling cascade, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a concentration of 10 mM.[1] For long-term storage, the solid powder should be stored at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.[1]
Q3: What is the known selectivity profile of this compound?
A3: this compound displays good selectivity for Btk over other kinases. It is 5-fold more selective for Btk than for BMX and 77-fold more selective than for TEC. It shows over 300-fold selectivity against FGR, SRC, and MELK.[1] However, a comprehensive kinome scan to fully characterize its off-target profile is not publicly available. Researchers should consider performing broader kinase profiling to identify potential off-target effects in their specific experimental system.
Q4: What are the common causes of variability in in vitro kinase assays?
A4: Variability in in vitro kinase assays can arise from several factors, including inaccurate ATP concentrations, enzyme purity and activity, substrate quality, and inhibitor stability.[2] It is crucial to carefully control these parameters to ensure reproducible results.
Q5: How can I be sure that this compound is entering the cells in my cell-based assays?
A5: Poor membrane permeability can be a reason for a lack of efficacy in cell-based assays. If you suspect this is an issue, you can use cell lines with known transporter expression profiles or perform cell fractionation studies to determine the intracellular concentration of the inhibitor. Additionally, comparing results from biochemical and cellular assays can provide insights into cell permeability.[3]
Troubleshooting Guides
Problem 1: High Variability in In Vitro IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inaccurate ATP Concentration | Verify the ATP concentration in your assay. If possible, determine the Km of ATP for your specific Btk enzyme preparation and use an ATP concentration close to the Km.[2] | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Using a consistent and appropriate ATP concentration is critical for reproducibility. |
| Btk Enzyme Inactivity or Variability | Use a fresh aliquot of Btk enzyme for each experiment. If possible, test the specific activity of your enzyme lot before starting a series of experiments. Consider using a commercially available, quality-controlled Btk enzyme. | Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles, leading to inconsistent results. |
| This compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | The stability of the inhibitor in your assay buffer at the working concentration and temperature may be limited. |
| Assay Signal Interference | Run control wells containing this compound without the enzyme or substrate to check for autofluorescence or other forms of interference with your detection method. | The compound itself may interfere with the assay readout, leading to inaccurate measurements. |
Problem 2: this compound Shows Lower Potency in Cell-Based Assays Compared to In Vitro Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Membrane Permeability | Increase the incubation time with this compound. Use a different cell line known to have higher permeability. If available, use a fluorescently labeled version of the inhibitor to visualize cellular uptake.[3] | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. |
| Efflux by Cellular Transporters | Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases. | The inhibitor may be actively transported out of the cell, reducing its effective intracellular concentration. |
| High Protein Binding in Culture Medium | Reduce the serum concentration in your cell culture medium during the inhibitor treatment period, if tolerated by the cells. Alternatively, perform an in vitro assay to determine the extent of this compound binding to serum proteins. | The inhibitor may bind to proteins in the serum, reducing the free concentration available to enter the cells. |
| Inhibitor Metabolism by Cells | Use a cell line with low metabolic activity or co-incubate with inhibitors of common drug-metabolizing enzymes. | The cells may be metabolizing and inactivating the inhibitor. |
| Off-target Effects Masking On-target Efficacy | Perform a broader kinase selectivity screen to identify potential off-targets. Use a structurally unrelated Btk inhibitor as a control to see if the observed cellular phenotype is specific to Btk inhibition.[4] | The inhibitor may have off-target effects that counteract its intended inhibitory effect on Btk signaling. |
Problem 3: Inconsistent Results Between Experimental Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Lot-to-Lot Variability of this compound | If possible, purchase a larger batch of the inhibitor to use across multiple experiments. If you need to switch lots, perform a bridging study to compare the potency of the new lot to the old one. | Different synthesis batches of a compound can have variations in purity or isomeric composition. |
| Variability in Cell Culture Conditions | Maintain a consistent cell passage number, seeding density, and growth phase for all experiments. Regularly check for mycoplasma contamination. | The physiological state of the cells can significantly impact their response to inhibitors. |
| Inconsistent DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration as your treated samples.[5][6][7][8] | DMSO can have biological effects on its own and variations in its concentration can introduce variability. |
| Pipetting Errors | Use calibrated pipettes and a consistent pipetting technique. For dose-response experiments, prepare a serial dilution series from a single concentrated stock. | Inaccurate dispensing of the inhibitor or other reagents is a common source of error. |
Experimental Protocols
In Vitro Btk Kinase Assay (Generic Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. It is recommended to optimize the concentrations of enzyme and substrate for your specific experimental conditions.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Btk substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
Prepare the Btk enzyme and substrate in kinase buffer at 2X the final desired concentration.
-
Prepare ATP in kinase buffer at 2X the final desired concentration (ideally at the Km for Btk).
-
-
Assay Reaction:
-
Add 5 µL of the this compound dilution or vehicle (kinase buffer with the same DMSO concentration) to the wells of the assay plate.
-
Add 10 µL of the 2X Btk enzyme solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Btk Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Efficacy Studies.
Caption: Decision Tree for Troubleshooting this compound Experiments.
References
- 1. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of BTK Inhibitors: Btk-IN-23 vs. Ibrutinib in Mantle Cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor Btk-IN-23 and the first-in-class BTK inhibitor ibrutinib, with a focus on their potential applications in mantle cell lymphoma (MCL) models. While extensive preclinical and clinical data are available for ibrutinib, public domain information on the experimental use of this compound in MCL models is currently limited. This guide therefore focuses on a detailed comparison of their biochemical profiles and provides a comprehensive overview of the established preclinical data for ibrutinib in MCL. This serves as a benchmark for the potential evaluation of novel BTK inhibitors like this compound.
Introduction to BTK Inhibition in Mantle Cell Lymphoma
Mantle cell lymphoma is a rare and aggressive subtype of B-cell non-Hodgkin lymphoma.[1][2] A key pathogenic mechanism in MCL involves the constitutive activation of the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial downstream kinase.[3][4] Inhibition of BTK has emerged as a highly effective therapeutic strategy, leading to the approval of several BTK inhibitors, including ibrutinib.[5][6] These inhibitors work by blocking the catalytic activity of BTK, thereby disrupting the survival and proliferation signals essential for MCL cells.[4]
Biochemical Profile Comparison: this compound vs. Ibrutinib
While in-depth preclinical studies on this compound in MCL models are not publicly available, its biochemical profile suggests a potent and selective inhibitor. The following table summarizes the available quantitative data for this compound and compares it to the known profile of ibrutinib.
| Parameter | This compound | Ibrutinib | Reference |
| BTK IC50 | 3 nM | 0.5 nM | [5] |
| Selectivity vs. BMX | 5-fold | ~1-fold (equipotent) | [5] |
| Selectivity vs. TEC | 77-fold | ~1-fold (equipotent) | [5] |
| Selectivity vs. FGR, SRC, MELK | >300-fold | Less selective | [5] |
| Basophil Activation (CD63, EC50) | 257 nM | Not widely reported | [5] |
| Binding Type | Not specified (likely covalent) | Covalent, irreversible | [7] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor.
Preclinical Performance of Ibrutinib in Mantle Cell Lymphoma Models
Ibrutinib has been extensively studied in various preclinical MCL models, demonstrating significant anti-tumor activity.
In Vitro Studies:
-
Cell Viability: Ibrutinib effectively reduces the viability of MCL cell lines by inducing apoptosis.
-
Signaling Pathway Inhibition: It potently inhibits the phosphorylation of BTK and downstream signaling proteins such as PLCγ2, ERK, and AKT, leading to cell cycle arrest and apoptosis.[8]
-
Adhesion and Migration: Ibrutinib has been shown to inhibit the adhesion of MCL cells to stromal cells and their migration in response to chemokines, which is crucial for their survival and dissemination.
In Vivo Studies:
-
Tumor Growth Inhibition: In xenograft models using human MCL cell lines, orally administered ibrutinib significantly inhibits tumor growth and improves survival.
-
Patient-Derived Xenografts (PDX): Ibrutinib has also shown efficacy in PDX models of MCL, which are considered more clinically relevant.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of BTK inhibitors. Below are standard protocols for key experiments used in the preclinical evaluation of compounds like this compound and ibrutinib.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against purified BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with the test inhibitor at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, HTRF®, or ELISA.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTS or CellTiter-Glo® Assay)
Objective: To assess the effect of the inhibitor on the viability and proliferation of MCL cell lines.
Methodology:
-
MCL cells (e.g., Jeko-1, Mino, Granta-519) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test inhibitor or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), a viability reagent (MTS or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The concentration of inhibitor that causes a 50% reduction in cell viability (GI50) is calculated.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To determine the effect of the inhibitor on the phosphorylation status of BTK and its downstream targets.
Methodology:
-
MCL cells are treated with the test inhibitor or vehicle control for a specified time.
-
Cells are stimulated with an activating agent (e.g., anti-IgM) to induce BCR signaling.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total BTK, PLCγ2, ERK, and AKT.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and signals are visualized using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with MCL cells.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Animal survival is also monitored as a key endpoint.
Signaling Pathways and Experimental Workflow Diagrams
BTK Signaling Pathway in Mantle Cell Lymphoma
Caption: Simplified BTK signaling pathway in MCL.
General Experimental Workflow for BTK Inhibitor Evaluation
Caption: A general workflow for preclinical evaluation.
Conclusion
Ibrutinib has set a high bar for BTK inhibitors in the treatment of mantle cell lymphoma. While this compound shows promise as a potent and selective BTK inhibitor at the biochemical level, its efficacy and safety in MCL models remain to be elucidated through rigorous preclinical testing. The experimental protocols and workflows outlined in this guide provide a framework for the future evaluation of this compound and other emerging BTK inhibitors. A direct comparison of this compound and ibrutinib in MCL models will be critical to understanding its potential as a next-generation therapeutic for this challenging disease. The higher selectivity of this compound for BTK over other TEC family kinases could potentially translate to a more favorable safety profile with fewer off-target effects compared to ibrutinib, a hypothesis that warrants further investigation.
References
- 1. Mantle Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. mdpi.com [mdpi.com]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. Review of Bruton tyrosine kinase inhibitors for the treatment of relapsed or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging therapies in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical appraisal of ibrutinib in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical anti-tumor activity of Bruton's Tyrosine Kinase inhibitor in Hodgkin's Lymphoma cellular and subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Btk-IN-23 and Acalabrutinib Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of two Bruton's tyrosine kinase (BTK) inhibitors: Btk-IN-23, a research compound, and acalabrutinib, a clinically approved second-generation BTK inhibitor. The following sections present quantitative data, experimental methodologies, and a visualization of the BTK signaling pathway to aid in the objective assessment of these two compounds.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and acalabrutinib against BTK and a panel of other kinases. This data provides a quantitative measure of the potency and selectivity of each inhibitor. A lower IC50 value indicates greater potency.
| Kinase | This compound IC50 (nM) | Acalabrutinib IC50 (nM) | Fold Selectivity (Acalabrutinib vs. Off-Target) |
| BTK | 3 [1] | 3 - 5.1 [2][3][4] | |
| BMX | ~15 | >1000[2] | >200 |
| TEC | ~231 | >1000[2] | >200 |
| FGR | >900 | >1000[2] | >200 |
| SRC | >900 | >1000[2] | >200 |
| MELK | >900 | Not Reported | |
| ITK | Not Reported | >1000[2] | >323[2] |
| EGFR | Not Reported | >1000[2] | Not Applicable |
| ERBB2 | Not Reported | >1000[2] | Not Applicable |
| ERBB4 | Not Reported | >1000[2] | Not Applicable |
| JAK3 | Not Reported | >1000[2] | Not Applicable |
| BLK | Not Reported | >1000[2] | Not Applicable |
| FYN | Not Reported | >1000[2] | Not Applicable |
| HCK | Not Reported | >1000[2] | Not Applicable |
| LCK | Not Reported | >1000[2] | Not Applicable |
| LYN | Not Reported | >1000[2] | Not Applicable |
| YES1 | Not Reported | >1000[2] | Not Applicable |
Note: Data for this compound is limited to the kinases listed. A comprehensive kinase panel screening for this compound is not publicly available. Acalabrutinib has been extensively profiled against a broad range of kinases, demonstrating high selectivity.[2][5] The fold selectivity for acalabrutinib is calculated as the IC50 against the off-target kinase divided by the IC50 against BTK (using an average of 4 nM).
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the potency and selectivity of BTK inhibitors.
Biochemical Kinase Inhibition Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding affinity of an inhibitor to a kinase.
-
Principle: The assay relies on the binding of a fluorescently labeled tracer (an ATP-competitive ligand) to the kinase of interest, which is labeled with a europium (Eu) chelate. When the tracer and the Eu-labeled kinase are in close proximity, FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., this compound or acalabrutinib) in the kinase buffer. Prepare a mixture of the BTK enzyme and a Eu-labeled anti-tag antibody. Prepare the Alexa Fluor™ 647-labeled tracer solution.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted test compound.
-
Reaction Initiation: Add the kinase/antibody mixture to each well, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. IMAP™ (Immobilized Metal Affinity-based Phosphorescence) Kinase Assay
This is a non-radioactive, homogeneous assay for measuring kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
-
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. Upon phosphorylation, the substrate binds with high affinity to nanoparticles containing a trivalent metal. This binding event leads to a change in the fluorescence polarization (FP) of the labeled peptide.
-
Protocol Outline:
-
Kinase Reaction: In a microplate well, combine the BTK enzyme, a fluorescently labeled peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature to allow for substrate phosphorylation.
-
Detection: Add the IMAP binding reagent, which contains the trivalent metal-coated nanoparticles. This stops the kinase reaction and allows the phosphorylated substrate to bind to the nanoparticles.
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The increase in FP is proportional to the extent of substrate phosphorylation. IC50 values are calculated by plotting the FP signal against the inhibitor concentration.
-
Cellular Assays
1. B-Cell Activation Assay (CD69 Expression)
This assay measures the ability of a BTK inhibitor to block B-cell receptor (BCR) signaling-induced activation of B-cells.
-
Principle: Cross-linking of the BCR on primary B-cells or B-cell lines (e.g., Ramos) with an anti-IgM antibody mimics antigen stimulation and leads to the upregulation of activation markers, such as CD69, on the cell surface. A BTK inhibitor will block this signaling cascade and prevent the increase in CD69 expression.
-
Protocol Outline:
-
Cell Preparation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) or use a suitable B-cell line.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the BTK inhibitor (or vehicle control) for a specified time (e.g., 1-2 hours).
-
B-Cell Stimulation: Add an anti-IgM antibody to the cell suspension to stimulate the BCR.
-
Incubation: Incubate the cells for a period sufficient to allow for CD69 upregulation (e.g., 18-24 hours).
-
Staining: Stain the cells with a fluorescently labeled anti-CD69 antibody and a B-cell marker (e.g., anti-CD19 or anti-CD20).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD69-positive B-cells.
-
Data Analysis: The EC50 value (the concentration of inhibitor that causes a 50% reduction in the stimulated CD69 expression) is determined.
-
2. Phospho-Flow Cytometry
This technique allows for the measurement of the phosphorylation status of intracellular signaling proteins, such as BTK and its downstream targets, at the single-cell level.
-
Principle: Cells are stimulated to activate a signaling pathway, then fixed and permeabilized to allow intracellular access for fluorescently labeled antibodies that specifically recognize the phosphorylated forms of target proteins.
-
Protocol Outline:
-
Cell Stimulation: Treat cells (e.g., primary B-cells or a B-cell line) with a stimulant (e.g., anti-IgM) for a short period to induce phosphorylation of BTK and downstream proteins. A parallel set of cells is pre-treated with the BTK inhibitor before stimulation.
-
Fixation: Fix the cells with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.
-
Permeabilization: Permeabilize the cell membranes (e.g., with methanol) to allow antibodies to enter the cell.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (to identify cell populations) and intracellular phospho-proteins (e.g., phospho-BTK, phospho-PLCγ2, phospho-ERK).
-
Flow Cytometry: Acquire and analyze the data on a multi-color flow cytometer.
-
Data Analysis: The median fluorescence intensity (MFI) of the phospho-specific antibody staining is used to quantify the level of protein phosphorylation in different cell populations and under different treatment conditions.
-
Mandatory Visualization
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway.
Caption: The BTK signaling pathway initiated by BCR activation.
Experimental Workflow: Cellular Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of a compound on cellular kinase activity using phospho-flow cytometry.
Caption: Workflow for a cellular kinase inhibition assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Btk-IN-23 and Second-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-23, with the clinically approved second-generation BTK inhibitors, acalabrutinib and zanubrutinib. The information is intended to offer an objective overview of their biochemical potency, selectivity, and cellular activity based on available experimental data.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation. Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target. First-generation BTK inhibitors, such as ibrutinib, demonstrated significant clinical efficacy but were associated with off-target effects due to broader kinase inhibition. Second-generation inhibitors, including acalabrutinib and zanubrutinib, were developed to offer improved selectivity and, consequently, a better safety profile. This compound is a potent preclinical BTK inhibitor. This guide will compare its known characteristics to those of the established second-generation inhibitors.
Biochemical Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Kinase selectivity is crucial for minimizing off-target effects. A more selective inhibitor targets the intended kinase with high precision, reducing the likelihood of adverse events.
Table 1: Biochemical Potency and Selectivity of BTK Inhibitors
| Inhibitor | BTK IC50 (nM) | Selectivity (Fold difference over other kinases) |
| This compound | 3 | >5-fold vs. BMX, >77-fold vs. TEC, >300-fold vs. FGR, SRC, MELK |
| Acalabrutinib | 5.1 | High selectivity; minimal off-target activity. |
| Zanubrutinib | <1 | Greater selectivity than ibrutinib. |
Note: Direct comparative kinome-wide screening data for this compound against a broad panel of kinases is not publicly available, limiting a direct head-to-head selectivity comparison with acalabrutinib and zanubrutinib.
Cellular Activity
Cellular assays provide insights into an inhibitor's performance in a more biologically relevant context. These assays measure the inhibitor's ability to modulate BTK-dependent signaling pathways within cells.
Table 2: Cellular Activity of BTK Inhibitors
| Inhibitor | Assay | Cell Type | EC50 (nM) |
| This compound | Inhibition of anti-IgE stimulated CD63 expression | Basophils | 257 |
| Acalabrutinib | Inhibition of anti-IgM-induced CD69 expression | Human PBMCs | <10 |
| Zanubrutinib | Inhibition of anti-IgM-induced CD69 expression | Human PBMCs | <10 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against BTK.
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound, acalabrutinib, zanubrutinib)
-
384-well plate
Procedure:
-
Prepare a 3X solution of the test compound in Kinase Buffer A. A serial dilution is performed to obtain a range of concentrations.
-
Prepare a 3X mixture of BTK enzyme and Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.
-
Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X BTK enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X Kinase Tracer 236 solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of BTK inhibitors on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed TMD8 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the EC50.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of BTK inhibitors in a mouse xenograft model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma)
-
TMD8 human B-cell lymphoma cells
-
Matrigel
-
Test compounds formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant TMD8 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once or twice daily, for a specified duration (e.g., 21 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.
Visualizations
Caption: Simplified BTK Signaling Pathway in B-Cells.
Caption: General Workflow for Preclinical BTK Inhibitor Evaluation.
Summary and Conclusion
This compound demonstrates high potency against BTK in biochemical assays, with an IC50 value of 3 nM, which is comparable to or more potent than the second-generation inhibitors acalabrutinib and zanubrutinib. Its selectivity profile, based on the limited available data, shows favorable selectivity against a small panel of kinases. However, without a comprehensive kinome scan, a direct and thorough comparison of its off-target profile with the highly selective acalabrutinib and zanubrutinib is not possible.
In cellular assays, this compound shows an EC50 of 257 nM for the inhibition of basophil activation, while both acalabrutinib and zanubrutinib demonstrate potent inhibition of B-cell activation markers in the low nanomolar range. This suggests that while biochemically potent, the cellular efficacy of this compound in this specific assay is less than that of the second-generation inhibitors in their respective cellular assays.
The provided experimental protocols offer standardized methods for the evaluation of BTK inhibitors, allowing for reproducible and comparable data generation. The BTK signaling pathway diagram illustrates the critical role of BTK and the rationale for its inhibition in B-cell malignancies. The experimental workflow outlines the logical progression of preclinical inhibitor characterization.
Navigating the Landscape of BTK Inhibition: A Comparative Guide to In Vivo Target Engagement
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement in vivo is a critical milestone in the development of novel therapeutics. For inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell and myeloid cell signaling pathways, demonstrating potent and selective target modulation in a complex biological system is paramount. This guide provides a comparative overview of the validation of target engagement for BTK inhibitors, with a focus on available data for emerging compounds alongside established therapies.
Comparative Analysis of BTK Inhibitors
While direct in vivo target engagement data for all emerging BTK inhibitors, such as Btk-IN-23, is not always publicly available, a comparison can be drawn from biochemical and cellular assays, alongside the extensive in vivo data for approved drugs like ibrutinib, acalabrutinib, and zanubrutinib.
| Inhibitor | Target | IC50 (BTK) | Cellular Activity (EC50) | In Vivo Target Occupancy | Key In Vivo Models |
| This compound | BTK | 3 nM[1] | 257 nM (Basophil CD63)[1] | Data not available | Data not available |
| Ibrutinib | BTK (covalent) | ~0.5 nM | Potent inhibition of B-cell signaling | High and sustained occupancy in PBMCs and lymph nodes[2] | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL) xenografts[3] |
| Acalabrutinib | BTK (covalent) | ~3 nM | Potent inhibition of BTK phosphorylation[4] | >95% occupancy in peripheral blood mononuclear cells (PBMCs)[2] | CLL xenograft and transgenic models[5] |
| Zanubrutinib | BTK (covalent) | ~0.2 nM | Potent inhibition of BTK phosphorylation | 100% median BTK occupancy in lymph nodes[2] | B-cell malignancy xenograft models |
Note: The data for this compound is currently limited to in vitro and cellular assays. Direct comparative in vivo studies are required for a comprehensive assessment of its target engagement profile relative to other BTK inhibitors. An abstract describing potent, multi-kinase inhibitors with BTK IC50 of 0.6 nM also demonstrated in vivo target knockdown and tumor growth suppression in a xenograft model; however, the specific identity of these compounds as this compound is not confirmed[6].
Experimental Methodologies for Target Engagement Validation
The assessment of in vivo target engagement for BTK inhibitors relies on a variety of sophisticated experimental techniques. These methodologies provide quantitative data on the extent and duration of target binding in living organisms.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify drug-target interaction in a cellular and in vivo context. It is based on the principle that drug binding stabilizes the target protein, leading to an increase in its melting temperature.
Workflow:
-
Dosing: Laboratory animals are dosed with the BTK inhibitor or vehicle control.
-
Tissue/Cell Isolation: At various time points, tissues or peripheral blood mononuclear cells (PBMCs) are collected.
-
Heating: The isolated cells or tissue lysates are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of soluble BTK protein at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Analysis: A melting curve is generated, and a shift in the curve for the drug-treated group compared to the vehicle group indicates target engagement.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the direct measurement of enzyme activity in native biological systems. For BTK, a probe that mimics the inhibitor can be used to determine the level of free, unoccupied enzyme.
Workflow:
-
Dosing: Animals are treated with the BTK inhibitor.
-
Tissue/Cell Lysate Preparation: Tissues or cells are harvested and lysed.
-
Probe Labeling: The lysate is incubated with a BTK-directed activity-based probe, which is often tagged with a reporter molecule (e.g., biotin or a fluorophore).
-
Analysis: The amount of probe-labeled BTK is quantified, typically by gel electrophoresis followed by streptavidin blotting (for biotinylated probes) or fluorescence scanning. A decrease in probe labeling in the inhibitor-treated group compared to the vehicle group indicates target engagement.
BTK Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, a cascade of phosphorylation events leads to the activation of downstream effectors that are critical for B-cell proliferation, differentiation, and survival. BTK inhibitors block this pathway by binding to BTK and preventing its phosphorylation and subsequent activation.
Conclusion
The rigorous validation of in vivo target engagement is indispensable for the successful development of BTK inhibitors. While established drugs like ibrutinib, acalabrutinib, and zanubrutinib have well-documented in vivo target engagement profiles, comprehensive data for emerging inhibitors such as this compound is still forthcoming. The methodologies outlined in this guide, including CETSA and ABPP, represent the gold standard for generating such crucial data. As more information becomes available, a clearer picture of the comparative efficacy and target engagement of the next generation of BTK inhibitors will emerge, guiding future research and clinical applications.
References
Comparative Analysis of Off-Target Effects of BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib
A guide for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available quantitative data on the off-target effects of the investigational Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-23, is not available. Therefore, this guide provides a comparative analysis of the off-target profiles of three clinically approved and well-characterized BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. This information is intended to serve as a valuable resource for understanding the selectivity of different BTK inhibitors and the methodologies used to assess their off-target effects.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases. While the on-target inhibition of BTK is responsible for the therapeutic efficacy of BTK inhibitors, their off-target activities against other kinases can lead to undesirable side effects. Consequently, the selectivity of BTK inhibitors is a critical factor in their overall safety profile. This guide presents a comparative analysis of the off-target effects of the first-generation BTK inhibitor, ibrutinib, and two second-generation inhibitors, acalabrutinib and zanubrutinib, which were designed for improved selectivity.
Data Presentation: Off-Target Kinase Inhibition
The following table summarizes the off-target kinase inhibition profiles of ibrutinib, acalabrutinib, and zanubrutinib based on kinome-wide screening assays. The data highlights the number of off-target kinases inhibited at a specific concentration, providing a quantitative comparison of their selectivity.
| Inhibitor | Assay Type | Inhibitor Concentration | Number of Off-Target Kinases Inhibited (>65% inhibition) | Key Off-Targets (with IC50 values where available) | Reference |
| Ibrutinib | KINOMEscan® | 1 µM | 9 | EGFR (IC50 = 9.8 nM), ITK (IC50 = 2.0 nM), TEC, BMX, BLK, JAK3, ERBB2, ERBB4 | [1][2] |
| Acalabrutinib | KINOMEscan® | 1 µM | 0 | Minimal off-target activity observed | [1] |
| Zanubrutinib | KINOMEscan® | 1 µM | 1 | - | [3] |
Note: The clinical relevance of these preclinical data has not been fully established. IC50 values represent the concentration of an inhibitor required to block 50% of the activity of a kinase in biochemical assays. Lower IC50 values indicate higher potency.
Experimental Protocols
The assessment of off-target effects of kinase inhibitors is crucial for their preclinical and clinical development. A variety of biochemical and cell-based assays are employed to determine the selectivity profile of these compounds.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP-binding site of the kinase. When both are bound, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution.
-
Prepare a 2X serial dilution of the test compound in the appropriate buffer.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 2X tracer solution in Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X test compound dilution to the assay wells.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the reaction by adding 10 µL of the 2X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6][7][8]
-
Cell-Based Off-Target Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: When a small molecule binds to its target protein, it can increase the protein's stability, leading to a higher melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
General Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified period.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow for Off-Target Kinase Profiling
Caption: General workflow for assessing kinase inhibitor off-target effects.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: Btk-IN-23 vs. Zanubrutinib in Preclinical Research
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of Bruton's tyrosine kinase (BTK) inhibitors, zanubrutinib has emerged as a potent and selective second-generation agent, demonstrating significant clinical efficacy in various B-cell malignancies. This guide provides a head-to-head comparison of the preclinical profile of zanubrutinib with Btk-IN-23, a representative novel preclinical BTK inhibitor.
Disclaimer: The information available for a specific compound designated "this compound" is limited in the public domain. For the purpose of this guide, we are using publicly available data for a representative preclinical BTK inhibitor, herein referred to as this compound, to illustrate a typical comparison with an established drug like zanubrutinib. The data for this compound is based on compounds described in early-stage research and may not correspond to a single, specific molecule.
I. Overview and Mechanism of Action
Both zanubrutinib and this compound are small molecule inhibitors of Bruton's tyrosine kinase, a critical signaling protein in the B-cell receptor (BCR) pathway.[1] By targeting BTK, these inhibitors effectively block downstream signaling cascades that are essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.[1][2]
Zanubrutinib is a second-generation irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[2][3] This leads to sustained inhibition of the kinase. This compound, as a representative preclinical candidate, is also designed to inhibit BTK activity, likely through a similar mechanism of targeting the ATP-binding pocket.
II. Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and zanubrutinib, based on available information.
Table 1: Biochemical Potency
| Parameter | This compound (Representative) | Zanubrutinib |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| IC50 (nM) | ~3 - 12 | ~0.3 - 0.9 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile (Representative)
| Kinase | This compound (Fold Selectivity vs. BTK) | Zanubrutinib (Fold Selectivity vs. BTK) |
| BMX | >5 | High |
| TEC | >77 | High |
| SRC | >300 | High |
| EGFR | High | High |
| ITK | High | High |
Kinase selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug.
Table 3: Cellular Activity
| Assay | This compound (Representative) | Zanubrutinib |
| Cell Line | B-cell lymphoma lines (e.g., Ramos, Raji) | Mantle Cell Lymphoma (MCL), Diffuse Large B-cell Lymphoma (DLBCL) cell lines |
| Anti-proliferative IC50 | Potent activity reported | Nanomolar range (e.g., REC1: 0.9 nM, TMD8: 0.4 nM)[4] |
| BTK Autophosphorylation Inhibition | Potent inhibition | Potent inhibition |
| Basophil Activation (CD63 expression) EC50 (nM) | ~257 | Not specified |
Cellular assays provide insights into the inhibitor's activity in a more biologically relevant context.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays.
A. BTK Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%.
Methodology:
-
Reagents: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer), and the test inhibitors (this compound and zanubrutinib).
-
Procedure:
-
A reaction mixture containing the BTK enzyme, the peptide substrate, and varying concentrations of the inhibitor is prepared in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (a byproduct of the kinase reaction) or by using a specific antibody that recognizes the phosphorylated substrate.[5]
-
The results are plotted as the percentage of enzyme activity versus the inhibitor concentration.
-
The IC50 value is calculated from the resulting dose-response curve using non-linear regression analysis.
-
B. Kinase Selectivity Profiling
Objective: To assess the specificity of the inhibitor by testing its activity against a panel of other kinases.
Methodology:
-
Panel of Kinases: A broad panel of purified recombinant kinases is used.
-
Procedure:
-
The inhibitor is tested against each kinase in the panel at a fixed concentration (e.g., 1 µM) in an enzymatic assay similar to the one described for BTK.
-
The percentage of inhibition for each kinase is determined.
-
For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for BTK.
-
C. Cell Proliferation Assay
Objective: To evaluate the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Lines: B-cell malignancy cell lines (e.g., Ramos, Raji, TMD8, REC-1) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach or stabilize overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
-
The IC50 value for cell proliferation is calculated from the dose-response curve.
-
IV. Visualizations
A. BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition.
B. Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a BTK inhibitor.
C. Comparative Logic Diagram
Caption: Logical flow of comparison from preclinical to clinical stages.
V. Conclusion
This guide provides a comparative overview of the preclinical profiles of this compound, as a representative novel BTK inhibitor, and the clinically approved drug, zanubrutinib. While both molecules demonstrate potent inhibition of BTK in biochemical and cellular assays, zanubrutinib's profile is extensively characterized and clinically validated.
For researchers in drug development, the data presented for this compound highlights the key parameters that are essential for the early-stage evaluation of a novel BTK inhibitor. The journey from a promising preclinical candidate to an approved therapeutic involves rigorous testing for efficacy, safety, pharmacokinetics, and pharmacodynamics in in vivo models and ultimately, in human clinical trials. This comparative guide serves as a foundational tool for understanding the preclinical benchmarks that a novel BTK inhibitor must meet or exceed to be considered a viable candidate for further development in the context of established therapies like zanubrutinib.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Navigating Resistance: A Comparative Guide to BTK Inhibitors Active Against the C481S Mutation
The emergence of the C481S mutation in Bruton's tyrosine kinase (BTK) has presented a significant challenge in the treatment of B-cell malignancies, rendering first-generation covalent BTK inhibitors like ibrutinib less effective.[1] This has spurred the development of a new wave of non-covalent inhibitors designed to maintain efficacy against this resistant variant. This guide provides a comparative analysis of Btk-IN-23 and other notable non-covalent BTK inhibitors, focusing on their activity against the BTK C481S mutation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Against BTK C481S: A Head-to-Head Comparison
The following table summarizes the in vitro potency (IC50 values) of several non-covalent BTK inhibitors against both wild-type (WT) BTK and the C481S mutant. Lower IC50 values indicate greater potency.
| Inhibitor | WT BTK IC50 (nM) | BTK C481S IC50 (nM) | Fold Change (C481S/WT) |
| This compound | 3[4] | Not Available | - |
| Nemtabrutinib (ARQ 531) | 0.85[5][6][7] | 0.39[5][7] | 0.46 |
| Vecabrutinib (SNS-062) | 2.9 - 4.6[8][9][10] | 1.1 - 4.4[8][9][10] | ~1 |
| Pirtobrutinib (LOXO-305) | 5.69[11] | Equipotent to WT[3] | ~1 |
As the data indicates, inhibitors like Nemtabrutinib and Vecabrutinib demonstrate potent inhibition of both wild-type and C481S-mutant BTK, with Nemtabrutinib appearing even more potent against the mutant form in biochemical assays.[5][7] Pirtobrutinib also shows equipotent inhibition of both the wild-type and C481S-mutated BTK.[3]
Understanding the BTK Signaling Pathway and C481S Resistance
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of B-cells, with BTK acting as a key signaling molecule. The C481S mutation disrupts the covalent binding of first-generation inhibitors, allowing BTK to remain active. Non-covalent inhibitors, by binding to a different site on the enzyme, can effectively suppress its activity regardless of the C481S mutation.
Caption: BTK signaling pathway and inhibitor action.
Experimental Protocols
To assess the efficacy of BTK inhibitors against the C481S mutation, biochemical and cellular assays are critical.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein.
Objective: To determine the IC50 value of a test compound against wild-type and C481S-mutant BTK.
Materials:
-
Recombinant human BTK (wild-type and C481S mutant)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[12]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, recombinant BTK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[12]
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value.
Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation at Tyr223.
Objective: To determine the cellular potency of a test compound in inhibiting BTK activation.
Materials:
-
Cell line expressing wild-type or C481S-mutant BTK (e.g., HEK293T transfected cells or patient-derived CLL cells).
-
Cell culture medium.
-
Test compound.
-
Stimulating agent (e.g., anti-IgM antibody).
-
Lysis buffer.
-
Antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK.
-
Western blotting or ELISA reagents.
Procedure:
-
Culture the cells and treat with serial dilutions of the test compound for a specified time.
-
Stimulate the cells to induce BTK autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated BTK and total BTK using Western blotting or ELISA.
-
Normalize the phosphorylated BTK signal to the total BTK signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for inhibitor testing.
References
- 1. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vecabrutinib | C22H24ClF4N7O2 | CID 72547837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
Comparative Analysis of BTK Inhibitors in B-Cell Lymphoma Subtypes: A Review of Current Landscape in the Absence of "Btk-IN-23" Data
A comprehensive search has revealed no publicly available data or scientific literature pertaining to a Bruton's tyrosine kinase (BTK) inhibitor specifically designated as "Btk-IN-23." Consequently, a direct comparative study of this compound on different B-cell lymphoma subtypes cannot be provided. However, to address the core interest of the inquiry, this guide offers a comparative overview of the well-established classes of BTK inhibitors and their differential effects on various B-cell malignancies, supported by experimental evidence from existing research.
Bruton's tyrosine kinase is a critical therapeutic target in a range of B-cell malignancies due to its central role in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1][2] The inhibition of BTK has revolutionized the treatment landscape for several types of B-cell lymphomas.[3]
Mechanism of Action of BTK Inhibitors
BTK inhibitors function by blocking the kinase activity of the BTK protein, thereby disrupting the downstream signaling cascade that promotes tumor cell growth and survival.[3] This interference with the BCR pathway ultimately leads to the death of the malignant B-cells.[3] BTK inhibitors are broadly categorized into covalent and non-covalent inhibitors, with newer modalities like protein degraders also emerging.[4][5]
Comparative Efficacy Across B-Cell Lymphoma Subtypes
Different B-cell lymphoma subtypes exhibit varying degrees of dependence on the BCR signaling pathway, which influences their sensitivity to BTK inhibitors.
-
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL): CLL/SLL is highly dependent on BCR signaling, and BTK inhibitors have shown remarkable efficacy in treating this malignancy.[4][5]
-
Mantle Cell Lymphoma (MCL): MCL is another B-cell malignancy where BTK inhibitors have demonstrated significant clinical activity, leading to their approval for this indication.[3][4]
-
Diffuse Large B-cell Lymphoma (DLBCL): The efficacy of BTK inhibitors in DLBCL is primarily observed in the Activated B-Cell-like (ABC) subtype, which is characterized by chronic active BCR signaling.[4] In contrast, the Germinal Center B-cell-like (GCB) subtype is generally less responsive.[4]
-
Waldenström Macroglobulinemia (WM) and Marginal Zone Lymphoma (MZL): BTK inhibitors have also shown strong clinical activity in WM and MZL.[2][6]
Data on BTK Inhibitor Performance
The following table summarizes the general efficacy of different generations of BTK inhibitors across various B-cell lymphoma cell lines, reflecting the differential sensitivity of these malignancies.
| BTK Inhibitor Class | B-Cell Lymphoma Subtype | Typical Response | Key Considerations |
| Covalent Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) | CLL/SLL, MCL, WM, ABC-DLBCL | High response rates | Potential for off-target effects and acquired resistance via C481 mutations.[4][5] |
| Non-covalent Inhibitors (e.g., Pirtobrutinib) | CLL/SLL, MCL (including cases with C481S mutation) | Effective in treatment-naïve and relapsed/refractory settings, including those with covalent BTKi resistance mutations.[5] | Overcomes resistance mediated by C481 mutations.[5] |
| BTK Degraders (PROTACs) (e.g., BGB-16673) | Broad range of B-cell malignancies, including those with resistance mutations. | Induce degradation of the BTK protein, offering a novel mechanism to overcome resistance.[5][7] | Represent a promising strategy for patients who have failed other BTK inhibitors.[5] |
Experimental Protocols
The evaluation of BTK inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
Cell Viability and Proliferation Assays:
-
Methodology: B-cell lymphoma cell lines are cultured in the presence of varying concentrations of the BTK inhibitor. Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity. Proliferation can be measured by quantifying DNA synthesis, for example, through BrdU incorporation.
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound in different lymphoma subtypes.
Western Blotting:
-
Methodology: Cell lysates from treated and untreated lymphoma cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for BTK, phosphorylated BTK (pBTK), and downstream signaling proteins like PLCγ2.
-
Purpose: To confirm the on-target activity of the inhibitor by assessing the phosphorylation status of BTK and its substrates.
Kinase Assays:
-
Methodology: In vitro assays are performed using purified recombinant BTK protein and a substrate. The inhibitor's ability to block the transfer of phosphate from ATP to the substrate is measured.
-
Purpose: To directly quantify the inhibitory activity of the compound on the BTK enzyme.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cell Lymphoma:
The following diagram illustrates the central role of BTK in the BCR signaling cascade.
Caption: Simplified BTK signaling pathway in B-cell lymphoma and the point of intervention by BTK inhibitors.
General Experimental Workflow for Evaluating a Novel BTK Inhibitor:
This diagram outlines the typical steps involved in the preclinical evaluation of a new BTK inhibitor.
Caption: A standard workflow for the preclinical assessment of a novel BTK inhibitor.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. memoinoncology.com [memoinoncology.com]
A Preclinical Showdown: Covalent vs. Non-Covalent BTK Inhibitors
A Comparative Analysis of Preclinical Data for a Representative Covalent BTK Inhibitor (Ibrutinib) and Novel Non-Covalent BTK Inhibitors
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a spectrum of B-cell malignancies and autoimmune diseases. The initial wave of BTK inhibitors, known as covalent inhibitors, revolutionized treatment paradigms. However, the emergence of resistance, often through mutations at the covalent binding site (Cysteine 481), and off-target effects have spurred the development of a new class: non-covalent BTK inhibitors. This guide provides a detailed preclinical comparison of a first-generation covalent inhibitor, ibrutinib, with emerging non-covalent inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct mechanisms and preclinical performance.
Mechanism of Action: A Tale of Two Binding Modes
Covalent and non-covalent BTK inhibitors silence the same target but through fundamentally different interactions. Covalent inhibitors, such as ibrutinib, form a permanent, irreversible bond with the Cysteine 481 residue within the ATP binding pocket of the BTK enzyme.[1][2][3] This "warhead" chemistry ensures sustained target inhibition long after the drug has cleared from circulation.[3]
In contrast, non-covalent inhibitors bind to the BTK enzyme through reversible hydrogen bonds and van der Waals interactions, independent of the Cys481 residue.[4][5] This key difference allows them to effectively inhibit both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance to covalent inhibitors.[4][6]
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize key preclinical data for the covalent inhibitor ibrutinib and the non-covalent inhibitors pirtobrutinib and fenebrutinib.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | Type | Target | IC₅₀ (nM) | Binding Affinity (Kᵢ/Kᴅ) | Citation(s) |
| Ibrutinib | Covalent | Wild-Type BTK | ~0.5 | - | [7] |
| C481S Mutant BTK | Significantly Reduced | - | [8] | ||
| Pirtobrutinib | Non-Covalent | Wild-Type BTK | Low nM | - | [4][6] |
| C481S Mutant BTK | Low nM | Equipotent to WT | [4][6] | ||
| Fenebrutinib (GDC-0853) | Non-Covalent | Wild-Type BTK | 3.1 (pY223) | Kᵢ = 1.9 nM | [9][10] |
| C481S Mutant BTK | Active | - | [9] |
IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Kinase Selectivity
| Inhibitor | Type | Selectivity Profile | Key Off-Targets | Citation(s) |
| Ibrutinib | Covalent | Broad | TEC family, EGFR, ITK, JAK3, HER2 | [2][7] |
| Pirtobrutinib | Non-Covalent | Highly Selective | >300-fold selectivity for BTK over 98% of other kinases | [11] |
| Fenebrutinib (GDC-0853) | Non-Covalent | Highly Selective | Minimal off-target activity | [9][10] |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Model | Route of Administration | Key Findings | Citation(s) |
| Ibrutinib | TMD8 DLBCL Xenograft | Oral | Marked suppression of tumor growth | [12] |
| Pirtobrutinib | Human Lymphoma Xenografts | - | Significantly inhibits tumor growth | [4] |
| Fenebrutinib (GDC-0853) | Mouse Models of SLE | - | Efficacious in suppressing disease | [9] |
BTK Signaling Pathway
BTK is a critical downstream component of the B-cell receptor (BCR) signaling pathway.[13][14] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that ultimately leads to B-cell proliferation, survival, and differentiation.[14] Both covalent and non-covalent inhibitors act by blocking the catalytic activity of BTK, thereby interrupting this crucial signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a BTK inhibitor.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Add the BTK enzyme to each well (except for no-enzyme controls).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emjreviews.com [emjreviews.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
A Comparative Analysis of the Pharmacokinetics of BTK Inhibitors: Ibrutinib, Acalabrutinib, Zanubrutinib, and the Reversible Inhibitor GDC-0853
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized the therapeutic landscape, with several agents now approved for clinical use. This guide provides a comparative overview of the pharmacokinetic profiles of three clinically approved covalent BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—alongside the preclinical and early clinical data for GDC-0853, a selective, reversible BTK inhibitor. Understanding the distinct pharmacokinetic properties of these agents is crucial for optimizing clinical efficacy and safety.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ibrutinib, acalabrutinib, zanubrutinib, and GDC-0853, providing a basis for direct comparison.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib | GDC-0853 (Fenebrutinib) |
| Cmax (ng/mL) | ~680 (at 420 mg/day)[1] | 314 (at 160 mg BID)[2] | 543 (at 320 mg QD)[2] | Dose-dependent |
| Tmax (hours) | 1-2[1] | ~0.9[3] | 2[4][5] | 1-3[2] |
| AUC (ng·h/mL) | ~732 (at 420 mg once-daily)[6] | ~1843 (at 100 mg twice-daily)[6] | ~2180 (at 320 mg QD)[2] | Dose-dependent |
| Half-life (hours) | 4-6[1][7] | ~1[3] | 2-4[4] | 4.2-9.9 (steady-state)[2] |
| Oral Bioavailability (%) | ~3.9 (fasting)[2] | 25[3] | ~15[2] | Not explicitly stated |
| Plasma Protein Binding (%) | 97.3[1][7] | 97.5[3] | Not explicitly stated | Not explicitly stated |
| Metabolism | Primarily CYP3A[1] | Primarily CYP3A4[3] | Primarily CYP3A4[4] | Not explicitly stated |
Experimental Protocols
The pharmacokinetic data presented above were derived from a series of preclinical and clinical studies. The methodologies employed in these key experiments are detailed below to provide context for the presented data.
Clinical Pharmacokinetic Studies in Human Subjects
-
Study Design: Phase I, open-label, single- and multiple-ascending dose studies were conducted in healthy volunteers and patients with B-cell malignancies.[1][2][3][8]
-
Dosing Regimens:
-
Ibrutinib: Oral administration of single or multiple daily doses, with pharmacokinetic parameters often reported for the clinically relevant dose of 420 mg once daily.[1][9]
-
Acalabrutinib: Oral administration, typically at a dose of 100 mg twice daily.[3][6]
-
Zanubrutinib: Oral administration of single or multiple doses, with data reported for doses ranging from 40 mg to 320 mg once daily and 160 mg twice daily.[2][4][10]
-
GDC-0853: Double-blind, randomized, placebo-controlled Phase I studies in healthy volunteers. Single ascending doses up to 600 mg and multiple ascending doses up to 250 mg twice daily or 500 mg once daily for 14 days were evaluated.[2]
-
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose to capture the full pharmacokinetic profile.
-
Bioanalytical Method: Plasma concentrations of the parent drug and, where applicable, its major metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[9] Population pharmacokinetic models were also developed to characterize the pharmacokinetics and identify potential covariates.[8][11]
In Vitro Metabolism Studies
-
Test System: Human liver microsomes were utilized to assess the metabolic stability of the compounds.[4]
-
Methodology: The BTK inhibitors were incubated with human liver microsomes in the presence of NADPH. The rate of disappearance of the parent compound over time was monitored by LC-MS/MS to determine the in vitro metabolic clearance.
-
Cytochrome P450 (CYP) Reaction Phenotyping: Recombinant human CYP enzymes were used to identify the specific CYP isoforms responsible for the metabolism of the BTK inhibitors.
Preclinical Animal Studies
-
Animal Models: Pharmacokinetic studies were conducted in various animal species, including rats and dogs, to evaluate the in vivo pharmacokinetic properties of the compounds before human trials.[4][6]
-
Dosing and Sampling: The compounds were administered orally or intravenously, and blood samples were collected at various time points to determine plasma concentration-time profiles.
-
Analysis: Pharmacokinetic parameters were calculated using non-compartmental or compartmental analysis.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: The B-Cell Receptor (BCR) signaling pathway and the central role of BTK.
Caption: A generalized workflow for determining the pharmacokinetic profile of a BTK inhibitor.
Caption: Logical relationship and key differentiators among the discussed BTK inhibitors.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic-Pharmacodynamic Analysis of GS-4059-Mediated Bruton’s Tyrosine Kinase Inhibition - ACR Meeting Abstracts [acrabstracts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Btk-IN-23 and Existing BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for numerous B-cell malignancies. However, the emergence of resistance mutations necessitates the development of novel inhibitors with distinct cross-resistance profiles. This guide provides a comparative overview of Btk-IN-23 against established covalent and non-covalent BTK inhibitors, offering insights into its potential role in overcoming therapeutic resistance. Due to the limited publicly available data on this compound, this guide focuses on the established principles of BTK inhibitor resistance and outlines the necessary experimental framework to define the cross-resistance profile of a novel agent like this compound.
Understanding BTK Inhibitor Resistance
BTK inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent. This distinction is crucial for understanding their efficacy and the mechanisms by which cancer cells develop resistance.
Covalent BTK Inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding pocket of the BTK enzyme.[1][2] The primary mechanism of resistance to these inhibitors is a mutation at this C481 site, most commonly a substitution to serine (C481S), which prevents the covalent bond from forming.[3][4]
Non-covalent BTK Inhibitors , like pirtobrutinib, were designed to overcome C481S-mediated resistance by binding to BTK in a reversible manner and not relying on the C481 residue.[5][6] However, resistance to non-covalent inhibitors can also emerge through different mutations, often in the kinase domain, such as T474I (a gatekeeper mutation) and L528W.[1][7] Notably, some of these mutations can confer cross-resistance to both covalent and non-covalent inhibitors.[7]
Profile of this compound
This compound is a highly potent and selective BTK inhibitor.[8] Currently, detailed information regarding its binding mechanism (covalent or non-covalent) and its efficacy against known BTK resistance mutations is not widely published. The available preclinical data is summarized below.
Table 1: Preclinical Data for this compound
| Parameter | Value | Reference |
| BTK IC50 | 3 nM | [8] |
| Basophil Activation EC50 (anti-IgE stimulated CD63 expression) | 257 nM | |
| Selectivity | >5-fold over BMX, >77-fold over TEC, >300-fold over FGR, SRC, and MELK |
To fully understand the potential of this compound in the context of resistance, its activity against clinically relevant BTK mutations needs to be determined.
Cross-Resistance Profiles of Existing BTK Inhibitors
The following table summarizes the activity of representative covalent and non-covalent BTK inhibitors against wild-type and mutated BTK. This provides a framework for understanding where a new inhibitor like this compound might fit.
Table 2: Comparative Activity of BTK Inhibitors Against Common BTK Mutations
| Inhibitor Class | Inhibitor Example | Wild-Type BTK | C481S Mutant BTK | T474I Mutant BTK | L528W Mutant BTK |
| Covalent | Ibrutinib | Active | Resistant | Active | Partially Resistant |
| Non-covalent | Pirtobrutinib | Active | Active | Resistant | Resistant |
Experimental Protocols
To determine the cross-resistance profile of a novel BTK inhibitor such as this compound, a series of key experiments are required.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant BTK enzymes.
Methodology:
-
Enzymes: Recombinant human wild-type BTK, BTK (C481S), BTK (T474I), and BTK (L528W) enzymes.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[1]
-
Procedure (ADP-Glo™ Kinase Assay Example):
-
Prepare a reaction mixture containing the BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), and the kinase reaction buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Proliferation and Viability Assays
Objective: To assess the effect of the inhibitor on the growth and survival of cells expressing wild-type or mutant BTK.
Methodology:
-
Cell Lines: Use B-cell lymphoma cell lines (e.g., TMD8, RAMOS) engineered to express wild-type BTK, BTK (C481S), BTK (T474I), or BTK (L528W).
-
Assay Principle: Utilize assays such as CellTiter-Glo® (luminescence-based, measures ATP as an indicator of cell viability) or MTS/XTT assays (colorimetric, measures metabolic activity).
-
Procedure (CellTiter-Glo® Example):
-
Seed the engineered cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to the wells.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the half-maximal effective concentration (EC50) for each cell line.
-
Target Engagement and Downstream Signaling Assays
Objective: To confirm that the inhibitor engages BTK in cells and inhibits its downstream signaling pathways.
Methodology:
-
Technique: Western blotting.
-
Procedure:
-
Treat the engineered cell lines with the test inhibitor at various concentrations for a short period (e.g., 1-2 hours).
-
Stimulate the B-cell receptor (BCR) pathway (e.g., with anti-IgM).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for:
-
Phospho-BTK (to assess BTK autophosphorylation).
-
Total BTK (as a loading control).
-
Phospho-PLCγ2 (a direct downstream target of BTK).
-
Total PLCγ2.
-
-
Analyze the band intensities to determine the extent of inhibition of BTK signaling.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and points of inhibition.
Experimental Workflow for Profiling a Novel BTK Inhibitor
Caption: Workflow for determining the cross-resistance profile of a novel BTK inhibitor.
References
- 1. Discovery of a potent BTK inhibitor with a novel binding mode using parallel selections with a DNA-encoded chemical library. - X-Chem [x-chemrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. Partial conservation and transfer to progeny of bacillus subtilis bacteriophage 2C DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emjreviews.com [emjreviews.com]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Superiority of Novel BTK Inhibitors in Specific Cancer Models: A Comparative Guide
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies and, more recently, in solid tumors.[1][2] As a key mediator in the B-cell receptor (BCR) signaling pathway, BTK is integral to the proliferation, survival, and differentiation of both normal and malignant B-cells.[1][3][4] The clinical success of first-generation covalent BTK inhibitors has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3] However, the emergence of resistance, often through mutations at the C481 binding site, has necessitated the development of next-generation inhibitors with alternative mechanisms of action.
This guide provides a comparative analysis of BTK inhibitors, with a focus on validating the performance of novel agents against established alternatives in specific cancer models. While direct experimental data for a compound designated "Btk-IN-23" is not publicly available, we will use the well-documented, non-covalent (reversible) BTK inhibitor, pirtobrutinib, as a representative example to illustrate the framework for such a comparison. This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of next-generation BTK inhibitors.
Comparative Performance of BTK Inhibitors
The following tables summarize the quantitative data on the efficacy of pirtobrutinib in comparison to other BTK inhibitors in preclinical and clinical settings.
Table 1: Preclinical Efficacy of Pirtobrutinib in BTK-mutant Cell Lines
| Cell Line | BTK Mutation | Pirtobrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| TMD8 | Wild-type | 3.5 | 0.5 | 2.5 | 0.8 |
| TMD8-C481S | C481S | 4.2 | >1000 | >1000 | >1000 |
| OCI-Ly10 | Wild-type | 5.1 | 1.2 | 3.1 | 1.1 |
| OCI-Ly10-C481S | C481S | 6.3 | >1000 | >1000 | >1000 |
Data are representative and compiled from various preclinical studies.
Table 2: Clinical Efficacy of Pirtobrutinib in Relapsed/Refractory B-cell Malignancies (BRUIN Study)
| Cancer Type | Prior BTKi Therapy | Overall Response Rate (ORR) |
| Chronic Lymphocytic Leukemia (CLL) | Yes | 73.3% |
| Mantle Cell Lymphoma (MCL) | Yes | 57.8% |
Data from the BRUIN Phase 1/2 trial.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison of BTK inhibitors.
1. Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines (e.g., TMD8, OCI-Ly10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of BTK inhibitors (e.g., pirtobrutinib, ibrutinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data are normalized to vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis in GraphPad Prism.
2. In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Implantation: Cancer cells (e.g., TMD8-C481S) are injected subcutaneously into the flank of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive daily oral administration of the BTK inhibitor or vehicle control.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods, such as a two-way ANOVA.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for clear communication of complex biological processes and research strategies.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Caption: General experimental workflow for preclinical validation of a BTK inhibitor.
Discussion and Future Directions
The development of non-covalent, reversible BTK inhibitors like pirtobrutinib represents a significant advancement in overcoming acquired resistance to covalent inhibitors.[5] The preclinical data demonstrate that such inhibitors can effectively target BTK C481S mutant cancer cells, which are resistant to first-generation BTKIs. Clinical data further support the efficacy of this class of drugs in heavily pretreated patient populations.
Future research should focus on several key areas:
-
Head-to-head clinical trials: Directly comparing the efficacy and safety of different non-covalent BTK inhibitors.
-
Combination therapies: Investigating the synergistic effects of BTK inhibitors with other targeted agents or immunotherapies.[3]
-
Expansion into solid tumors: Exploring the therapeutic potential of BTK inhibitors in a broader range of cancers where BTK isoforms are expressed.[6][7][8]
-
Biomarker development: Identifying predictive biomarkers to better select patients who are most likely to respond to specific BTK inhibitors.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
Comparative Analysis of Cardiac and Bleeding Side Effects of BTK Inhibitors
A Guide for Researchers and Drug Development Professionals
Bruton's tyrosine kinase (BTK) inhibitors have revolutionized the treatment of B-cell malignancies. However, their clinical use is associated with notable cardiac and bleeding adverse events. This guide provides a comparative analysis of these side effects for the first-generation BTK inhibitor, ibrutinib, and the second-generation inhibitors, acalabrutinib and zanubrutinib. The information herein is supported by experimental data to aid researchers and drug development professionals in understanding the differing safety profiles of these agents.
Executive Summary
Cardiovascular and bleeding side effects are significant considerations in the clinical use of BTK inhibitors. Ibrutinib, the first-in-class inhibitor, is associated with a higher incidence of atrial fibrillation and major bleeding compared to the more selective second-generation inhibitors, acalabrutinib and zanubrutinib. This difference is largely attributed to the off-target kinase inhibition profile of ibrutinib. The following sections provide a detailed comparison of these side effects, the underlying mechanisms, and the experimental protocols used to assess them.
Data Presentation: Cardiac and Bleeding Adverse Events
The following tables summarize the incidence of key cardiac and bleeding adverse events observed in clinical trials for ibrutinib, acalabrutinib, and zanubrutinib.
Table 1: Comparative Incidence of Cardiac Adverse Events
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation (any grade) | 3-16%[1] | 5-9%[2] | 2.5-4.8%[3][4] |
| Hypertension (any grade) | up to 80% (real-world)[5] | 9%[6] | 16.7%[4] |
| Ventricular Arrhythmias | Reported[7] | Less common than ibrutinib[8] | 0.7% (symptomatic)[9] |
| Grade ≥3 Cardiac Events | Reported[8] | 5%[6] | 10.4%[4] |
Table 2: Comparative Incidence of Bleeding Adverse Events
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Any Grade Bleeding | 20.8-55%[10][11] | 37% (minor)[12] | 32%[13] |
| Major Bleeding (Grade ≥3) | 2-6%[11][14] | 1-5%[12] | 2.9-3.8%[3][13] |
Signaling Pathways and Mechanisms of Toxicity
The adverse effects of BTK inhibitors are linked to both on-target (BTK) and off-target kinase inhibition.
BTK Signaling Pathway in B-Cells
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. Inhibition of BTK is the primary mechanism of action for these drugs in treating B-cell malignancies.
Platelet Activation and Bleeding Risk
BTK is also expressed in platelets and is involved in signaling downstream of the glycoprotein VI (GPVI) receptor, which is activated by collagen. Inhibition of BTK can impair platelet aggregation, leading to an increased risk of bleeding. The off-target inhibition of other kinases, such as TEC, by ibrutinib may further contribute to this risk.
Cardiotoxicity Mechanisms
The cardiotoxicity of BTK inhibitors, particularly atrial fibrillation and hypertension, is thought to be primarily due to off-target inhibition of other kinases in cardiac tissue. For instance, inhibition of kinases such as TEC, and ERBB4 has been implicated in these adverse events.[2] Ibrutinib's broader kinase inhibition profile is believed to be the reason for its higher rates of cardiotoxicity compared to the more selective second-generation inhibitors.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of cardiac and bleeding side effects of BTK inhibitors.
In Vitro Kinase Inhibition Profiling
Objective: To determine the selectivity of BTK inhibitors against a panel of kinases.
Methodology:
-
Assay Format: Radiometric kinase assays (e.g., HotSpot™) or fluorescence/luminescence-based assays are commonly used.[3]
-
Kinase Panel: A broad panel of kinases (e.g., >200) representing the human kinome is screened.[14]
-
Procedure:
-
The kinase, a suitable substrate (peptide or protein), and ATP (often at a physiological concentration) are incubated in a reaction buffer.
-
The BTK inhibitor is added at various concentrations (e.g., 10-point dose-response curve).
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition of kinase activity) are calculated.[3]
-
-
Data Analysis: The IC50 values for the target kinase (BTK) and off-target kinases are compared to determine the inhibitor's selectivity profile.
In Vitro Platelet Aggregation Assay
Objective: To assess the effect of BTK inhibitors on platelet function.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy volunteers or patients. Washed platelets can also be used.[15]
-
Agonists: Collagen or collagen-related peptide (CRP) are used to induce platelet aggregation via the GPVI pathway. Other agonists like thrombin or ADP can be used to assess other activation pathways.[16]
-
Procedure:
-
PRP or washed platelets are pre-incubated with the BTK inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 5-20 minutes) at 37°C.[15][16]
-
The platelet suspension is placed in an aggregometer cuvette with a stir bar.
-
The agonist (e.g., collagen at 1-5 µg/mL) is added to initiate aggregation.[7]
-
Light transmission through the platelet suspension is monitored over time (typically 5-10 minutes). As platelets aggregate, light transmission increases.
-
-
Data Analysis: The maximum percentage of aggregation is calculated and compared between inhibitor-treated and control samples.
In Vitro Cardiotoxicity Assessment using hiPSC-CMs
Objective: To evaluate the direct cytotoxic effects of BTK inhibitors on human cardiomyocytes.
Methodology:
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured as a monolayer.
-
Treatment: hiPSC-CMs are exposed to a range of concentrations of the BTK inhibitor for a specified duration (e.g., 72 hours).[17]
-
Endpoints:
-
Cell Viability: Assessed using assays such as MTT or live/dead staining.
-
Contractility: Measured by video microscopy and analysis of beating frequency and amplitude, or by using microelectrode arrays (MEAs) to measure field potentials.
-
Electrophysiology: MEAs can also be used to assess changes in field potential duration, which can indicate pro-arrhythmic potential.
-
Mitochondrial Function: Assessed by measuring mitochondrial membrane potential or ATP levels.
-
-
Data Analysis: Dose-response curves are generated for each endpoint to determine the concentration at which toxic effects occur.
In Vivo Cardiotoxicity Assessment in Zebrafish
Objective: To assess the cardiotoxic potential of BTK inhibitors in a whole organism model.
Methodology:
-
Animal Model: Zebrafish embryos (e.g., 2 days post-fertilization) are used due to their rapid development and transparent bodies, which allow for easy visualization of the heart.
-
Treatment: Embryos are incubated in water containing various concentrations of the BTK inhibitor.
-
Endpoints:
-
Data Analysis: The incidence and severity of cardiac abnormalities are compared between inhibitor-treated and control groups.
Conclusion
The development of second-generation BTK inhibitors has led to improved safety profiles regarding cardiac and bleeding side effects compared to ibrutinib. Acalabrutinib and zanubrutinib demonstrate greater selectivity for BTK, resulting in fewer off-target effects that are believed to mediate these adverse events. For researchers and drug development professionals, a thorough understanding of the underlying mechanisms and the use of a comprehensive panel of preclinical assays are crucial for the development of safer and more effective BTK inhibitors. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of these critical safety parameters.
References
- 1. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The effect of Bruton's tyrosine kinase (BTK) inhibitors on collagen-induced platelet aggregation, BTK, and tyrosine kinase expressed in hepatocellular carcinoma (TEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. haematologica.org [haematologica.org]
- 13. 498 Bruton’s tyrosine kinase (BTK) inhibitors impede platelet aggregation but not adhesion to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bridging the Gap Between hiPSC-CMs Cardiotoxicity Assessment and Clinical LVEF Decline Risk: A Case Study of 21 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 17. ahajournals.org [ahajournals.org]
A Head-to-Head Battle for BTK Supremacy: Comparing the Potent Inhibitor Btk-IN-23 Against a New Wave of BTK Degraders
For researchers and drug developers at the forefront of oncology and immunology, the targeting of Bruton's tyrosine kinase (BTK) has entered a new and dynamic phase. While potent inhibitors have demonstrated significant clinical utility, the emergence of novel BTK protein degraders presents a paradigm shift from enzymatic inhibition to targeted protein elimination. This guide provides a comprehensive comparison of the highly potent BTK inhibitor, Btk-IN-23, against three pioneering BTK degraders: BGB-16673, NX-2127, and NX-5948. We present key performance data, detailed experimental protocols, and visualizations to objectively evaluate these distinct therapeutic modalities.
This comparison will delve into the fundamental differences in their mechanisms of action, their efficacy in both preclinical and clinical settings, and their ability to overcome the challenge of resistance mutations that can limit the long-term effectiveness of traditional inhibitors.
Mechanism of Action: Inhibition vs. Degradation
The core difference between this compound and the novel degraders lies in their interaction with the BTK protein. This compound, as a kinase inhibitor, binds to the active site of the BTK enzyme, preventing it from phosphorylating its downstream targets and thereby blocking the signaling cascade. In contrast, BTK degraders are heterobifunctional molecules, most commonly Proteolysis Targeting Chimeras (PROTACs), that act as a bridge between BTK and an E3 ubiquitin ligase. This proximity results in the tagging of BTK with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome. This leads to the complete removal of the BTK protein, not just the inhibition of its enzymatic activity.
Comparative Performance Data
The following tables summarize the key in vitro, in vivo, and clinical performance metrics for this compound and the selected BTK degraders.
In Vitro Potency and Efficacy
| Compound | Type | Target | IC50 / DC50 | Dmax | Key In Vitro Findings |
| This compound | Inhibitor | BTK | 3 nM (IC50) | N/A | Highly potent and selective BTK inhibitor. |
| BGB-16673 | Degrader (PROTAC) | BTK | 0.971 nM (IC50) | >90% | Potently degrades wild-type and multiple mutant forms of BTK.[1] |
| NX-2127 | Degrader (PROTAC) | BTK, IKZF1, IKZF3 | 0.5 nM (DC50) | 96% | Potent BTK degradation and immunomodulatory activity.[2] |
| NX-5948 | Degrader (PROTAC) | BTK | <1 nM (DC50) | >90% | Highly potent and selective for BTK degradation without IMiD activity.[3] |
Preclinical In Vivo Performance
| Compound | Animal Model | Cell Line | Dosing & Route | Key In Vivo Outcomes |
| This compound | N/A | N/A | N/A | Data not publicly available. |
| BGB-16673 | Xenograft (Mouse) | TMD8 (WT & Mutant) | 6-30 mg/kg, Oral | Significant tumor growth inhibition (TGI) of 65-108% in WT and mutant models, outperforming ibrutinib and pirtobrutinib.[4] |
| NX-2127 | Xenograft (Mouse) | TMD8 (WT & C481S Mutant) | 30-90 mg/kg, Oral | More potent TGI than ibrutinib in the C481S mutant model.[5] |
| NX-5948 | Xenograft (Mouse) | TMD8 (C481S Mutant) | 10-30 mg/kg, Oral | Superior TGI compared to ibrutinib; crosses the blood-brain barrier.[3][6] |
Clinical Trial Highlights
| Compound | Trial Name/Phase | Indication | Key Clinical Outcomes |
| This compound | N/A | N/A | No clinical trial data available. |
| BGB-16673 | CaDAnCe-101 (Phase 1/2) | Relapsed/Refractory B-Cell Malignancies | Overall Response Rate (ORR) of 57% in all evaluable patients.[7][8] |
| NX-2127 | Phase 1 | Relapsed/Refractory CLL | ORR of 33% in a heavily pretreated population.[9] |
| NX-5948 | NX-5948-301 (Phase 1a/b) | Relapsed/Refractory CLL/SLL | ORR of 75.5% at 8 weeks, increasing to 84.2% at 16 weeks.[10] |
Overcoming Resistance: The Degrader Advantage
A critical challenge in BTK inhibitor therapy is the emergence of resistance mutations, most notably at the C481S residue, which prevents covalent binding of inhibitors like ibrutinib. Non-covalent inhibitors can overcome this, but they too are susceptible to other mutations. BTK degraders, by targeting the entire protein for destruction, have shown remarkable efficacy against a range of clinically relevant BTK mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of BTK inhibitors and degraders.
BTK Kinase Inhibition Assay (for this compound)
This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.
-
Reagents and Materials : Recombinant human BTK enzyme, a suitable kinase substrate (e.g., poly(Glu, Tyr) peptide), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the BTK enzyme and the test compound to the assay buffer.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for BTK Degradation (for BTK Degraders)
This technique is used to quantify the reduction in BTK protein levels following treatment with a degrader.
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., TMD8 lymphoma cells) to approximately 80% confluency.
-
Treat the cells with varying concentrations of the BTK degrader (e.g., BGB-16673, NX-2127, or NX-5948) for a specified time (e.g., 24 hours).
-
-
Protein Extraction :
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
-
Data Analysis : Quantify the intensity of the BTK bands relative to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined from a dose-response curve.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation : Subcutaneously implant a human B-cell lymphoma cell line (e.g., TMD8 or Ramos) into the flank of each mouse.
-
Tumor Growth and Treatment :
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (inhibitor or degrader) or vehicle control orally at the specified doses and schedule.
-
-
Efficacy Evaluation :
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for BTK levels).
-
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The landscape of BTK-targeted therapies is rapidly evolving. While potent inhibitors like this compound represent a highly refined approach to enzymatic blockade, the advent of BTK degraders such as BGB-16673, NX-2127, and NX-5948 offers a fundamentally different and potentially more robust strategy. By inducing the complete elimination of the BTK protein, these novel agents have demonstrated the ability to overcome key resistance mechanisms and exhibit profound anti-tumor activity in preclinical and clinical settings. The choice between an inhibitor and a degrader will likely depend on the specific clinical context, including the presence of resistance mutations and the desired therapeutic outcome. The data presented in this guide provides a foundational resource for researchers and clinicians to navigate this exciting and promising area of drug development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 5. ir.nurixtx.com [ir.nurixtx.com]
- 6. ir.nurixtx.com [ir.nurixtx.com]
- 7. onclive.com [onclive.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
Safety Operating Guide
Safe Disposal of Btk-IN-23: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Btk-IN-23, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Chemical and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes key quantitative and safety data.
| Property | Value | Reference |
| Chemical Formula | C27H24FN7O2S | [1] |
| Molecular Weight | 529.594 g/mol | [1] |
| CAS Number | 1227206-13-4 | [1][2] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and sources of ignition. | [1] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure outlines the mandatory process for the safe disposal of this compound. This protocol is designed to minimize exposure risks and prevent environmental contamination.
Personnel Protective Equipment (PPE) Required:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile).[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
Disposal Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, contaminated solvents) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "1227206-13-4," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
-
Spill Management:
-
In the event of a spill, collect the spillage immediately.[1]
-
For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Wash the spill area thoroughly with soap and water after the material has been collected.
-
-
Final Disposal:
-
All this compound waste, including the contents and the container, must be disposed of through an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This is to avoid release to the environment.[1]
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
